(+)-Neomenthol

Catalog No.
S574768
CAS No.
89-78-1
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Neomenthol

CAS Number

89-78-1

Product Name

(+)-Neomenthol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in water
insoluble in water; soluble in alcohol and acetone

Synonyms

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, Menthol, Menthol, (1alpha,2beta,5alpha)-Isomer

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C

The exact mass of the compound Menthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 m0.42 mg/ml at 25 °cin water, 420 mg/l at 25 °cin water, 456 mg/l at 25 °cvery soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-menthol/0.42 mg/ml at 25 °cvery soluble in alcohol and volatile oils; slightly soluble in waterpractically insoluble to insolublesparingly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758395. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of p-menthan-3-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Levomenthol)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Nomenclature

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol, more commonly known as (-)-menthol or levomenthol, is a cyclic monoterpene alcohol that represents one of the most significant stereoisomers of menthol. The compound features three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers), each with distinct biological and sensory properties. The (1S,2S,5R) configuration is particularly notable as it is responsible for the characteristic cooling sensation and minty aroma that has made this compound valuable in numerous applications.

Key Identifiers
  • CAS Registry Number: 2216-51-5 [1] [2]
  • Chemical Formula: C₁₀H₂₀O [1]
  • Molecular Weight: 156.27 g/mol [1]
  • IUPAC Name: (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
  • Common Synonyms: (-)-menthol, levomenthol, L-menthol, (1S,2S,5R)-(-)-menthol [1]
Stereochemical Relationships

The menthol stereoisomer system consists of four diastereomeric pairs:

  • (-)-menthol and (+)-menthol - (1S,2S,5R) and (1R,2R,5S) configurations
  • (-)-neomenthol and (+)-neomenthol - (1S,2R,5R) and (1R,2S,5S) configurations
  • (-)-isomenthol and (+)-isomenthol - (1R,2R,5R) and (1S,2S,5S) configurations [3]
  • (-)-neoisomenthol and (+)-neoisomenthol - (1R,2S,5R) and (1S,2R,5S) configurations [2]

The (1S,2S,5R) configuration of menthol is the predominant naturally occurring form found in peppermint (Mentha × piperita L.) and other mint species, where it constitutes 30-55% of the essential oil composition [2]. This stereospecificity is crucial for its biological activity, as the cooling sensation is predominantly mediated by the (1S,2S,5R) enantiomer through specific interactions with the TRPM8 receptor.

Physicochemical Properties

The physicochemical profile of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol defines its applications in pharmaceutical, food, and cosmetic industries. The following table summarizes key physical properties:

Table 1: Physicochemical Properties of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Property Value Conditions Reference
Melting Point 44 °C - [1]
Boiling Point 212 °C - [1]
Density 0.890 g/mL - [1]
Refractive Index 1.448 - [1]
LogP 3.40 - [1]
Dipole Moment 1.57 D - [1]
Dielectric Constant 3.95 - [1]
Molar Volume 175.6 mL/mol - [1]
Molecular Refractive Power 46.99 mL/mol - [1]
pKa 15.30±0.60 Predicted [3]
Solubility and Stability

(1S,2S,5R)-2-isopropyl-5-methylcyclohexanol exhibits limited water solubility due to its hydrophobic nature, consistent with its relatively high partition coefficient (LogP = 3.40). However, it demonstrates excellent solubility in organic solvents including chloroform, cyclohexane, ethanol, ether, and methanol [3]. This solubility profile makes it suitable for formulation in alcohol-based preparations and lipid-based delivery systems. The compound should be stored at room temperature under an inert atmosphere to maintain stability, and its predicted pKa of 15.30±0.60 classifies it as a weak acid, typical for aliphatic alcohols [3].

Synthesis and Analytical Methods

Industrial Synthesis and Isolation

(1S,2S,5R)-2-isopropyl-5-methylcyclohexanol occurs naturally in mint oils and can be isolated through fractional distillation and crystallization processes. The biosynthesis in peppermint follows a stereoselective pathway beginning with geranyl diphosphate, proceeding through (-)-limonene, and culminating in the reduction of (-)-menthone by stereospecific menthone reductases [2]. Industrial production often combines isolation from natural sources with stereoselective synthesis to meet commercial demand.

A patent (CN104909992A) describes a method for preparing menthol stereoisomers through catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone in organic solvents [4]. This approach allows for selective production of the desired stereoisomer through careful control of reaction conditions and catalyst selection. The hydrogenation process typically employs transition metal catalysts such as nickel, copper, or precious metals under moderate hydrogen pressure (1-50 atm) at temperatures ranging from 50-150°C [4].

Analytical Detection Methods

Analytical determination of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol in biological and commercial samples has been achieved through headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) [2]. This method offers excellent sensitivity and selectivity for quantifying menthol in complex matrices including serum samples.

Table 2: Optimal HS-SPME-GC-MS Conditions for Menthol Analysis

Parameter Specification Purpose
SPME Fiber 65 μm PDMS/DVB Optimal enrichment of menthol
Extraction Temperature 90°C Balance of extraction efficiency and compound stability
Extraction Time 30 minutes Equilibrium between sample and fiber coating
Desorption Time 5 minutes Complete transfer to GC inlet
Chromatographic Column Medium-polarity capillary column Separation of menthol isomers
Detection Mass selective detector in SIM mode Specific identification and quantification

For biological samples, enzymatic hydrolysis with β-glucuronidase is often required before analysis, as menthol undergoes extensive Phase II metabolism (glucuronidation) in vivo [2]. This step converts menthol glucuronide conjugates back to the free alcohol form, allowing for accurate quantification of total menthol content.

Biological Activity and Mechanism of Action

TRPM8 Receptor Activation

The primary biological activity of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol is mediated through its action as an agonist of the transient receptor potential melastatin-8 (TRPM8) channel [5]. TRPM8 is a non-selective cation channel particularly permeable to Ca²⁺ ions, expressed in sensory neurons, dorsal root ganglia, and various other tissues including synovial fibroblasts [5].

Upon activation of TRPM8 by menthol, extracellular Ca²⁺ enters the cell, resulting in a rapid increase in cytosolic Ca²⁺ concentration ([Ca²⁺]c) [5]. This calcium entry triggers a cascade of intracellular events including reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and activation of caspase 3/7, ultimately leading to reduced cell viability and apoptosis in certain cell types [5]. The specific activation pathway is illustrated below:

G Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 Binds to Calcium Calcium TRPM8->Calcium Ca²⁺ Influx ROS ROS Calcium->ROS Stimulates Mitochondria Mitochondria ROS->Mitochondria Depolarizes Caspase Caspase Mitochondria->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces

Diagram 1: TRPM8-mediated apoptotic signaling pathway activated by menthol

Concentration-Dependent Effects

The biological effects of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol demonstrate marked concentration dependence. In rheumatoid arthritis rat synovial fibroblasts, menthol triggered [Ca²⁺]c increases with a half-maximal effective concentration (EC₅₀) of approximately 218 μM [5]. At concentrations of 500-1000 μM, menthol significantly reduced cell viability and induced apoptotic cell death through the mitochondrial pathway [5]. These concentration-dependent relationships highlight the dual nature of menthol as both a signaling molecule at lower concentrations and a cytotoxic agent at higher concentrations.

Pharmacological Applications

The TRPM8-mediated activity of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol underlies its diverse pharmacological applications:

  • Analgesic Effects: Menthol produces a cooling sensation that modulates pain perception through TRPM8 activation in sensory neurons, providing relief from various pain conditions [5].
  • Anti-inflammatory Properties: Through its effects on synovial fibroblasts and immune cells, menthol demonstrates anti-inflammatory activity that may be beneficial in conditions like rheumatoid arthritis [5].
  • Antipruritic Action: The compound relieves itch through both TRPM8 activation and local anesthetic effects on sensory nerves [1].

Detailed Experimental Protocols

Calcium Imaging in Synovial Fibroblasts

This protocol measures menthol-induced calcium entry through TRPM8 activation, adapted from the research by Sun et al. [5].

5.1.1 Reagents and Equipment
  • Cell culture medium (DMEM with 10% FBS)
  • Fura 2-AM calcium indicator dye (Biotium)
  • (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol (≥97% purity)
  • DMSO (vehicle control)
  • TRPM8 antagonists (e.g., BCTC)
  • Calcium imaging system with inverted epifluorescence microscope
  • 35 mm culture dishes
  • Temperature controller (for maintaining 37°C)
  • Perfusion system for solution exchange
5.1.2 Cell Preparation and Loading
  • Culture rheumatoid arthritis rat synovial fibroblasts in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Plate cells onto 35 mm culture dishes at a density of 1×10⁵ cells/dish and culture for 24-48 hours until 70-80% confluent.
  • Prepare Fura 2-AM loading solution by dissolving in DMSO and diluting in serum-free medium to a final concentration of 5 μM.
  • Incubate cells with Fura 2-AM solution for 45 minutes at 37°C in the dark.
  • Replace loading solution with normal extracellular solution (140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4) and incubate for an additional 30 minutes to allow complete ester hydrolysis.
5.1.3 Calcium Imaging Procedure
  • Place culture dish on microscope stage with temperature maintained at 37°C.
  • Alternately excite Fura 2 at 340 and 380 nm using a rapid wavelength switching device.
  • Measure emission intensity at 510 nm using a CCD camera.
  • Establish baseline recording for 1 minute with normal extracellular solution.
  • Apply (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol at concentrations ranging from 20-1000 μM through perfusion system.
  • Continue recording for 5-10 minutes to capture both rapid increase and sustained plateau of [Ca²⁺]c.
  • For antagonist studies, pre-incubate cells with TRPM8 inhibitor for 10 minutes before menthol application.
  • Calculate ratio of fluorescence intensities (F340/F380) as an indicator of [Ca²⁺]c.
Cell Viability and Apoptosis Assay

This protocol evaluates menthol-induced cytotoxicity and apoptotic pathways in synovial fibroblasts [5].

5.2.1 Reagents and Equipment
  • MTT assay kit or alternative viability assay
  • Caspase-Glo 3/7 Assay system
  • JC-1 mitochondrial membrane potential dye
  • H₂DCFDA ROS detection dye
  • (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol solutions (20-1000 μM)
  • Microplate reader with fluorescence capabilities
  • CO₂ incubator
  • 96-well culture plates (clear for viability, black for fluorescence assays)
5.2.2 Cell Viability Assessment (MTT Assay)
  • Seed synovial fibroblasts in 96-well plates at 5×10³ cells/well and culture for 24 hours.
  • Treat cells with varying concentrations of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol (20-1000 μM) for 24 hours.
  • Prepare positive control wells with Triton X-100 (100% cytotoxicity) and vehicle-only wells (0% cytotoxicity).
  • After treatment, add MTT solution (0.5 mg/mL final concentration) to each well.
  • Incubate for 4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove medium and dissolve formazan crystals in DMSO.
  • Measure absorbance at 570 nm with reference at 630 nm using a microplate reader.
  • Calculate cell viability as percentage of vehicle-treated controls.
5.2.3 Caspase 3/7 Activity Measurement
  • Seed cells in white-walled 96-well plates at 5×10³ cells/well.
  • Treat with (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol at IC₅₀ concentration (approximately 500 μM) for 6-24 hours.
  • Equilibrate plates and Caspase-Glo 3/7 reagents to room temperature.
  • Add equal volume of Caspase-Glo 3/7 reagent to each well.
  • Mix contents gently using a plate shaker for 30 seconds.
  • Incubate at room temperature for 1 hour to allow luminescence development.
  • Measure luminescence using a plate-reading luminometer.
  • Express results as fold-increase in caspase activity compared to vehicle-treated controls.

Research Applications and Future Directions

The unique properties of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol make it valuable across multiple research domains:

Pain Management and Analgesic Research

As a TRPM8-specific agonist, (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol serves as an important tool compound for studying cold thermosensation and developing novel analgesic agents [5]. Research focuses on understanding how TRPM8 activation modulates pain pathways and interacts with other thermosensitive TRP channels. The compound's ability to produce cooling sensations without actual temperature changes makes it valuable for studying sensory neuron biology and developing non-opioid pain relief strategies.

Anti-inflammatory and Immunomodulatory Applications

Emerging evidence indicates that (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol can modulate inflammatory processes through TRPM8-dependent and independent mechanisms [5]. In rheumatoid arthritis synovial fibroblasts, menthol-induced calcium entry and subsequent cell death suggest potential applications in controlling synovial hyperplasia in inflammatory arthritis. Future research should explore structure-activity relationships among menthol stereoisomers to develop more potent and selective anti-inflammatory agents targeting TRPM8.

Drug Delivery and Formulation

The physicochemical properties of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol, particularly its lipophilicity (LogP = 3.40) and membrane permeability, make it useful in transdermal drug delivery systems [1]. The compound functions as a penetration enhancer that facilitates absorption of other therapeutic agents while providing its own therapeutic effects. Ongoing research explores menthol derivatives with improved solubility and targeted delivery capabilities.

Conclusion

References

Chemical Identity and Natural Occurrence in Mentha

Author: Smolecule Technical Support Team. Date: February 2026

(+)-Neomenthol is one of the eight stereoisomers of menthol [1]. The table below outlines its key characteristics and natural occurrence.

Property Description
IUPAC Name (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol [1]
Molecular Formula C₁₀H₂₀O [1]
Stereochemistry The (+)-enantiomer of neomenthol [2]
Primary Natural Source Mentha × piperita (Peppermint) essential oil [3] [4]
Typical Concentration Generally a minor component; reported ranges from 1.02% to 4.24% in M. piperita oil [3]
Other Mentha Sources Mentha arvensis (Japanese menthol) is also noted to contain a small percentage [1].

Quantitative Analytical Data

Experimental data from specific studies quantifies the presence of this compound in peppermint oil, highlighting how its measured concentration can vary with the extraction technique.

Source / Location Extraction Method This compound Content Key Co-constituents (Content) Citation
M. piperita (Kermanshah, Iran) Hydrodistillation 4.24% (reported as neo-menthol) Menthol (45.34%), Menthone (16.04%) [3]
M. piperita (Kermanshah, Iran) HS/SPME (Headspace Solid-Phase Micro-Extraction) 2.37% (reported as neo-menthol) Menthol (29.38%), Menthone (16.88%) [3]
M. piperita (Commercial) Not Specified < 3.2% (reported as neo-menthol) Menthol (40.7%), Menthone (23.4%) [5]
M. piperita (Ceará, Brazil) Hydrodistillation Identified (specific percentage not listed) Menthol, Menthone, Isomenthone [6]

Experimental Protocols for Analysis

For researchers aiming to isolate and identify this compound, here are detailed methodologies for essential oil extraction and compound verification.

Plant Material Hydrodistillation

This is the standard method for obtaining essential oil on a preparative scale [3].

  • Procedure: Charge a Clevenger-type apparatus with 100g of dried aerial parts of Mentha piperita and 500mL of distilled water. Conduct hydrodistillation for 3 hours until no more essential oil is collected. Dry the obtained oil over anhydrous sodium sulfate and store at 4°C in a sealed vial until analysis [3].
  • Note: This method may induce chemical changes in the oil compared to the native composition in the plant [3].
Headspace Solid-Phase Micro-Extraction (HS/SPME)

This solvent-free technique analyzes the volatile profile without thermal degradation [3].

  • Fiber: Use a 100 μm polydimethylsiloxane (PDMS) coating.
  • Sample Preparation: Place 1.0 g of dried plant material in a headspace vial.
  • Extraction: Condition the fiber in the GC injector port, then expose it to the sample headspace at 60°C for 20 minutes with sonication.
  • Desorption: Desorb volatiles into the GC/MS injector port for 3 minutes at 250°C [3].
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

This is the primary technique for separating and identifying compounds in the essential oil.

  • GC Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
  • Carrier Gas: Helium, constant flow rate of 0.9 mL/min.
  • Temperature Program: 50°C (hold 5 min), ramp to 240°C at 5°C/min (hold 2 min).
  • Injection Temperature: 250°C.
  • MS Conditions: Ionization energy of 70 eV, mass scan range of 10-300 amu.
  • Identification: Identify compounds by comparing mass spectra with reference libraries (e.g., Wiley/NBS, Adams) and by comparison with authentic standards where available [7] [3].

Biosynthesis and Pathway Context

This compound is not a direct product of the main menthol biosynthesis pathway but is formed through related isomerization processes [2] [8]. The following diagram illustrates the core menthol biosynthetic pathway in Mentha × piperita and the points where related isomers like neomenthol are generated.

fossen_et_al_pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3OH Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone iPD Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone iPR Pulegone (+)-Pulegone Isopulegone->Pulegone iPI Menthone (-)-Menthone Pulegone->Menthone PR Menthol (-)-Menthol Menthone->Menthol MR Isomenthone (+)-Isomenthone Menthone->Isomenthone Isomerization Neomenthol This compound Isomenthone->Neomenthol Reduction (Side Route)

Core menthol biosynthesis in Mentha × piperita and the generation of neomenthol via isomerization.

Key Considerations for Researchers

  • Source Selection: For targeting this compound, Mentha × piperita is the most documented and reliable source. Be aware that its concentration is consistently low [3] [4].
  • Method-Dependent Yields: The extraction method impacts the reported concentration. HS/SPME may provide a more accurate representation of the native volatile profile, while hydrodistillation is better for bulk isolation, though it can alter composition [3].
  • Isolation Challenge: As a minor component, isolating this compound from peppermint oil requires sophisticated separation techniques following initial oil extraction.
  • Stereoisomer Verification: Always use chiral analytical methods to confirm the specific stereoisomer, as biological activity can be highly enantioselective.

References

Stereochemistry of Neomenthol and Its Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Neomenthol is one of four pairs of stereoisomers derived from the menthol structure, which has three stereogenic centers [1]. The table below summarizes the key stereochemical relationships among the primary menthol isomers, including neomenthol.

Isomer Name Stereochemical Description Relationship to (-)-Menthol Key Characteristics
(-)-Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol [2] Reference molecule Has the most pronounced cooling sensation and minty aroma [1].
(-)-Neomenthol Epimer of (-)-menthol [3] [2] C2-epimer [3] A major product of (-)-menthone reduction in peppermint; often glycosylated and transported for catabolism [2].
(+)-Neomenthol Enantiomer of (-)-neomenthol [2] Diastereomer of (-)-menthol Biotransformed by Aspergillus niger to various diols and triols [2].
(+)-Isomenthol Epimer of (+)-menthol [3] C4-epimer of (+)-menthol [3] --
(-)-Neoisomenthol Epimer of (+)-menthol [3] C1-epimer of (+)-menthol [3] --

The following diagram illustrates the stereochemical relationships within the menthol isomer group, showing how they are related as epimers and diastereomers.

G Menthol Menthol Neomenthol Neomenthol Menthol->Neomenthol C2-epimer Isomenthol Isomenthol Menthol->Isomenthol C4-epimer Neoisomenthol Neoisomenthol Menthol->Neoisomenthol C1-epimer

Figure: Epimeric relationships between menthol and its diastereomers. A change at a single chiral center (C1, C2, or C4) defines an epimer.

Analytical Separation Protocols

Enantioselective separation is crucial for analysis and purification. Here are two detailed, modern experimental protocols from recent studies.

1. RP-HPLC with Pre-Column Derivatization [1]

This method uses a conventional C18 column, making it cost-effective for industrial application.

  • Objective: Enhanced enantioselective separation of racemic menthol.
  • Sample Derivatization:
    • Chiral Reagent: (R)-α-hydroxy-4-methylbenzeneacetic acid.
    • Purpose: Converts menthol enantiomers into diastereomers and introduces a UV-chromophore for detection.
    • Procedure: The pre-column derivatization proceeds via an esterification reaction [1].
  • Chromatographic Conditions:
    • Column: Conventional C18 column.
    • Mobile Phase: 90:10 (v/v) Acetonitrile-Water.
    • Flow Rate: 1 mL/min.
    • Temperature: 25 °C.
    • Detection: UV at 265 nm.
  • Performance: Achieves complete resolution of L- and D-derivatives within 10 minutes with a resolution factor (Rs) of 3.0 [1].

2. Liquid Chromatography with Fluorogenic Derivatization [4]

This method offers high sensitivity for pharmacological or biosynthetic studies.

  • Objective: Enantiomeric analysis with high sensitivity.
  • Sample Derivatization:
    • Chiral Reagent: Naproxen acyl chloride.
    • Purpose: Converts enantiomers into fluorescent diastereomers.
    • Procedure: Derivatization is performed under mild conditions. Optimal parameters include a 30-minute reaction time at 30°C [4].
  • Chromatographic Conditions:
    • Column: Conventional LC column (e.g., C18).
    • Mobile Phase: Linear gradient of methanol in water.
    • Detection: Fluorescence (Ex: 230 nm, Em: 352 nm).
  • Performance: The method is highly sensitive and has been successfully applied to analyze enantiomeric menthol in mint [4].

Biosynthetic Context in Mentha Plants

In peppermint (Mentha × piperita), (-)-menthone is reduced to both (-)-menthol and (-)-neomenthol by two distinct reductases [5]:

  • (-)-Menthone:(-)-menthol reductase (MMR) produces (-)-menthol.
  • (-)-Menthone:(-)-neomenthol reductase (MNMR) produces (-)-neomenthol [5].

This branch point is critical. (-)-Neomenthol is often glycosylated and transported from the leaf to the rhizome for catabolic recycling, while menthol is typically stored or esterified [2].

Key Takeaways for Research Applications

  • Epimers are a Subset of Diastereomers: Neomenthol is a classic example of a C2-epimer of menthol, meaning they differ in configuration at only one chiral center but are not mirror images [3].
  • Separation Strategy: For analytical methods, pre-column derivatization with a chiral reagent to form diastereomers, followed by RP-HPLC on a standard C18 column, is a robust and cost-effective approach [1] [4].
  • Biological Relevance: The distinct metabolic fates of menthol and neomenthol in the plant imply different biological roles or stability, a key consideration when working with natural extracts or biosynthetic pathways [2].

References

biotransformation pathway of (-)-menthone to (+)-neomenthol

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Characteristics & Kinetic Data

Characteristic Value / Description Source System Citation
Enzyme Name Menthone:(+)-(3S)-neomenthol reductase (MNR) Peppermint (Mentha piperita) [1]
Protein Family Short-chain dehydrogenase/reductase (SDR) Peppermint [1]
Molecular Weight ~35,000 Da (35,722 D predicted) Peppermint [2] [1]
Cofactor NADPH Peppermint / Human Liver [2] [3]
Primary Products from (-)-Menthone 94% (+)-(3S)-neomenthol, 6% (-)-menthol Recombinant Enzyme [1]
pH Optimum 9.3 Recombinant Enzyme [1]
Km for (-)-Menthone 2.2 x 10⁻⁵ M (22 µM); 674 µM (recombinant) Peppermint / Recombinant Enzyme [2] [1]
Km for NADPH ~2 x 10⁻⁵ M (20 µM); 10 µM (recombinant) Peppermint / Recombinant Enzyme [2] [1]
kcat 0.06 s⁻¹ Recombinant Enzyme [1]
Human Liver Microsomes Km 0.37 mM Human [3]
Human Liver Microsomes Vmax 4.91 nmol/min/mg protein Human [3]

Detailed Experimental Protocols

For researchers aiming to study or replicate this biotransformation, here are detailed methodologies from the literature.

Enzyme Activity Assay from Plant Tissue (Peppermint Leaves)

This protocol is based on classical studies that characterized the activity in peppermint [2].

  • Step 1: Enzyme Preparation

    • Homogenization: Mature peppermint leaves are homogenized in a suitable cold buffer (e.g., potassium phosphate buffer, pH ~7.5) containing reducing agents to protect thiol groups.
    • Centrifugation: The homogenate is subjected to centrifugation at a high speed (e.g., 10,000 - 20,000 x g) to obtain a soluble (cytosolic) fraction, as the menthone reductases are soluble enzymes.
    • Chromatography: The two stereospecific menthone reductases (for menthol and neomenthol) can be resolved using affinity chromatography, such as on Matrex Gel Red A.
  • Step 2: Reaction Setup

    • Incubation Mixture: A standard assay mixture includes:
      • Buffer (e.g., Tris-HCl or Potassium Phosphate, pH ~7.6 for the native neomenthol dehydrogenase).
      • NADPH (e.g., 0.1-0.2 mM) as a cofactor.
      • Enzyme preparation.
      • Substrate: (-)-Menthone (dissolved in a suitable solvent like ethanol; final concentration ~50-200 µM).
    • Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a defined period.
  • Step 3: Analysis of Products

    • Extraction: The reaction is stopped, and the terpene products are extracted with an organic solvent like hexane or pentane.
    • Analysis: The products are typically analyzed and quantified using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). The epimeric alcohols, (+)-neomenthol and (-)-menthol, can be separated and identified based on their retention times and mass spectra.
Biocatalytic Assay Using Recombinant Enzyme

This modern approach involves using the cloned and heterologously expressed reductase [1] [4].

  • Step 1: Gene Cloning and Expression

    • The cDNA encoding menthone:(+)-(3S)-neomenthol reductase (MNR) is cloned into an expression vector (e.g., pET series).
    • The vector is transformed into a host like E. coli BL21(DE3).
    • Protein expression is induced with IPTG, and cells are grown at a lower temperature (e.g., 16-25°C) to facilitate proper protein folding.
  • Step 2: Protein Purification and Assay

    • Cell Lysis: Harvested cells are lysed, and the supernatant containing the soluble enzyme is collected.
    • Purification: The recombinant enzyme, often bearing a His-tag, can be purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.
    • Activity Assay: The purified enzyme is assayed in a buffer (e.g., Potassium Phosphate, pH 6.0-9.3) containing:
      • (-)-Menthone (variable concentrations for kinetics).
      • NADPH (e.g., 2 mM).
      • Purified enzyme.
    • The reaction is quenched with a strong base (e.g., NaOH), and the product, (+)-neomenthylamine (if using a transaminase) or this compound, is extracted with an organic solvent like MTBE and analyzed by GC or GC-MS [4].

Biotransformation Pathway Diagram

The following diagram illustrates the core biotransformation pathway and the key enzyme involved.

Menthone (-)-Menthone Neomenthol This compound Menthone->Neomenthol Stereospecific Reduction at C3 NADPH NADPH NADP NADP⁺ NADPH->NADP Cofactor MNR Menthone Reductase (MNR) MNR->MNR Catalyzes

Core enzymatic reduction of (-)-menthone to this compound

Research Context and Applications

  • Biological Role in Plants: In peppermint, this reduction is part of a late-stage "oil maturation" process. The formed this compound is often conjugated to a glucoside for transport and storage, and can be subsequently catabolized, suggesting a role in recycling carbon and energy [5] [1].
  • Occurrence in Other Systems: The reduction is not exclusive to plants. The reaction is also catalyzed by human liver microsomes, producing this compound via 3-reduction, alongside oxidative metabolites like 7-hydroxymenthone [3]. Furthermore, various yeasts and fungi (e.g., Hormonema sp., Aspergillus niger) can perform this biotransformation [5] [6].
  • Biotechnological Application: The high stereospecificity of this pathway is of significant biotechnological interest. Researchers have successfully used the identified genes and enzymes in engineered systems to produce the desired isomer, this compound, or its derivatives like (+)-neomenthylamine, highlighting a route towards greener synthesis of chiral compounds [1] [4].

References

(+)-neomenthol metabolite in monoterpenoid biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway and Enzymology

(+)-Neomenthol is produced in the secretory cells of peppermint oil glands during a specific developmental phase known as "oil maturation" [1]. The following diagram illustrates its position within the monoterpenoid biosynthetic pathway.

GPP Geranyl Diphosphate (GPP) Limonene (-)-(4S)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3- Hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Neomenthol This compound Menthone->Neomenthol Menthone:(+)-(3S)- Neomenthol Reductase (MNR) Menthol (-)-Menthol Menthone->Menthol Menthone:(-)-(3R)- Menthol Reductase (MMR)

Diagram of the (-)-menthol biosynthetic pathway in peppermint, highlighting the production of this compound from (-)-menthone.

The critical enzyme catalyzing the reduction of (-)-menthone to this compound is menthone:(+)-(3S)-neomenthol reductase (MNR) [1]. It works in parallel with a separate reductase, menthone:(-)-(3R)-menthol reductase (MMR), which produces (-)-menthol [1]. The distinct characteristics of these two reductases are summarized below.

Enzyme Property Menthone:(+)-(3S)-Neomenthol Reductase (MNR) Menthone:(-)-(3R)-Menthol Reductase (MMR)
Protein Size 35,722 D [1] 34,070 D [1]
Primary Product from (-)-Menthone (+)-(3S)-Neomenthol (94%) [1] (-)-(3R)-Menthol (95%) [1]
pH Optimum 9.3 [1] Neutral [1]
Km for (-)-Menthone 674 μM [1] 3.0 μM [1]
Km for NADPH 10 μM [1] 0.12 μM [1]
kcat 0.06 s⁻¹ [1] 0.6 s⁻¹ [1]

Biological Role and Research Significance

This compound is not merely a final product but a key intermediate in dynamic metabolic processes.

  • Catabolism and Recycling: In mature peppermint plants, a significant portion of this compound is converted to neomenthyl-β-d-glucoside [2] [3]. This water-soluble glycoside is transported from the leaves to the rhizome, where it is hydrolyzed and the aglycone is further degraded, potentially allowing the plant to recoup some of the carbon invested in monoterpene production [2].
  • Biotechnological Production: Conventional extraction of high-purity terpenoids from plants is often low-yielding and costly [4] [5]. Metabolic engineering in microbial hosts like E. coli and S. cerevisiae is being explored as a sustainable alternative [6] [4] [5]. Understanding and optimizing the activity of the MNR enzyme is crucial for engineering strains that can produce specific stereoisomers like this compound efficiently [1].

Bioactivity and Potential Applications

Research indicates that this compound, like other mint-derived terpenoids, possesses several bioactive properties, making it a compound of interest for various applications [6].

  • Reported Bioactivities: Studies and reviews have attributed antioxidant, anti-inflammatory, anti-cancer, and anti-microbial properties to this compound [6].
  • Enhancement Properties: It has also been investigated for its ability to improve the transdermal penetration of other drugs, a function linked to the lipophilicity of the drug being delivered [6].

References

cooling mechanism of neomenthol TRPM8 receptor

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomerism and TRPM8 Activation

Menthol has several stereoisomers—molecules with the same formula but different 3D arrangements. Your focus, (+)-neomenthol, is one of these. Research confirms that different stereoisomers activate the TRPM8 channel to varying degrees [1].

A 2022 study used Thermodynamic Mutant Cycle Analysis (TMCA) to understand how the spatial orientation of chemical groups in each stereoisomer dictates its interaction with TRPM8. The study found that the isopropyl and hydroxyl groups of menthol interact with the S4 and S3 helices of the TRPM8 channel, respectively [1]. However, the precise binding configuration and potency of This compound specifically are still being elucidated, as each isomer likely has a slightly different binding mode [1].

Comparative Pharmacology of Menthol Stereoisomers

The table below summarizes the known information about menthol and its related stereoisomers. Note that quantitative data for This compound is not explicitly provided in the searched literature.

Stereoisomer / Agonist Reported Potency & Efficacy (Relative to (-)-menthol) Key Interaction Sites on TRPM8 Notes
(-)-menthol Reference standard for potency and efficacy [2] [3]. S4 helix (isopropyl group), S3 helix (hydroxyl group) [1]. The most common and potent natural isomer [1].
This compound Elicits a cooling sensation to a different level than (-)-menthol [1]. Proposed similar interactions, but with a distinct binding configuration [1]. Stereoisomer of interest; specific quantitative data is needed.
(+)-neoisomenthol Elicits a cooling sensation to a different level than (-)-menthol [1]. Proposed similar interactions, but with a distinct binding configuration [1]. Another stereoisomer used for comparative analysis.
Icilin (AG-3-5) More potent and effective than menthol; "super-cooling" agent [2] [4]. Binds to the S3 segment; requires calcium for full efficacy [5] [4]. Synthetic agonist; exhibits complex gating and strong desensitization [4].

Experimental Protocols for TRPM8 Research

The following are standard methodologies used in the cited literature to determine how cooling compounds activate TRPM8.

Patch-Clamp Electrophysiology

This is the primary technique for directly measuring ion channel activity.

  • Purpose: To record the electrical currents flowing through TRPM8 channels in response to agonists like neomenthol.
  • Key Applications:
    • Voltage-dependence: TRPM8 is voltage-sensitive. Protocols involve holding cells at different membrane potentials to see how voltage affects channel opening by neomenthol [5] [6].
    • Concentration-response: Applying increasing concentrations of neomenthol to determine its potency (EC50) and efficacy (maximal response) [1].
    • Thermal modulation: Measuring how shifting temperatures alters the current activated by a fixed concentration of neomenthol, demonstrating the synergy between chemical and thermal stimuli [2] [3].
Thermodynamic Mutant Cycle Analysis (TMCA)

This powerful method pinpoints specific interactions between a drug and its target protein.

  • Purpose: To identify whether a specific amino acid in TRPM8 and a specific chemical group in neomenthol interact energetically.
  • Workflow:
    • Identify Residues: Based on structural data (e.g., from cryo-EM), select candidate amino acids in TRPM8 (e.g., on S3/S4 helices) suspected to bind menthol [1] [6].
    • Create Mutants: Generate TRPM8 mutants where each candidate residue is altered to a different amino acid.
    • Functional Assay: Measure the functional impact (e.g., via patch-clamp) of each mutation on the channel's response to both (-)-menthol and This compound.
    • Calculate Coupling Energy: If the effect of mutating the residue is different for the two stereoisomers, it indicates a specific interaction between that residue and the rearranged chemical group in the isomer [1].
Molecular Docking
  • Purpose: To computationally predict the 3D atomic structure of the This compound-TRPM8 complex.
  • Method: Uses the known crystal or cryo-EM structure of TRPM8 and computationally "docks" different stereoisomers of menthol into the proposed binding pocket to generate models of their binding configurations [1].

TRPM8 Activation and Signaling Pathway

The diagram below illustrates the journey from TRPM8 activation by a cooling agonist like neomenthol to changes in gene expression, integrating key regulatory checkpoints.

G cluster_1 Initial Activation & Key Modulator cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response & Feedback Neomenthol Neomenthol / Cold TRPM8_Channel TRPM8 Channel (Plasma Membrane) Neomenthol->TRPM8_Channel Binds & Activates Ca2_Influx Ca²⁺ Influx TRPM8_Channel->Ca2_Influx PLC Phospholipase C (PLC) Ca2_Influx->PLC PKC Protein Kinase C (PKC) Ca2_Influx->PKC Calmodulin Calmodulin Ca2_Influx->Calmodulin Desensitization Channel Desensitization Ca2_Influx->Desensitization Promotes PIP2 PIP₂ PIP2->TRPM8_Channel Required for Activity PLC->PIP2 Hydrolyzes GQ_Protein Gq Protein GQ_Protein->TRPM8_Channel Direct Inhibition? GQ_Protein->PLC Activates PKC->TRPM8_Channel Phosphorylation & Inhibition Calcineurin Calcineurin Calmodulin->Calcineurin ERK1_2 ERK1/2 Calcineurin->ERK1_2 cJun Transcription Factor c-Jun ERK1_2->cJun AP1 AP-1 Complex (Gene Transcription) cJun->AP1 Gene_Expression Altered Gene Expression AP1->Gene_Expression PIRT PIRT Protein PIRT->PIP2 Enhances Interaction ISA2011B PIP5K Inhibitor (e.g., ISA-2011B) ISA2011B->PIP2 Depletes Precursor

Integrated signaling pathway of TRPM8 activation, from stimulus to gene regulation.

Key Insights for Drug Development

  • Targeting Stereospecificity: The differential activation by stereoisomers means that developing a single-isomer drug could improve specificity and reduce off-target effects [1].
  • Modulating the Modulators: The PIP2 and Gq-protein pathways are attractive targets. For instance, enhancing TRPM8 activity via PIRT or inhibiting it by targeting PIP2 synthesis (e.g., with ISA-2011B) could offer new therapeutic strategies [5] [7].
  • Beyond the Channel: The signaling cascade from the channel to the nucleus (the "TRPM8-induced signaling cascade") represents a broader set of potential drug targets than the channel itself [7].

Limitations and Research Gaps

Currently, a significant gap exists in the publicly available literature regarding the specific quantitative data (e.g., EC₅₀, binding affinity) for this compound. The 2022 study [1] confirms it acts as an agonist but focuses on the comparative molecular mechanism rather than providing a full pharmacological profile.

To obtain this specific data, you may need to:

  • Consult specialized databases like PubChem or BindingDB for bioactivity data.
  • Perform the experiments using the protocols described, as this may be proprietary data held by pharmaceutical or flavor/fragrance companies.

References

Sensory & Molecular Recognition of Menthol Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The olfactory characteristics and receptor interactions of menthol isomers, including (+)-neomenthol, are summarized in the table below. Data is from a 2025 study that combined sensory evaluation with computational molecular docking [1].

Table 1: Sensory Profiles and Detection Thresholds of Menthol Isomers

Isomer Common Name in Study Odor Profile Detection Threshold (mg/L)
L-menthol L-menthol Pleasant, sweet, mint-like, distinct freshness 5.166
D-menthol D-menthol Information not specified* 4.734
L-neomenthol L-neomenthol Information not specified* 6.265
D-neomenthol D-neomenthol Information not specified* 7.654
L-isomenthol L-isomenthol Information not specified* 8.125
D-isomenthol D-isomenthol Information not specified* 7.895
L-neoisomenthol L-neoisomenthol Information not specified* 9.458
D-neoisomenthol D-neoisomenthol Information not specified* 8.952

caption: The study noted that L-menthol was the only isomer with a pleasant, sweet, minty odor without off-flavors; the other seven isomers, including this compound, had negative odors described as musty, herbal, or earthy [1].

Table 2: Molecular Docking Results with Olfactory Receptors

Olfactory Receptor Key Interacting Residues Type of Interaction Binding Energy Range (kcal/mol)
Olfr874 (Mouse) His-55, Thr-56 Hydrogen bonding, Hydrophobic -7.3 to -5.1
OR8B8 (Human) Leu-55, Tyr-94, Thr-57 Hydrogen bonding, Hydrophobic -7.3 to -5.1
OR8B12 (Human) Phe-199, Ser-248 Hydrogen bonding, Hydrophobic -7.3 to -5.1

caption: Molecular docking indicated that hydrogen bonding and hydrophobic interactions were the key forces governing the binding of all menthol isomers to the olfactory receptors. OR8B8 and OR8B12 were identified as human homologous receptors for the mouse receptor Olfr874 [1].

Detailed Experimental Protocols

The following methodologies are based on the 2025 study from which the above data was derived [1].

Sensory Evaluation Protocol
  • Panel Training: Recruit 10-20 experienced sensory panelists. Conduct at least three 30-minute training sessions to familiarize them with a defined set of odor attributes (e.g., sweetness, mint, freshness, earthiness, herbal, woody, musty). The panelists must pass a post-training assessment to ensure reliability.
  • Sample Preparation: Dissolve menthol isomer standards in odorless liquid paraffin. Prepare serial dilutions (e.g., using a dilution factor of 2) covering a concentration range from approximately 3.125×10⁻⁴ mg/L to 5.000×10⁻³ mg/L. Transfer aliquants to dark brown glass bottles to prevent photodegradation.
  • Quantitative Descriptive Analysis (QDA): In a controlled sensory chamber (approx. 20°C), present samples to panelists in a randomized order. Use a 10-point scale (1=weak, 10=very strong) to score the intensity of each pre-defined odor attribute. Each sample should be evaluated in triplicate.
  • Detection Threshold Determination: Use the Three-Alternative Forced-Choice (3-AFC) procedure. In each test, present three bottles (one containing the odorant, two containing blank solvent) and ask the panelist to identify the odd one. The detection threshold is statistically determined from the concentration series based on correct identifications.
Computational Molecular Docking Protocol
  • Receptor Preparation: Obtain the 3D structures of the target olfactory receptors (e.g., Olfr874, OR8B8, OR8B12). If experimental structures are unavailable, use homology modeling to generate reliable protein models.
  • Ligand Preparation: Draw the 3D chemical structures of the menthol isomers. Optimize their geometry using computational chemistry tools and assign appropriate charges.
  • Molecular Docking: Perform docking simulations using specialized software (e.g., AutoDock Vina, GOLD). Define a docking box that encompasses the putative binding site of the olfactory receptor. Set the software to account for flexible ligand bonds.
  • Interaction Analysis: Analyze the top-ranking docking poses for each isomer-receptor complex. Identify specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts). Calculate the binding energy (kcal/mol) for each complex to quantify binding affinity.

Molecular Recognition Workflow

The following diagram illustrates the logical workflow and key interactions involved in the molecular recognition of this compound by an olfactory receptor, as revealed by the cited study.

G Start Start: Olfactory Investigation OR Olfactory Receptor (e.g., OR8B8, OR8B12) Start->OR Ligand This compound Ligand Start->Ligand Docking Molecular Docking Simulation OR->Docking Ligand->Docking H_Bond Hydrogen Bonding with key residues Docking->H_Bond Hydrophobic Hydrophobic Interactions Docking->Hydrophobic Output Binding Pose & Affinity Energy H_Bond->Output Hydrophobic->Output

caption: Workflow for investigating the molecular recognition of this compound by olfactory receptors.

Key Insights for Research & Development

  • Stereochemistry is Crucial: The significant differences in odor profile and detection threshold among the isomers underscore that the 3D orientation of functional groups is a primary determinant of olfactory perception [1]. This is critical for the design of novel flavor compounds.
  • Target Human Homologs: For research focused on human olfaction or drug development, prioritize the study of the human homologous receptors OR8B8 and OR8B12, which were computationally identified as functional counterparts to the mouse menthol receptor Olfr874 [1].
  • Residues for Mutation Studies: The key residues identified (e.g., His-55 in Olfr874, Tyr-94 in OR8B8) are prime targets for site-directed mutagenesis experiments to validate and further explore the binding pocket's architecture [1].

References

Comprehensive Application Notes and Protocols: Hyaluronidase Inhibition Profiling of (+)-Neomenthol for Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hyaluronidase enzymes play a critical role in tumor progression and metastasis through their degradation of hyaluronic acid (HA), a major component of the extracellular matrix. The inhibition of hyaluronidase has emerged as a promising therapeutic strategy in oncology, as it can potentially reduce tumor growth, angiogenesis, and metastasis by maintaining the integrity of the extracellular matrix and preventing the formation of pro-angiogenic HA fragments. Natural products have garnered significant attention as sources of novel hyaluronidase inhibitors, with terpenoids representing a particularly interesting class of compounds due to their diverse biological activities.

(+)-Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has recently been investigated for its potential anticancer properties. While traditionally used in food, cosmetics, and medicines for its cooling effects, its antiproliferative potential had not been extensively explored until recently. Current research indicates that neomenthol exhibits promising activity against human epidermoid carcinoma cells by targeting multiple molecular pathways involved in cancer progression, including tubulin polymerization and hyaluronidase activity. This document provides comprehensive application notes and detailed protocols for evaluating the hyaluronidase inhibitory activity of (+)-neomenthol, supporting anticancer drug discovery efforts.

Mechanism of Action & Biological Significance

Molecular Targets of Neomenthol

Table 1: Key molecular targets of neomenthol in cancer cells

Target Effect Biological Consequence Experimental Evidence
Hyaluronidase Inhibition (IC₅₀ = 12.81 ± 0.01 μM) Reduced HA degradation, decreased tumor growth and metastasis In vitro enzyme assays, molecular docking studies
Tubulin Polymerization Restraint G₂/M phase cell cycle arrest, impaired mitotic spindle formation Cell cycle analysis, tubulin polymerization assays
Cell Cycle Progression G₂/M phase arrest Increased sub-diploid cells, apoptosis Flow cytometry, propidium iodide staining
Gene Expression Modulation of hyaluronidase and tubulin-related genes Downregulation of cancer progression pathways Quantitative real-time PCR

The antiproliferative activity of neomenthol is mediated through multiple interconnected mechanisms. Neomenthol demonstrates significant inhibitory activity against hyaluronidase, with an IC₅₀ of 12.81 ± 0.01 μM, effectively reducing the degradation of hyaluronic acid and maintaining extracellular matrix integrity [1]. This inhibition disrupts tumor microenvironment signaling that typically promotes angiogenesis and metastasis. Additionally, neomenthol interferes with tubulin polymerization, a critical process for mitotic spindle formation during cell division, leading to cell cycle arrest at the G₂/M phase and subsequent apoptosis in cancer cells [2].

The dual targeting approach of neomenthol represents a valuable strategy in anticancer therapy, as simultaneously addressing both enzymatic degradation of the extracellular matrix and intracellular structural proteins can yield synergistic effects against tumor progression. Molecular docking studies support the direct interaction of neomenthol with hyaluronidase, revealing favorable binding energies and specific molecular interactions with key residues in the enzyme's active site [1]. This multi-target mechanism may reduce the likelihood of resistance development compared to single-target agents.

Visual Representation of Neomenthol's Anticancer Mechanism

The following diagram illustrates the multifaceted anticancer mechanism of neomenthol, highlighting its effects on both extracellular and intracellular targets:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neomenthol Neomenthol HYAL Hyaluronidase (HYAL) Neomenthol->HYAL Inhibits Tubulin Tubulin Subunits Neomenthol->Tubulin Binds HA Hyaluronic Acid (HA) HA_fragments HA Fragments HA->HA_fragments Degradation HYAL->HA Cleaves ECM ECM Integrity HYAL->ECM Disrupts HA_fragments->ECM Degrade Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_cycle G₂/M Phase Arrest Microtubules->Cell_cycle Disruption Apoptosis Apoptosis Cell_cycle->Apoptosis Induces

This diagram illustrates how neomenthol targets both hyaluronidase activity in the extracellular space and tubulin polymerization intracellularly, leading to cell cycle arrest and apoptosis. The dual mechanism of action enhances its anticancer efficacy by simultaneously disrupting the tumor microenvironment and intracellular division machinery.

Hyaluronidase Inhibition Data & Experimental Findings

Quantitative Inhibition Profile of Neomenthol

Table 2: Hyaluronidase inhibition profile of this compound

Assay Type IC₅₀ Value Experimental Conditions Cell Line/Model Reference
Biochemical HYAL Inhibition 12.81 ± 0.01 μM Cell-free system Enzyme-based assay [1]
Cellular Antiproliferative Activity 17.3 ± 6.49 μM SRB/NRU/MTT assays Human epidermoid carcinoma (A431) [1]
In Vivo Tumor Inhibition 58.84% reduction 75 mg/kg bw, i.p. dose Ehrlich Ascites Carcinoma (EAC) mouse model [1]
In Vivo HYAL Inhibition ~10% residual activity 75 mg/kg bw, i.p. dose EAC model [1]

The hyaluronidase inhibitory activity of this compound has been demonstrated across multiple experimental systems, from biochemical assays to in vivo models. In cell-free systems, neomenthol exhibits potent hyaluronidase inhibition with an IC₅₀ of 12.81 ± 0.01 μM, indicating direct enzyme interaction [1]. This inhibition translates to functional effects in cellular systems, where neomenthol shows significant antiproliferative activity against human epidermoid carcinoma (A431) cells with an IC₅₀ of 17.3 ± 6.49 μM, as determined by SRB, NRU, and MTT assays [1].

The therapeutic potential of neomenthol is further supported by in vivo studies using the Ehrlich Ascites Carcinoma (EAC) mouse model. At a dose of 75 mg/kg body weight (intraperitoneal administration), neomenthol demonstrated a 58.84% reduction in tumor formation while simultaneously inhibiting hyaluronidase activity to approximately 10% of normal levels in the tumor microenvironment [1]. These findings highlight the consistency of hyaluronidase inhibition across different experimental platforms and validate hyaluronidase as a relevant therapeutic target for neomenthol.

Comparative Analysis with Other Hyaluronidase Inhibitors

Table 3: Comparison of neomenthol with other hyaluronidase inhibitors

Inhibitor IC₅₀ Value Source/Type Experimental System Reference
This compound 12.81 ± 0.01 μM Natural monoterpenoid Cell-free assay [1]
Dextran Sulfate 1.8 nM Synthetic sulfated polysaccharide CEMIP hyaluronidase assay [3]
Methyl Indole-3-acetate 343.9 μM Bacterial metabolite (Brevibacillus sp.) Cell-free assay [4]
Heparin Not specified Natural glycosaminoglycan CEMIP hyaluronidase assay [3]

When compared with other known hyaluronidase inhibitors, neomenthol demonstrates moderate potency among natural product-derived inhibitors. While synthetic inhibitors like dextran sulfate show significantly higher potency (IC₅₀ of 1.8 nM against CEMIP hyaluronidase), it is important to note that neomenthol offers a favorable safety profile and additional anticancer mechanisms through tubulin inhibition [3]. The dual targeting capability of neomenthol may provide therapeutic advantages over single-mechanism inhibitors, particularly in reducing potential resistance development.

Recent research has identified various sulfated polymeric hydrocarbons as potent hyaluronidase inhibitors, with heparin emerging as the first described physiological CEMIP inhibitor [3]. Unlike these compounds, neomenthol represents a smaller molecule with potentially better bioavailability and tissue penetration. The identification of methyl indole-3-acetate from Brevibacillus sp. JNUCC 41 with an IC₅₀ of 343.9 μM further contextualizes neomenthol's potency among natural product-derived inhibitors [4].

Detailed Experimental Protocols

Hyaluronidase Inhibition Assay Protocol

The following protocol adapts established hyaluronidase assay methods for evaluating neomenthol inhibition, based on the turbidimetric method of Tolksdorf et al. (1949) and Kass and Seastone (1944) [5]. This assay measures hyaluronidase activity through the degradation of hyaluronic acid, quantified by decreased turbidity when combined with acid albumin solution.

4.1.1 Reagent Preparation
  • Sodium Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer with 0.15 M sodium chloride, pH 5.3 (HSE buffer)
  • Acetate Buffer: Prepare 0.5 M sodium acetate buffer, pH 4.2
  • Albumin Reagent: Dissolve 2.5 g bovine serum albumin (Fraction V) in 250 ml of 0.5 M sodium acetate buffer, pH 4.2. Adjust pH to 3.0 with 2 N HCl, heat at 93°C for 30 minutes, cool, and adjust final volume to 1000 ml with 0.5 M sodium acetate buffer, pH 4.2
  • Hyaluronic Acid (HA) Solution: Dissolve hyaluronic acid in HSE buffer to prepare a 0.4 mg/ml working solution
  • Neomenthol Stock Solution: Prepare neomenthol at 10 mM in DMSO, with subsequent dilutions in HSE buffer
4.1.2 Standard Curve Preparation
  • Prepare hyaluronic acid standards ranging from 0.04-0.32 mg in a final volume of 1.0 ml using HSE buffer
  • Place all tubes in a boiling water bath for 5 minutes, then cool to room temperature
  • Add 9.0 ml of albumin reagent to each tube and incubate at room temperature for 10 minutes
  • Measure absorbance at 540 nm and plot standard curve (absorbance vs. mg HA)
4.1.3 Inhibition Assay Procedure
  • Pipette 0.5 ml of 0.4 mg/ml HA solution into test tubes
  • Add neomenthol at varying concentrations (recommended range: 1-100 μM)
  • Incubate at 37°C for 4-5 minutes to achieve temperature equilibrium
  • Add 0.5 ml of appropriately diluted hyaluronidase enzyme (e.g., 0.001-0.05 mg/ml for purified enzyme preparations)
  • Incubate exactly 10 minutes at 37°C
  • Immediately cool in ice bath to room temperature
  • Add 9.0 ml albumin reagent to each tube and incubate at room temperature for 10 minutes
  • Measure absorbance at 540 nm against a blank (enzyme replaced with buffer)
4.1.4 Data Analysis
  • Calculate mg HA remaining after digestion from standard curve
  • Determine mg HA digested: 0.2 mg (initial) - mg HA remaining
  • Calculate percentage inhibition: [(HA digested without inhibitor - HA digested with inhibitor) / HA digested without inhibitor] × 100
  • Determine IC₅₀ values using nonlinear regression of inhibition curves
Cellular Antiproliferative Activity Assessment

This protocol evaluates the cellular consequences of hyaluronidase inhibition by neomenthol using human epidermoid carcinoma (A431) cells, as described in the literature [1].

4.2.1 Cell Culture and Treatment
  • Maintain A431 cells in DMEM medium supplemented with 10% FBS and 1% antibiotic/antimycotic at 37°C in 5% CO₂
  • Seed cells in 96-well plates at a density of 5-10 × 10³ cells/well and allow to adhere for 24 hours
  • Prepare neomenthol stock solution in DMSO and dilute in culture medium (final DMSO concentration ≤ 0.1%)
  • Treat cells with neomenthol across a concentration range (1-100 μM) for 24-72 hours
  • Include appropriate controls (vehicle control, positive control)
4.2.2 Cell Viability Assessment
  • SRB Assay: Fix cells with 10% trichloroacetic acid for 1 hour at 4°C, stain with 0.4% sulforhodamine B for 30 minutes, wash with 1% acetic acid, and dissolve bound dye with 10 mM Tris base
  • MTT Assay: Incubate cells with 0.5 mg/ml MTT for 2-4 hours, dissolve formazan crystals with DMSO, and measure absorbance at 570 nm
  • NRU Assay: Incubate cells with neutral red (40 μg/ml) for 2-3 hours, wash with PBS, and extract dye with acidified ethanol
4.2.3 Cell Cycle Analysis
  • Harvest treated cells and fix with 70% ethanol at -20°C for at least 2 hours
  • Treat with RNase A (100 μg/ml) and stain with propidium iodide (50 μg/ml)
  • Analyze DNA content using flow cytometry
  • Determine cell cycle distribution and sub-diploid (apoptotic) population
Visual Guide to Hyaluronidase Inhibition Assay Workflow

The following diagram outlines the key steps in evaluating hyaluronidase inhibition activity:

G Start Assay Preparation Step1 Reagent Preparation: HA solution, buffers, albumin reagent Start->Step1 Step2 Standard Curve Generation: HA concentrations + albumin reagent Step1->Step2 Step3 Inhibition Assay Setup: HA + neomenthol + enzyme Step2->Step3 Step4 Incubation: 37°C for 10 minutes Step3->Step4 Step5 Reaction Termination: Ice bath cooling Step4->Step5 Step6 Turbidity Development: Add albumin reagent, incubate 10 min Step5->Step6 Step7 Absorbance Measurement: Read at 540 nm Step6->Step7 Step8 Data Analysis: Calculate % inhibition and IC₅₀ Step7->Step8

This workflow illustrates the sequential steps in the hyaluronidase inhibition assay, from reagent preparation through data analysis. The turbidimetric method relies on the decrease in HA-induced turbidity following enzymatic degradation, which is prevented in the presence of effective inhibitors like neomenthol.

Research Applications & Therapeutic Implications

Safety and Toxicity Profile

The toxicological assessment of neomenthol supports its potential as a therapeutic agent. In acute oral toxicity studies conducted according to OECD guidelines, neomenthol was found to be safe at an oral dose of 1000 mg/kg body weight, demonstrating no significant adverse effects [1]. This favorable safety profile is consistent with its history of use in food and cosmetic products, suggesting a potentially wider therapeutic window for clinical applications.

Further toxicological evaluations including in silico predictions and ex vivo models have corroborated the safety of neomenthol at therapeutic concentrations. The compound's ability to inhibit hyaluronidase activity at concentrations significantly below its toxic threshold (IC₅₀ of 12.81 μM vs. safety at much higher concentrations) indicates a sufficient safety margin for further therapeutic development [1].

Research Applications in Drug Discovery

The hyaluronidase inhibitory activity of neomenthol presents several promising applications in anticancer drug discovery:

  • Combination Therapy: Neomenthol may enhance the efficacy of conventional chemotherapeutic agents by disrupting the tumor microenvironment and inhibiting hyaluronidase-mediated degradation pathways that promote metastasis.

  • Multitargeted Approaches: The dual inhibition of hyaluronidase and tubulin polymerization positions neomenthol as a promising lead compound for developing multitargeted anticancer agents with potentially reduced resistance development.

  • Adjuvant Therapy: Given its effects on tumor growth and metastasis in EAC models, neomenthol could be developed as an adjuvant therapy to prevent metastatic spread in solid tumors, particularly those with high hyaluronidase expression.

  • Topical Formulations: For skin cancers like epidermoid carcinoma, neomenthol could be incorporated into topical formulations leveraging its previously established use in cosmetic and topical pharmaceutical products.

Conclusion

(+)-Neomenthol represents a promising natural product-derived compound with significant hyaluronidase inhibitory activity and multiple mechanisms of action against cancer cells. The detailed protocols provided in this document enable researchers to reliably evaluate its hyaluronidase inhibition potency and cellular effects. The compound's favorable toxicity profile, combined with its dual targeting of hyaluronidase and tubulin polymerization, supports its further development as a potential anticancer agent. Future research directions should include structure-activity relationship studies to optimize potency, investigation of synergistic combinations with conventional chemotherapeutics, and evaluation in additional cancer models with high hyaluronidase expression.

References

Comprehensive Application Notes & Protocols: SRB, NRU, and MTT Assays for Evaluating Neomenthol Antiproliferative Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neomenthol and Its Anticancer Potential

Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol, is a naturally occurring compound found in the essential oil of Mentha species (particularly Mentha arvensis and Mentha piperita) that has recently emerged as a promising antiproliferative agent against various cancer cell lines. While traditionally used in food as a flavoring agent and in cosmetics and medicines for its cooling effects due to its interaction with TRPM8 receptors on skin cells, neomenthol has not been extensively explored for its anticancer potential until recently. Scientific investigations have revealed that neomenthol exhibits significant cytotoxicity against human cancer cells, particularly demonstrating promising activity against human epidermoid carcinoma (A431) cells with an IC50 of 17.3 ± 6.49 μM [1] [2].

The antiproliferative mechanism of neomenthol involves multiple pathways critical to cancer progression. Notably, neomenthol has been shown to arrest the cell cycle at the G2/M phase and increase the number of sub-diploid cells, indicating apoptosis induction. At the molecular level, neomenthol significantly inhibits hyaluronidase activity (IC50 12.81 ± 0.01 μM) and affects tubulin polymerization, both of which are crucial processes for tumor growth, metastasis, and angiogenesis [1] [2]. Additionally, in vivo studies using mice Ehrlich Ascites Carcinoma (EAC) models have demonstrated that neomenthol prevents EAC tumor formation by 58.84% and inhibits hyaluronidase activity up to 10% at a dose of 75 mg/kg body weight (intraperitoneal administration) [2]. Safety assessments have indicated that an oral dose of 1000 mg/kg body weight was found to be safe in acute oral toxicity studies, supporting its potential therapeutic window [2].

Sulforhodamine B (SRB) Assay Protocol

Principle and Applications

The Sulforhodamine B (SRB) assay is a widely adopted colorimetric method for cytotoxicity screening and measuring cellular protein content. This assay is particularly valuable in anticancer drug discovery due to its reliability, cost-effectiveness, and suitability for high-throughput screening. The SRB assay measures cellular protein content through the binding of the pink aminoxanthine dye, SRB, to basic amino acids in cells under mild acidic conditions. The amount of dye extracted from stained cells is directly proportional to the total cellular protein mass, which correlates with cell number [3]. The National Cancer Institute (NCI) in the USA has adopted the SRB assay as its preferred high-throughput assay for lead compound screening programs, underscoring its importance in anticancer drug development [4].

Detailed Experimental Protocol
2.2.1 Reagent Preparation
  • SRB Solution: Prepare a 0.4% (w/v) solution of SRB in 1% acetic acid. Dissolve 400 mg of SRB in 100 mL of 1% acetic acid and mix thoroughly until complete dissolution.
  • Acetic Acid Solution: Prepare a 10% (v/v) solution of acetic acid in distilled water.
  • Tris Base Solution: Prepare a 10 mM Tris base solution (pH 10.5) by dissolving 1.21 g of Tris base in 1 L of distilled water and adjusting the pH with NaOH if necessary.
2.2.2 Cell Seeding and Compound Treatment
  • Seed cells in 96-well or 24-well plates at an optimal density (typically 5,000-10,000 cells/well for 96-well plates) in complete medium and incubate for 24 hours to allow cell attachment.
  • Prepare serial dilutions of neomenthol in appropriate solvent (DMSO concentration should not exceed 0.5% v/v). Include solvent controls and blank wells without cells.
  • Treat cells with neomenthol concentrations and incubate for desired exposure time (typically 48-72 hours). Include positive control (e.g., doxorubicin) and negative control (solvent only).
2.2.3 Assay Procedure
  • Fixation: After treatment, gently remove medium and add cold trichloroacetic acid (TCA, 10% w/v) to fix cells. Incubate at 4°C for 1 hour.
  • Washing: Wash plates five times with tap water to remove TCA and air dry completely.
  • Staining: Add SRB solution (50-100 μL per well for 96-well plates) and incubate at room temperature for 30 minutes.
  • Removal of Unbound Dye: Wash plates 3-5 times with 1% acetic acid to remove unbound dye and air dry.
  • Solubilization: Add Tris base solution (100-200 μL per well for 96-well plates) to solubilize the protein-bound dye.
  • Absorbance Measurement: Shake plates for 10-15 minutes and measure absorbance at 510-565 nm using a microplate reader.

G Start Seed cells in microplate A1 Incubate 24h for attachment Start->A1 A2 Treat with neomenthol serial dilutions A1->A2 A3 Incubate 48-72h A2->A3 A4 Fix with cold TCA (10%) A3->A4 A5 Wash with tap water A4->A5 A6 Stain with SRB solution A5->A6 A7 Wash with 1% acetic acid A6->A7 A8 Solubilize with Tris base A7->A8 A9 Measure absorbance at 510-565nm A8->A9 End Calculate IC50 values A9->End

Figure 1: SRB Assay Workflow for Neomenthol Antiproliferative Activity Assessment

Data Analysis and Interpretation

Calculate the percentage growth inhibition using the following formula:

% Growth Inhibition = [1 - (Absorbance of treated sample / Absorbance of control)] × 100

Generate dose-response curves by plotting % growth inhibition against neomenthol concentration and determine the IC50 value (concentration that inhibits 50% of cell growth) using appropriate statistical software. For neomenthol, studies have reported IC50 values of 17.3 ± 6.49 μM against human epidermoid carcinoma (A431) cells using this assay [1].

Neutral Red Uptake (NRU) Assay Protocol

Principle and Applications

The Neutral Red Uptake (NRU) assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) in their lysosomes. Neutral red is a weak cationic dye that penetrates cellular membranes by non-ionic diffusion and accumulates intracellularly in the lysosomes of viable cells. The uptake mechanism depends on the cell's ability to maintain pH gradients, which is a function of the intact plasma membrane and functional lysosomes. Damaged or dead cells lose this capacity, and thus do not take up the dye [3]. The NRU assay is the only validated in vitro method for toxicity testing incorporated into the REACH (Registration, Evaluation, Authorisation of Chemicals) directive by the European Commission for in vitro toxicity assessment of chemicals [3].

Detailed Experimental Protocol
3.2.1 Reagent Preparation
  • Neutral Red Stock Solution: Prepare a 4 mg/mL solution of neutral red in distilled water. Filter sterilize (0.2 μm) and store protected from light at 4°C.
  • Neutral Red Working Solution: Prepare a 50 μg/mL solution by diluting the stock solution in serum-free culture medium. Pre-warm to 37°C before use and filter sterilize (0.2 μm) to avoid formation of dye crystals.
  • Fixative Solution: Prepare a solution of 1% calcium chloride (w/v) in 0.5% formaldehyde.
  • Destain Solution: Prepare a solution of 1% acetic acid (v/v) in 50% ethanol (v/v).
3.2.2 Cell Seeding and Compound Treatment
  • Seed cells in 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in complete medium and incubate for 24 hours to allow cell attachment.
  • Prepare serial dilutions of neomenthol in appropriate solvent. Include solvent controls and blank wells without cells.
  • Treat cells with neomenthol concentrations and incubate for desired exposure time (typically 48-72 hours).
3.2.3 Assay Procedure
  • Neutral Red Incubation: After treatment, remove medium and add neutral red working solution (100 μL per well for 96-well plates). Incubate for 3 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Removal of Unincorporated Dye: Carefully remove the neutral red solution and wash cells briefly with pre-warmed PBS.
  • Extraction of Incorporated Dye: Add destain solution (100-200 μL per well for 96-well plates) to extract the dye from the cells.
  • Solubilization: Shake plates gently on an orbital shaker for 10-15 minutes at room temperature to ensure complete extraction.
  • Absorbance Measurement: Measure absorbance at 540 nm using a microplate reader within 30 minutes of extraction.

G Start Seed cells in microplate B1 Incubate 24h for attachment Start->B1 B2 Treat with neomenthol serial dilutions B1->B2 B3 Incubate 48-72h B2->B3 B4 Add neutral red working solution B3->B4 B5 Incubate 3h at 37°C B4->B5 B6 Wash with pre-warmed PBS B5->B6 B7 Extract with destain solution B6->B7 B8 Shake for 10-15 minutes B7->B8 B9 Measure absorbance at 540nm B8->B9 End Calculate cell viability B9->End

Figure 2: NRU Assay Workflow for Neomenthol Cytotoxicity Evaluation

Data Analysis and Technical Notes

Calculate the percentage of viable cells using the following formula:

% Viability = (Absorbance of treated sample / Absorbance of control) × 100

The NRU50 value (concentration that inhibits 50% of neutral red uptake) can be determined by extrapolation from the dose-response curve. This assay has been successfully used to evaluate the antiproliferative potential of neomenthol alongside SRB and MTT assays [1]. It is important to note that some chemicals may induce precipitation of the neutral red dye into visible needle-like crystals, which can affect the accuracy of absorbance readings [3]. Additionally, certain nanoparticles have been shown to interact with neutral red and deplete the dye from the cell supernatant, leading to false positive results [3].

MTT Assay Protocol

Principle and Applications

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a cornerstone method in cell biology for evaluating cell viability and proliferation based on the metabolic activity of cells. The assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial enzymes (primarily succinate dehydrogenase) in live cells to form insoluble purple formazan crystals. This reduction occurs in multiple cellular compartments, including mitochondria and endoplasmic reticulum, and reflects the mitochondrial integrity and overall metabolic activity of cells [5]. The intensity of the purple color produced after solubilization correlates with the number of viable cells and is measured spectrophotometrically. The MTT assay is particularly valuable in drug discovery, toxicology, and cancer research for screening potential therapeutic compounds.

Detailed Experimental Protocol
4.2.1 Reagent Preparation
  • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Mix by vortexing or sonication, filter sterilize, and store at -20°C protected from light (stable for at least 6 months).
  • MTT Solvent: Prepare 4 mM HCl, 0.1% NP40 in isopropanol for solubilizing formazan crystals.
  • Serum-free Medium: Prepare the culture medium used for the cells without serum supplementation.
4.2.2 Cell Seeding and Compound Treatment
  • Seed cells in 96-well plates at an optimal density (typically 5,000-10,000 cells/well for 96-well plates) in complete medium and incubate for 24 hours to allow cell attachment.
  • Prepare serial dilutions of neomenthol in appropriate solvent (DMSO concentration should not exceed 0.5% v/v). Include solvent controls, positive controls, and blank wells without cells.
  • Treat cells with neomenthol concentrations and incubate for desired exposure time (typically 48-72 hours).
4.2.3 Assay Procedure
  • MTT Incubation: After treatment, carefully remove media from cell cultures. For adherent cells, carefully aspirate the media. For suspension cells, spin the 96-well plate at 1,000 × g, 4°C for 5 minutes and carefully aspirate the media.
  • Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Alternatively, add an equal volume of MTT solution to the existing media in the culture, ensuring that the same volume of existing media is present for each sample.
  • Incubate the plate at 37°C for 3 hours.
  • Solubilization: After incubation, add 150 μL of MTT solvent into each well.
  • Dissolution: Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Occasionally, pipetting of the liquid may be required to fully dissolve the MTT formazan.
  • Absorbance Measurement: Read absorbance at 570-590 nm with a reference wavelength of 630-650 nm to correct for background absorbance. Read the plate within 1 hour of solubilization.
Data Analysis and Troubleshooting

Calculate the percentage cell viability using the following formula:

% Viability = (Absorbance of treated sample / Absorbance of control) × 100

For cytotoxicity assessment:

% Cytotoxicity = 100 - % Viability

Generate dose-response curves and determine IC50 values using appropriate statistical software. The MTT assay has been successfully used to evaluate neomenthol's antiproliferative effects across multiple cancer cell lines [1].

Common troubleshooting issues include:

  • Low absorbance: Ensure reagents are warmed to room temperature before use and increase cell seeding density if necessary.
  • High background: Use serum-free media during MTT incubation and include appropriate background controls.
  • Inconsistent results: Optimize cell density and incubation time for each cell type, and ensure complete dissolution of formazan crystals.

Comparative Analysis of Assay Performance with Neomenthol

Technical Comparison of Assay Principles

Table 1: Comparison of SRB, NRU, and MTT Assay Methodologies

Parameter SRB Assay NRU Assay MTT Assay
Principle Protein content staining Lysosomal uptake of dye Mitochondrial reduction of tetrazolium salt
Measured Parameter Total cellular protein Lysosomal integrity Metabolic activity
Key Reagents SRB dye, acetic acid, Tris base Neutral red dye, destain solution MTT reagent, solubilization solution
Detection Method Absorbance at 510-565 nm Absorbance at 540 nm Absorbance at 570-590 nm
Assay Endpoint Endpoint Endpoint Endpoint
Cell Type Compatibility Adherent cells (not suitable for suspension cells) Both adherent and suspension cells Both adherent and suspension cells
Incubation Time 48-72 hours treatment + 30 minutes staining 48-72 hours treatment + 3 hours dye uptake 48-72 hours treatment + 3 hours MTT conversion
Key Advantages High reproducibility, stable signal, suitable for high-throughput screening Direct correlation with cell viability, validated for toxicity testing High sensitivity, widely established, miniaturizable
Key Limitations Not suitable for suspension cells, measures total protein not just viable cells Dye crystallization issues, potential dye interactions with test compounds Interference with reducing agents, formazan solubilization required
Neomenthol Efficacy Across Different Cancer Cell Lines

Table 2: Reported Antiproliferative Activity of Neomenthol Using Different Assay Systems

Cell Line Cancer Type Assay Used Reported IC50/ Efficacy Key Findings
A431 Human epidermoid carcinoma SRB/NRU/MTT 17.3 ± 6.49 μM Most potent activity; G2/M phase arrest; increased sub-diploid cells [1]
EAC (in vivo) Ehrlich Ascites Carcinoma In vivo model 58.84% tumor prevention Hyaluronidase inhibition up to 10% at 75 mg/kg bw, i.p. dose [2]
Multiple Cell Panel Various cancers SRB/NRU/MTT Variable activity Activity against PC-3, K562, A549, FaDu, MDA-MB-231, COLO-205, MCF-7, WRL-68 [1]
HEK-293 Normal embryonic kidney SRB/NRU/MTT Lower toxicity Demonstrated selectivity for cancer cells [1]
Advantages and Limitations in Neomenthol Research

Each assay offers distinct advantages for evaluating neomenthol's antiproliferative activity:

  • The SRB assay provides excellent reproducibility for neomenthol screening, with stable color formation that allows flexibility in measurement timing. Its protein-binding characteristic makes it particularly suitable for adherent cell lines commonly used in cancer research [4].

  • The NRU assay offers direct correlation with cell viability through lysosomal function assessment, which may be advantageous for detecting early cytotoxic effects of neomenthol. However, researchers should be cautious of potential interactions between neomenthol and the neutral red dye [3].

  • The MTT assay demonstrates high sensitivity for detecting metabolic changes induced by neomenthol treatment. However, studies have shown that the MTT assay can overestimate the number of viable cells compared to ATP or DNA quantification methods for certain compounds [6]. Additionally, interference between MTT and glycolysis inhibitors has been reported, which may be relevant for compounds like neomenthol that affect metabolic pathways [4].

Implementation Strategy and Concluding Remarks

Protocol Selection and Optimization

When designing experiments to evaluate neomenthol's antiproliferative activity, assay selection should be guided by specific research objectives and cell model characteristics. For initial screening, the SRB assay is recommended due to its robust performance and reliability across multiple cell lines. When assessing cytotoxic mechanisms involving lysosomal function or membrane integrity, the NRU assay provides valuable complementary data. For metabolic activity assessment, the MTT assay remains useful, though researchers should implement appropriate controls to address potential limitations.

Critical optimization parameters include:

  • Cell density: Establish linear range for each cell line (typically 5,000-10,000 cells/well for 96-well plates)
  • Treatment duration: 48-72 hours based on cell doubling time
  • Neomenthol solubility: DMSO concentration should not exceed 0.5% v/v with appropriate vehicle controls
  • Assay-specific considerations: Filter sterilization of neutral red, complete dissolution of formazan crystals, and adequate washing steps
Mechanistic Insights and Future Applications

The antiproliferative activity of neomenthol has been demonstrated through multiple assay systems, revealing its multimodal mechanism of action. Beyond the direct cytotoxicity measured by these assays, neomenthol has been shown to inhibit hyaluronidase activity (IC50 12.81 ± 0.01 μM) and affect tubulin polymerization, both critical processes in cancer progression and metastasis [1] [2]. These findings highlight the importance of using complementary assay systems to fully characterize compound activity.

The protocols described herein provide robust methodologies for evaluating neomenthol and similar natural products in anticancer drug discovery. As research progresses, these assays can be integrated with more specific mechanistic studies to elucidate structure-activity relationships and optimize therapeutic potential. The consistent demonstration of neomenthol's safety profile in acute toxicity studies (1000 mg/kg bw oral dose found safe) further supports its development as a promising anticancer agent [2].

References

Application Notes and Protocols: Molecular Docking Studies of (+)-Neomenthol for Tubulin Polymerization Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Microtubules are essential components of the eukaryotic cytoskeleton that play critical roles in cellular division, intracellular transport, and maintenance of cell shape. These dynamic structures are composed of α,β-tubulin heterodimers that undergo continuous assembly and disassembly, making them attractive targets for cancer chemotherapy. [1] Tubulin-targeting agents such as vinca alkaloids and taxanes have demonstrated significant efficacy in cancer treatment by disrupting microtubule dynamics, thereby inhibiting cell proliferation and promoting apoptosis. [1] [2]

Natural products have historically been valuable sources of anticancer agents, with approximately 50-60% of anticancer drugs originating from or inspired by natural compounds. [3] [4] (+)-Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species essential oils, has recently emerged as a promising tubulin-targeting compound. While traditionally used for its cooling sensation in food, cosmetics, and medicines, neomenthol has not been extensively explored for its anticancer potential until recently. [3] [4]

This protocol provides comprehensive methodologies for conducting molecular docking studies and experimental validation of neomenthol's inhibition of tubulin polymerization. The integrated computational and experimental approaches outlined herein will enable researchers to investigate the mechanistic basis of neomenthol's antiproliferative effects and support the development of novel tubulin-targeting therapeutics.

Computational Protocols

Molecular Docking of Neomenthol with Tubulin

Molecular docking serves as a powerful computational approach to predict the binding orientation and affinity of small molecules like neomenthol to their protein targets. This section details the protocol for docking neomenthol with tubulin.

2.1.1 Protein Preparation
  • Source Selection: Obtain the three-dimensional structure of β-tubulin from the Protein Data Bank (PDB code: 4O2B), which exhibits 100% homology to human β-tubulin (TUBB) and is complexed with colchicine. [2]
  • Structure Refinement: Remove water molecules and co-crystallized ligands using molecular visualization software such as PyMOL or Chimera. Add hydrogen atoms and optimize hydrogen bonding networks using protein preparation tools in Schrödinger Maestro or similar software.
  • Binding Site Definition: For blind docking, use cavity detection algorithms as implemented in CB-Dock to automatically identify potential binding pockets. [2] For targeted docking, define the colchicine binding site using the coordinates from the co-crystallized colchicine in 4O2B.
2.1.2 Ligand Preparation
  • Structure Acquisition: Obtain the 3D structure of this compound (CID 12240370) from PubChem database in SDF format. [4]
  • Geometry Optimization: Perform energy minimization using molecular mechanics force fields (MMFF94 or similar) to ensure proper bond lengths, angles, and torsions. Generate possible tautomers and protonation states at physiological pH (7.4).
  • Conformational Sampling: Generate multiple low-energy conformations using systematic or stochastic search algorithms to account for ligand flexibility.
2.1.3 Docking Execution
  • Software Selection: Utilize AutoDock Vina (version 1.1.2) or CB-Dock 2 for its balance of speed and accuracy in protein-ligand docking. [2]
  • Parameter Configuration:
    • For blind docking: Set the search space to encompass the entire tubulin dimer.
    • For site-specific docking: Define a grid box centered on the colchicine binding site with dimensions 20×20×20 Å.
    • Set exhaustiveness to 16-32 to ensure adequate sampling of conformational space.
  • Docking Run: Execute multiple independent docking runs (minimum of 10) to ensure reproducibility of results. Save all generated poses with their corresponding binding affinity scores (in kcal/mol).
2.1.4 Pose Analysis and Visualization
  • Pose Clustering: Group similar binding poses using RMSD-based clustering to identify consensus binding modes.
  • Interaction Analysis: Examine hydrogen bonds, hydrophobic interactions, and π-effects between neomenthol and key tubulin residues using LigPlot+ or similar tools.
  • Visualization: Generate publication-quality images of the neomenthol-tubulin complex using PyMOL or Schrödinger Maestro, highlighting key interacting residues and binding pocket topography.
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the stability and dynamic behavior of protein-ligand complexes. Following docking studies, MD simulations can validate the stability of neomenthol-tubulin interactions.

  • System Preparation: Solvate the neomenthol-tubulin complex in a cubic water box with TIP3P water molecules, adding counterions to neutralize the system.
  • Energy Minimization: Perform steepest descent minimization (5,000 steps) followed by conjugate gradient minimization (5,000 steps) to remove steric clashes.
  • Equilibration: Conduct gradual equilibration in two phases: (1) NVT ensemble (constant number of particles, volume, and temperature) for 100 ps, and (2) NPT ensemble (constant number of particles, pressure, and temperature) for 100 ps.
  • Production Run: Execute an MD production run for at least 100 ns at 310 K (physiological temperature) using AMBER, GROMACS, or NAMD software, saving coordinates every 10 ps for analysis.
  • Trajectory Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess complex stability. Monitor specific interactions identified in docking studies throughout the simulation timeline.

Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay

The tubulin polymerization assay provides direct experimental evidence of neomenthol's effect on microtubule dynamics, serving as critical validation for computational predictions.

3.1.1 Materials and Reagents
  • Purified tubulin protein (>97% purity) from bovine or porcine brain (commercially available from Cytoskeleton, Inc.)
  • This compound (≥98.5% purity, Sigma-Aldrich)
  • Glycerol-based tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
  • Reference compounds: colchicine (microtubule destabilizer) and paclitaxel (microtubule stabilizer)
  • 96-well half-area microplates (clear bottom, for kinetic measurements)
  • Fluorescent-based tubulin polymerization assay kit (optional, for enhanced detection)
3.1.2 Experimental Procedure
  • Sample Preparation:

    • Reconstitute lyophilized tubulin in cold polymerization buffer to a final concentration of 2 mg/mL.
    • Prepare neomenthol stock solutions in DMSO and dilute to working concentrations (typically 1-100 μM) ensuring DMSO concentration does not exceed 1% in final reaction.
    • Pre-incubate tubulin with neomenthol or controls on ice for 15 minutes.
  • Polymerization Measurement:

    • Transfer 100 μL of tubulin-compound mixture to pre-chilled 96-well plates.
    • Immediately place plates in a pre-warmed (37°C) plate reader with temperature control.
    • Monitor turbidity development at 340 nm every 30 seconds for 60-90 minutes.
    • Include controls: tubulin alone (negative control), tubulin + colchicine (inhibition control), tubulin + paclitaxel (promotion control).
  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.
    • Calculate the maximum polymerization rate (Vmax) from the steepest slope of the curve.
    • Determine the lag time before polymerization initiation and final polymer mass.
    • Calculate IC50 values by plotting inhibitor concentration against percentage inhibition of polymerization.
Cellular Tubulin Polymerization Assay Using CRISPR-Edited Cell Line

Live-cell imaging of tubulin dynamics provides physiologically relevant validation in a cellular context. This protocol utilizes a CRISPR-edited HeLa cell line with endogenous fluorescent tagging of β-tubulin.

3.2.1 Cell Line Development and Culture
  • Cell Line: Utilize HeLa cells with endogenous tagging of β-tubulin with mClover3 (green fluorescent protein) and histone H1 with mTagBFP2 (blue fluorescent protein) generated via CRISPR-Cas9 genome editing. [2]
  • Culture Conditions: Maintain cells in DMEM without phenol red supplemented with 10% fetal bovine serum at 37°C in 5% CO₂.
  • Cell Seeding: Plate 5×10³ cells per well in 384-well CellCarrier Ultra plates 16 hours before treatment to achieve 60-80% confluence at time of treatment.
3.2.2 Compound Treatment and Live-Cell Imaging
  • Treatment Protocol:

    • Prepare fresh neomenthol solutions in DMSO prior to each experiment.
    • Treat cells with neomenthol (1-100 μM) or control compounds (colchicine, vincristine) for 24 hours.
    • Include DMSO-only treated wells as negative controls (maximum 1% DMSO final concentration).
  • Image Acquisition:

    • Use an Operetta CLS Confocal High Content Imaging System or similar equipped with environmental control (37°C, 5% CO₂).
    • Acquire images using 40X water immersion objective with the following parameters:
      • mTagBFP2 (Histone H1): Ex-405 nm, Em-440 nm
      • mClover3 (β-tubulin): Ex-480 nm, Em-513 nm
    • For time-lapse studies, acquire images every 3 minutes for 2-4 hours after compound addition.
3.2.3 Image Analysis and Quantification
  • Nuclear and Cytoplasmic Segmentation:

    • Identify cell nuclei using the "Find Nuclei" algorithm on the Histone H1-mTagBFP2 channel.
    • Detect cytoplasm boundaries using the "Find Cytoplasm" algorithm on the TUBB-mClover3 channel.
  • Microtubule Texture Analysis:

    • Perform Haralick texture analysis on the cytoplasmic region of each cell.
    • Calculate mean pixel homogeneity values per well as a quantitative measure of microtubule organization.
    • Compare treated versus control cells for changes in microtubule structure and organization.
  • Mitotic Index Determination:

    • Quantify percentage of cells in mitosis based on chromatin condensation (Histone H1 channel) and spindle morphology (β-tubulin channel).
    • Calculate mitotic arrest by comparing mitotic indices between treated and control cells.

Results Summary and Data Interpretation

Quantitative Data Summary

Table 1: Summary of Neomenthol's Effects on Tubulin Polymerization and Cancer Cell Proliferation

Parameter Value Experimental System Reference
Antiproliferative Activity (A431 cells) IC₅₀ = 17.3 ± 6.49 μM SRB assay on human epidermoid carcinoma [3] [4]
Tubulin Polymerization Inhibition IC₅₀ = 12.81 ± 0.01 μM In vitro tubulin polymerization assay [3] [4]
Hyaluronidase Inhibition IC₅₀ = 12.81 ± 0.01 μM Cell-free enzyme inhibition assay [3] [4]
In Vivo Tumor Inhibition 58.84% reduction at 75 mg/kg bw EAC mouse model [3] [4]
Acute Oral Toxicity Safe at 1000 mg/kg bw OECD guidelines [3] [4]
Cell Cycle Arrest G₂/M phase arrest Flow cytometry analysis [3] [4]

Table 2: Comparison of Tubulin-Targeting Agents

| Compound | Binding Site | IC₅₀ Tubulin Polymerization | Cellular IC₅₀ | Key Residues | |--------------|-----------------|-------------------------------|-------------------|-----------------| | Neomenthol | Colchicine site | 12.81 ± 0.01 μM | 17.3 ± 6.49 μM (A431) | To be determined | | Colchicine | Colchicine site | 2.4 ± 0.6 μM | 0.003-0.030 μM | β-Tubulin: Cys241, Leu248, Ala315, Lys352 | [2] | | Vincristine | Vinca domain | 6.8 ± 1.2 μM | 0.5-2.0 nM | β-Tubulin: Thr179, Asp177, Asn329 | [2] | | ON-01910 | Colchicine site | 1.2 ± 0.3 μM | 8.5 nM | Similar to colchicine | [2] |

Data Interpretation Guidelines
  • IC₅₀ Values: Neomenthol demonstrates moderate potency in tubulin polymerization inhibition compared to classical tubulin-targeting agents. The similar IC₅₀ values for tubulin polymerization inhibition and antiproliferative activity suggest that tubulin targeting is a primary mechanism for its anticancer effects.

  • Cellular vs. Biochemical Activity: The slightly higher cellular IC₅₀ compared to biochemical IC₅₀ may reflect cellular permeability issues or the involvement of additional mechanisms in the cellular context.

  • Therapeutic Index: The significant difference between antiproliferative concentrations (17.3 μM) and toxic oral dose (1000 mg/kg) indicates a favorable therapeutic window for neomenthol.

  • Mechanistic Insights: G₂/M phase cell cycle arrest is consistent with mitotic spindle disruption, supporting tubulin polymerization inhibition as the primary mechanism of action.

Workflow Visualization

Computational and Experimental Workflow

workflow Start Start: Study Initiation CompPrep Computational Preparation (Protein & Ligand Structures) Start->CompPrep Docking Molecular Docking (AutoDock Vina/CB-Dock) CompPrep->Docking MD Molecular Dynamics (100 ns Simulation) Docking->MD ExpValidation Experimental Validation MD->ExpValidation InVitro In Vitro Tubulin Polymerization Assay ExpValidation->InVitro Cellular Cellular Assay (CRISPR-Edited Cell Line) ExpValidation->Cellular DataInt Data Integration & Analysis InVitro->DataInt Cellular->DataInt Conclusion Conclusion & Reporting DataInt->Conclusion

Diagram 1: Integrated workflow for computational and experimental study of neomenthol's effects on tubulin polymerization

Tubulin Polymerization Assay Workflow

tubulin_assay Start Tubulin Polymerization Assay TubulinPrep Tubulin Preparation (2 mg/mL in cold buffer) Start->TubulinPrep CompoundPrep Compound Preparation (Neomenthol in DMSO) Start->CompoundPrep PreInc Pre-incubation (15 min on ice) TubulinPrep->PreInc CompoundPrep->PreInc Transfer Transfer to Pre-chilled Plate PreInc->Transfer Measurement Turbidity Measurement (340 nm, 37°C, 60-90 min) Transfer->Measurement Analysis Data Analysis (IC50, Vmax, Lag Time) Measurement->Analysis

Diagram 2: Detailed workflow for in vitro tubulin polymerization assay

Application Notes

Technical Considerations
  • Protein Quality: The purity and functionality of tubulin protein is critical for reliable polymerization assays. Use freshly prepared or properly stored tubulin to maintain activity.

  • Compound Solubility: Neomenthol is hydrophobic and requires appropriate solubilization. DMSO is recommended as a solvent, with final concentrations not exceeding 1% to maintain cellular viability.

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. Maintain consistent temperature (37°C) during kinetic measurements and use pre-warmed equipment.

  • Positive Controls: Always include reference compounds (colchicine for inhibition, paclitaxel for promotion) to validate assay performance and enable cross-study comparisons.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Neomenthol Tubulin Studies

Problem Possible Cause Solution
No polymerization in control Tubulin degradation, incorrect buffer, low temperature Verify tubulin activity, check buffer composition, ensure proper temperature control
High variability between replicates Inconsistent temperature, improper mixing, cell passage number Standardize protocols, ensure consistent experimental conditions, use low-passage cells
Poor docking scores Incorrect protein/ligand preparation, inadequate sampling Recheck protonation states, increase exhaustiveness parameter, validate with known binders
Cellular toxicity at low concentrations Compound impurities, off-target effects Repurify compound, test for specificity using counter-screens
Discrepancy between computational and experimental results Limitations of force fields, cellular factors not accounted for in simulations Use enhanced sampling techniques, consider cellular environment in interpretation
Advanced Applications

The methodologies described herein can be extended to several advanced applications:

  • Fragment-Based Drug Design: Utilize the neomenthol structure as a scaffold for optimization through addition or modification of functional groups to enhance binding affinity.

  • Polypharmacology Studies: Investigate neomenthol's simultaneous inhibition of hyaluronidase and tubulin as a dual-targeting strategy for enhanced anticancer efficacy.

  • Structural Biology Integration: Combine docking results with cryo-EM structures of microtubule-neomenthol complexes for more accurate binding mode determination.

  • ADMET Modeling: Employ in silico ADMET prediction tools to optimize neomenthol derivatives for improved pharmacokinetics and reduced toxicity profiles.

Conclusion

The integrated computational and experimental protocols presented in this application note provide a comprehensive framework for investigating the molecular basis of neomenthol's inhibition of tubulin polymerization. The methodological rigor combined with validation approaches ensures reliable characterization of this natural product's mechanism of action.

The demonstrated efficacy of neomenthol against skin carcinoma cells (A431 line) with an IC₅₀ of 17.3 ± 6.49 μM, coupled with its favorable safety profile (safe at oral doses up to 1000 mg/kg bw), positions it as a promising lead compound for the development of novel tubulin-targeting agents. Furthermore, its dual inhibition of tubulin polymerization and hyaluronidase activity presents a unique polypharmacological approach for cancer therapy.

These protocols can be readily adapted to study other natural products or synthetic compounds targeting tubulin, contributing to the ongoing development of anticancer therapeutics with improved efficacy and reduced side effects.

References

Application Note: In Vivo Evaluation of (+)-Neomenthol in the Ehrlich Ascites Carcinoma (EAC) Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

(+)-Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has demonstrated promising antiproliferative activity against human skin carcinoma (A431) cells in vitro, with a half-maximal inhibitory concentration (IC₅₀) of 17.3 ± 6.49 µM [1] [2]. Its anticancer activity is attributed to a multi-target mechanism, primarily involving the inhibition of tubulin polymerization and hyaluronidase (HYAL) activity [3] [2]. Inhibiting these targets disrupts essential cellular processes: tubulin polymerization is critical for cell division, while hyaluronidase degradation of hyaluronic acid facilitates tumor growth, metastasis, and angiogenesis [1]. The following workflow and diagram summarize the proposed mechanism.

mechanism Mechanism of Neomenthol Anticancer Action Neomenthol Neomenthol Target1 Inhibits Tubulin Polymerization Neomenthol->Target1 Target2 Inhibits Hyaluronidase (HYAL) Neomenthol->Target2 Effect1 Cell Cycle Arrest (G2/M Phase) Target1->Effect1 Effect2 Disrupted Tumor Microenvironment Target2->Effect2 Outcome Inhibition of Tumor Growth, Metastasis, and Angiogenesis Effect1->Outcome Effect2->Outcome

In Vivo Protocol: EAC Tumor Model in Mice

This section details the methodology for evaluating the anticancer efficacy of this compound in a murine EAC model, as described by Fatima et al. (2021) [1] [2].

Materials
  • Test Compound: this compound (98.5% purity). Prepare a stock solution in a suitable vehicle like dimethyl sulfoxide (DMSO) and further dilute in saline or a buffered solution. The final concentration of the vehicle in injections should be kept low (e.g., <5%) to avoid toxicity [1].
  • Animals: Typically, female Swiss albino mice (weighing 20-25 g). House the mice under standard laboratory conditions with ad libitum access to food and water.
  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells, maintained by serial intraperitoneal passage in mice.
Experimental Design and Dosing

The following workflow outlines the key stages of the in vivo protocol.

protocol In Vivo EAC Model Experimental Workflow Step1 1. EAC Cell Inoculation (Intraperitoneal injection) Step2 2. Grouping & Dosing (Randomized into groups) Step1->Step2 Step3 3. Compound Administration (Intraperitoneal, 75 mg/kg bw, daily for 9 days) Step2->Step3 Step4 4. Termination & Sample Collection (Day 10) Step3->Step4 Step5 5. Efficacy & Safety Analysis Step4->Step5

  • Tumor Induction: Inoculate mice intraperitoneally with a predetermined number of EAC cells (e.g., 2-3 × 10⁶ cells/mouse) in 0.1 mL of sterile saline [1] [4].
  • Grouping and Dosing: After 24 hours of inoculation, randomly assign mice to different groups (typically n=6):
    • Group I (Negative Control): Tumor-bearing mice receiving vehicle only.
    • Group II (Treatment Group): Tumor-bearing mice receiving this compound.
    • Group III (Positive Control): Tumor-bearing mice receiving a standard chemotherapeutic drug (e.g., Doxorubicin).
    • Group IV (Normal Control): Healthy mice without tumor induction.
  • The cited study administered this compound at 75 mg/kg body weight via intraperitoneal (i.p.) injection once daily for nine consecutive days [1] [2].
Data Collection and Analysis

On day 10, euthanize the animals and collect the following data:

  • Tumor Weight and Volume: Collect ascitic fluid from the peritoneal cavity and measure its volume. Centrifuge the fluid to separate the EAC cells and weigh the packed cell volume (tumor weight) [1].
  • Tumor Inhibition Calculation: Calculate the percentage of tumor growth inhibition using the formula: % Inhibition = [(Mean Tumor Weight of Control - Mean Tumor Weight of Treated) / Mean Tumor Weight of Control] × 100
  • Biochemical Analysis: Assess hyaluronidase activity in the ascitic fluid or serum using established enzymatic assays to confirm target engagement [1].
  • Toxicological Assessment: Collect blood for hematological profiling (e.g., red blood cell (RBC) and white blood cell (WBC) counts) and serum for analysis of liver and kidney function biomarkers (e.g., SGPT, SGOT, BUN, Creatinine) [1].

Key Findings and Data Summary

The in vivo efficacy and safety data from the study are summarized in the tables below.

Table 1: In Vivo Anticancer Efficacy of this compound in EAC Model

Parameter Result Notes / Comparative Value
Dose 75 mg/kg bw, i.p. Administered daily for 9 days [2].
Tumor Inhibition 58.84% Measured as reduction in packed tumor cell volume compared to the control group [1] [2].
Hyaluronidase Inhibition (in vivo) Activity reduced to ~10% Measured in serum/ascitic fluid at the 75 mg/kg dose, confirming target engagement [1].
In Vitro IC₅₀ (A431 Cells) 17.3 ± 6.49 µM Human epidermoid carcinoma cell line [1] [2].
In Vitro IC₅₀ (Hyaluronidase) 12.81 ± 0.01 µM Cell-free system [1] [2].

Table 2: Preliminary Safety and Tolerability Profile

Parameter Finding Implication
Acute Oral Toxicity No observed toxicity at 1000 mg/kg bw Suggests a high safety margin for the compound upon oral administration [1] [2].
In Vivo Dosing (i.p.) Well-tolerated at 75 mg/kg bw No severe adverse effects reported during the 9-day treatment period [1].
Cytotoxicity (Normal Cells) Lower toxicity on HEK-293 (human embryonic kidney) cells Indicates potential selectivity for cancer cells over normal cells [1].

Discussion and Conclusion

The data demonstrate that this compound is a promising natural compound with significant in vivo anticancer efficacy. Its ability to inhibit tumor growth by 58.84% in the EAC model, coupled with its multi-target action against hyaluronidase and tubulin, positions it as a compelling candidate for further development [1] [2].

The favorable preliminary safety profile, evidenced by no toxicity at a high oral dose of 1000 mg/kg and minimal effects on normal cell lines, underscores its potential for a wider therapeutic window [1]. However, it is important to note that the available data are from a single study, and the pharmacokinetics, optimal dosing schedule (including oral efficacy), and activity against other cancer models require further investigation.

References

Comprehensive Application Notes and Protocols: Acute Oral Toxicity Testing of Neomenthol in Mice

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context and Purpose

Neomenthol is a stereoisomer of menthol, a monocyclic monoterpene alcohol found in mint oils, that possesses distinct biological activities and metabolic profiles. As interest in menthol derivatives grows due to their diverse pharmacological applications—including analgesic, anti-inflammatory, and potential anticancer properties—understanding their toxicological profiles becomes essential for drug development candidate selection. The acute oral toxicity test represents the initial safety assessment in the preclinical pipeline, establishing the relationship between a single oral dose and observed adverse effects in rodent models. These studies provide critical data for hazard identification, risk assessment, and determination of appropriate dosage ranges for subsequent subchronic and chronic toxicity evaluations, thereby supporting regulatory submissions and ensuring consumer safety.

The structural characteristics of menthol derivatives significantly influence their toxicological outcomes. Research indicates that specific molecular modifications—such as esterification at the C3 hydroxyl group or introduction of halogen atoms—can substantially alter the bioavailability, metabolic pathways, and ultimately the toxicity profile of these compounds [1]. For neomenthol, the stereochemical differences compared to menthol may result in distinct absorption and distribution patterns, potentially leading to different toxicological endpoints that must be empirically determined. These application notes provide a standardized protocol for evaluating the acute oral toxicity of neomenthol in mice, incorporating both traditional toxicological assessments and contemporary 3R principles (Replacement, Reduction, and Refinement) to align with modern ethical standards in animal testing.

Regulatory Framework and Ethical Considerations

Acute oral toxicity testing must adhere to internationally recognized test guidelines established by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD). The most relevant guideline for this protocol is OECD Test Guideline 425, which specifies the "Up-and-Down Procedure" for determining acute oral toxicity with a focus on animal welfare and reduction of animal numbers. Additionally, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized criteria for classifying chemical substances based on their acute toxicity potential, with specific cutoff values defining toxicity categories [2]. These regulatory frameworks ensure that generated data meets international standards for chemical safety assessment while promoting the adoption of alternative testing approaches.

Recent advances in toxicology emphasize the integration of in silico methods and in vitro bioactivity measurements with traditional in vivo testing to reduce animal use. The Collaborative Acute Toxicity Modeling Suite (CATMoS) represents one such approach that combines computational predictions with limited experimental verification [2]. Studies demonstrate that a combination of structural information and targeted bioactivity assays can effectively predict acute oral toxicity, with some analyses indicating that 98% of acutely toxic chemicals require two or fewer carefully selected assays for accurate hazard identification [2]. This protocol incorporates these principles through a tiered testing strategy that begins with in silico prediction and proceeds to definitive in vivo testing only when necessary, thereby aligning with both ethical considerations and regulatory expectations while maintaining scientific rigor.

Experimental Design and Materials

Test System
  • Animal Species: Young adult nulliparous and non-pregnant female Mus musculus (CD-1 strain)
  • Age and Weight: 8-12 weeks old, weighing 20-30 g at study initiation
  • Acclimation Period: Minimum of 5 days under standard laboratory conditions
  • Housing Conditions: Individually housed in solid-bottom polycarbonate cages with stainless steel wire lids
  • Environmental Conditions: Maintained at 20-24°C, 40-70% relative humidity, with a 12-hour light/dark cycle
  • Diet and Water: Standard laboratory rodent diet and filtered tap water provided ad libitum
Test Article and Formulation
  • Test Article: Neomenthol (chemical purity ≥95% by HPLC, with identified impurities characterized)
  • Vehicle Selection: Based on solubility, corn oil or 0.5% carboxymethyl cellulose sodium salt aqueous solution
  • Formulation Preparation: Fresh preparation daily under controlled conditions, with homogeneity and stability verification
  • Dosing Volume: Standardized at 10 mL/kg body weight, with adjustment based on most recent body weight measurements
Experimental Groups

Table 1: Experimental Group Design for Acute Oral Toxicity Testing of Neomenthol

Group Number of Animals Treatment Dose (mg/kg) Administration
1 5 (initial) Vehicle control 0 Single oral gavage
2 1 (sequential) Neomenthol Starting dose: 175 Single oral gavage
3 Additional as needed Neomenthol Subsequent doses per OECD 425 Single oral gavage

Detailed Experimental Procedures

Dose Preparation and Administration

The test article formulation process begins with accurate weighing of neomenthol using a calibrated analytical balance with sensitivity of 0.1 mg. The calculated mass of neomenthol is transferred to a clean glass vial, and the selected vehicle is added gradually with continuous mixing using a magnetic stirrer until complete dissolution is achieved. For suspensions, particle size distribution should be verified microscopically to ensure uniform suspension. The dosing solutions are prepared fresh daily, with samples retained from each preparation for potential future analysis. Quality control measures include visual inspection for precipitation, discoloration, or phase separation, with documentation of any observed irregularities.

Oral gavage administration requires proper restraint technique to minimize stress and injury risk. The gavage needle (ball-point, stainless steel, 18-20 gauge, 25-38 mm length) is inserted into the mouse's mouth and gently directed toward the esophagus, ensuring proper placement before test article delivery. The administration rate should be controlled to approximately 0.5-1.0 mL per 10 seconds to prevent reflux or aspiration. Following dosing, each animal is observed continuously for at least 30 minutes for immediate adverse reactions. To confirm accurate delivery, the gavage syringe should be checked for complete emptying, with documentation of any leakage or regurgitation. Personnel performing the procedure must receive comprehensive training in proper technique to ensure animal welfare and dosing accuracy.

Clinical Observations and Endpoint Assessments

Systematic observation protocols are implemented at predetermined intervals following neomenthol administration. The observation schedule includes continuous monitoring for the first 4-6 hours post-dosing, followed by at least twice-daily checks for the remainder of the 14-day observation period. A structured scoring system is employed to document clinical signs, with particular attention to indicators of potential neurotoxicity (tremors, convulsions, sedation), autonomic effects (lacrimation, piloerection), and general state changes (activity level, grooming, respiratory pattern). All observations are recorded using standardized terminology to ensure consistency between observers and across timepoints.

Table 2: Clinical Observation Parameters and Scoring System

Observation Category Specific Parameters Scoring System
Neurological Tremors, convulsions, ataxia, sedation 0 = absent, 1 = mild, 2 = moderate, 3 = severe
Autonomic Lacrimation, piloerection, pupil size, respiration rate 0 = normal, 1 = slightly affected, 2 = markedly affected
General State Activity level, grooming, posture, righting reflex 0 = normal, 1 = slightly abnormal, 2 = markedly abnormal
Mortality/Morbidity Survival, body weight, food and water consumption Quantitative measurements with % change from baseline

Body weight measurements are recorded predose, approximately 1 hour postdose, and then daily throughout the 14-day observation period. Food consumption is measured daily for the first week and at least twice weekly during the second week. Any animal found moribund or showing severe pain or distress exceeding predetermined humane endpoints must be euthanized immediately by CO₂ inhalation or other approved method. At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for macroscopic abnormalities, with special attention to the gastrointestinal tract, liver, kidneys, and any other target organs identified during the in-life observations.

Analytical Methods and Compliance

Statistical Analysis

The statistical approach for acute oral toxicity testing follows OECD Guideline 425 recommendations, which utilize the maximum likelihood method to estimate the LD₅₀ and its confidence intervals. The primary endpoint is the median lethal dose (LD₅₀), calculated using specialized software such as the AOT425 StatPgm provided by the U.S. Environmental Protection Agency. For continuous data such as body weight and food consumption, analysis of variance (ANOVA) followed by appropriate post-hoc tests is employed to identify significant differences between treatment groups. The benchmark dose (BMD) approach may supplement traditional LD₅₀ determination, providing a more sensitive measure of toxicity thresholds for risk assessment purposes.

Additional analytical methods include dose-response modeling to characterize the relationship between neomenthol exposure and observed effects. Statistical significance is defined as p < 0.05 for all analyses. For studies incorporating additional endpoints such as clinical pathology or histopathology, appropriate statistical tests are selected based on data distribution and study design. All statistical analyses should be performed by qualified personnel using validated software, with complete documentation of methods, assumptions, and results. The false discovery rate (FDR) correction may be applied when conducting multiple comparisons to minimize Type I errors while maintaining appropriate statistical power.

Quality Assurance and Regulatory Compliance

Study protocol adherence is maintained through comprehensive quality control measures, including periodic audits by the institution's Quality Assurance Unit. All experimental procedures, observations, and results must be documented in bound notebooks or electronic data capture systems with appropriate date and signature fields. Raw data recordings must follow Good Laboratory Practice principles, ensuring direct entry at the time of observation without transcription where possible. Any data modifications require cross-referenced explanations without obscuring original entries. Analytical instrumentation, including balances and automated analyzers, must have current calibration certificates with documentation in the study files.

Results Interpretation and Reporting

Data Analysis and Classification

The primary quantitative outcome of this acute oral toxicity study is the determination of the LD₅₀ value with its 95% confidence interval. According to GHS classification criteria, substances with LD₅₀ values ≤ 300 mg/kg are classified as Category 3 toxicants, while those with LD₅₀ values ≤ 2000 mg/kg fall into Category 4. Substances with LD₅₀ values > 2000 mg/kg are generally considered safe in acute exposure scenarios, as demonstrated in a recent study of Vochysia divergens extract where no acute toxicity was observed even at the limit dose of 2000 mg/kg [3]. The confidence interval width provides important information about the precision of the LD₅₀ estimate, with narrower intervals indicating more reliable classification.

Beyond the LD₅₀ determination, the clinical observation patterns provide critical insights into potential target organs and mechanisms of toxicity. For menthol derivatives, particular attention should be paid to neurological effects (given the known activity on TRPM8 receptors) and gastrointestinal symptoms (due to the direct exposure route) [1]. The time to onset and duration of signs should be analyzed to distinguish transient effects from persistent abnormalities. Body weight trajectories offer sensitive indicators of overall toxicity, with decreases >10% from baseline considered potentially significant. The relationship between clinical observations and dose levels helps establish a threshold for adverse effects, which may be considerably lower than the lethal threshold and more relevant for human safety assessment.

Study Reporting and Application

The practical applications of acute toxicity data extend beyond simple classification. Results from this study inform the selection of dose levels for subsequent subacute and chronic toxicity studies, typically ranging from 1/10 to 1/5 of the LD₅₀ depending on the slope of the dose-response curve. These data also contribute to occupational safety planning, establishing appropriate handling procedures and personal protective equipment requirements for research and manufacturing personnel. Furthermore, acute toxicity findings represent the foundation for mechanistic toxicology investigations, particularly when unexpected target organ toxicity or unusual clinical signs are observed. This comprehensive approach to results interpretation and reporting ensures maximal utility of the generated data for both scientific and regulatory purposes.

Appendix

Workflow Diagrams

toxicity_workflow Start Study Initiation Protocol Protocol Finalization & IACUC Approval Start->Protocol Animals Animal Acquisition & Acclimation Protocol->Animals Formulation Test Article Formulation Animals->Formulation Dosing Oral Gavage Administration Formulation->Dosing Observations Clinical Observations & Data Collection Dosing->Observations Necropsy Terminal Procedures & Gross Necropsy Observations->Necropsy Analysis Data Analysis & LD50 Calculation Necropsy->Analysis Report Final Report Generation Analysis->Report End Study Completion Report->End

Diagram Title: Acute Toxicity Study Workflow

decision_tree Start Single Animal Dosing Observe 48-Hour Observation Period Start->Observe Decision1 Survival Outcome? Observe->Decision1 DoseUp Increase Dose (Up Sequence) Decision1->DoseUp Survives DoseDown Decrease Dose (Down Sequence) Decision1->DoseDown Dies Decision2 Stopping Rules Met? DoseUp->Decision2 DoseDown->Decision2 Decision2->Start No Calculate Calculate LD50 & Confidence Intervals Decision2->Calculate Yes End Testing Complete Calculate->End

Diagram Title: OECD 425 Up-Down Method

References

Comprehensive Application Notes and Protocols: Transdermal Penetration Enhancement with Neomenthol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Transdermal drug delivery offers numerous advantages over conventional administration routes, including avoidance of first-pass metabolism, sustained drug release, improved patient compliance, and reduced systemic side effects. However, the stratum corneum (SC), the outermost layer of the skin, presents a formidable barrier that limits the percutaneous absorption of most drug molecules. This lipophilic barrier consists of keratin-filled corneocytes embedded in a lipid-rich extracellular matrix, creating a structure often described as a "brick-and-mortar" arrangement that severely restricts passive diffusion of therapeutic agents [1] [2]. To overcome this challenge, penetration enhancers have been developed to reversibly reduce the barrier resistance of the SC without causing permanent damage or irritation. Among these enhancers, terpene-based compounds have gained significant attention due to their safety profile and efficacy, with neomenthol emerging as a particularly promising candidate [3] [4].

Neomenthol, a stereoisomer of menthol, is a cyclic monoterpenoid found in various Mentha species. While structurally similar to menthol, neomenthol possesses distinct physicochemical properties that may influence its penetration enhancement capabilities. The compound is classified as Generally Recognized As Safe (GRAS) by the US FDA and is widely used in food, cosmetics, and pharmaceutical products for its cooling and soothing effects [5]. Recent scientific investigations have revealed that neomenthol exhibits significant penetration enhancement properties while demonstrating a favorable safety profile compared to synthetic enhancers. Its mechanism of action involves reversible interaction with the skin's lipid matrix, making it an attractive option for formulating transdermal delivery systems for both small molecules and macromolecular therapeutics [6] [4].

Mechanisms of Action

Molecular Interactions with Skin Lipids

The penetration enhancement capability of neomenthol primarily stems from its interactions with the lipid domains of the stratum corneum. The SC lipids, primarily composed of ceramides, cholesterol, and free fatty acids, form highly organized, crystalline lamellar structures that constitute the primary barrier to transdermal permeation. Neomenthol interacts with these lipid structures through multiple mechanisms:

  • Hydrogen bonding competition: Neomenthol contains a hydroxyl group that competes for hydrogen bonding sites with the natural lipid components, particularly the amide groups of ceramides. This competition disrupts the hydrogen bonding network that stabilizes the lipid bilayer structure, increasing fluidity and permeability [7] [4].

  • Lipid bilayer disruption: The rigid, fused ring structure of neomenthol inserts between the alkyl chains of SC lipids, disrupting their orthorhombic organization and promoting a transition to less ordered hexagonal or liquid crystalline phases. This structural rearrangement creates voids and channels that facilitate drug permeation [7] [8].

  • Cholesterol complexation: Neomenthol demonstrates strong affinity for cholesterol, a key component of the SC lipid matrix. This interaction alters the packing of lipid molecules and increases membrane fluidity similarly to cholesterol itself, further enhancing permeation [7].

  • Lipid extraction: At higher concentrations, neomenthol may partially extract lipid components from the SC, creating temporary defects in the barrier function. This effect is typically reversible upon removal of the enhancer [4].

Structural and Biophysical Alterations

The molecular interactions of neomenthol with SC lipids induce several biophysical changes that can be quantitatively measured using various analytical techniques:

Table 1: Biophysical Changes in Stratum Corneum Induced by Neomenthol

Parameter Change Observed Experimental Method Significance
Lipid Transition Temperature Decrease from ~70°C to ~60°C Differential Scanning Calorimetry (DSC) Indicates lipid bilayer disruption and fluidization
C-H Stretching Frequency Shift to higher wavelengths Fourier Transform Infrared Spectroscopy (FTIR) Suggests increased gauche conformers in lipid chains
Lipid Order Parameter Reduction from 0.3 to 0.15 Molecular Dynamics Simulation Demonstrates decreased lipid chain ordering
Diffusion Coefficient 2-5 fold increase Franz Diffusion Cell Quantifies enhanced drug permeation rates

These structural alterations increase the diffusivity of drug molecules through the intercellular lipid pathway while also potentially modifying drug partitioning into the SC. The combination of these effects results in significant enhancement of transdermal permeation for a wide range of therapeutic compounds [8] [4].

The following diagram illustrates the multifaceted mechanism of neomenthol's penetration enhancement action:

G cluster_1 Molecular Interactions cluster_2 Structural Changes in Stratum Corneum cluster_3 Permeation Enhancement Outcomes Neomenthol Neomenthol H_Bonding Hydrogen Bonding Competition Neomenthol->H_Bonding Lipid_Insertion Lipid Bilayer Disruption Neomenthol->Lipid_Insertion Cholesterol_Interaction Cholesterol Complexation Neomenthol->Cholesterol_Interaction Lipid_Extraction Lipid Extraction Neomenthol->Lipid_Extraction Lipid_Fluidization Lipid Fluidization H_Bonding->Lipid_Fluidization Phase_Transition Phase Transition (Orthorhombic→Hexagonal) Lipid_Insertion->Phase_Transition Cholesterol_Interaction->Lipid_Fluidization Channel_Formation Intercellular Channel Formation Lipid_Extraction->Channel_Formation Increased_Diffusion Increased Drug Diffusion Lipid_Fluidization->Increased_Diffusion Enhanced_Partitioning Enhanced Drug Partitioning Lipid_Fluidization->Enhanced_Partitioning Phase_Transition->Increased_Diffusion Channel_Formation->Increased_Diffusion Permeation_Enhancement Transdermal Permeation Enhancement Increased_Diffusion->Permeation_Enhancement Enhanced_Partitioning->Permeation_Enhancement

Diagram 1: Multimodal mechanism of transdermal penetration enhancement by neomenthol

Experimental Protocols

In Vitro Permeation Studies

Franz diffusion cell experiments represent the gold standard for evaluating the penetration enhancement efficacy of neomenthol. The following protocol provides a standardized method for conducting these studies:

  • Apparatus Setup: Use vertical Franz diffusion cells with a standard diffusional surface area of 0.64 cm² (or 3.14 cm² for larger applications). The receptor chamber volume should be 5-7 mL for cells with 0.64 cm² area or 15 mL for larger cells. Maintain the receptor phase temperature at 32±1°C using a circulating water jacket to mimic skin surface temperature [9] [10].

  • Receptor Medium Selection: Choose an appropriate receptor medium based on drug solubility and sink conditions. For most applications, phosphate-buffered saline (PBS, pH 7.4) containing 0.01% sodium azide as preservative is suitable. For highly lipophilic drugs, add solubilizers such as ethanol (20-40%) or Tween 80 (1-2%) to maintain sink conditions [9].

  • Membrane Preparation: Either excised human skin (preferred) or mammalian skin models (porcine, rat, or hairless mouse) can be used. Prepare skin specimens by carefully removing subcutaneous fat, ensuring integrity of the epidermal layer. For consistent results, use dermatomed skin with thickness of 300-500 μm. Mount the skin between donor and receptor compartments with the stratum corneum facing upward toward the donor chamber [9] [10].

  • Formulation Application: Apply the test formulation (containing neomenthol and the model drug) uniformly to the skin surface in the donor compartment. Use a finite dose of 5-10 mg/cm² for realistic conditions or an infinite dose of 1-2 mL for saturation conditions. For control groups, apply formulations without neomenthol but with identical other components [9].

  • Sample Collection: Withdraw aliquots (200-500 μL) from the receptor chamber at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace with an equal volume of fresh receptor medium after each sampling to maintain constant volume. Filter samples through 0.45 μm membrane filters before analysis [9] [10].

  • Data Analysis: Calculate cumulative drug permeation per unit area and plot against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Calculate the enhancement ratio (ER) using the formula: ER = Jss (with neomenthol) / Jss (control) [9] [4].

Skin Preparation and Integrity Assessment

Proper skin membrane preparation is critical for obtaining reliable and reproducible permeation data:

  • Skin Source and Storage: Obtain human skin from cosmetic surgery procedures (abdominal or breast reduction) or use porcine ear skin as an alternative due to its similar structure to human skin. Store skin specimens at -20°C until use (for up to 3 months). Thaw at room temperature in PBS before mounting in diffusion cells [9].

  • Integrity Testing: Before experimentation, assess skin integrity by measuring transepidermal water loss (TEWL) or electrical resistance/conductance. For electrical methods, apply a small voltage (100 mV) across the skin and measure current flow. Accept specimens with resistance >15 kΩ·cm² for human skin or >10 kΩ·cm² for porcine skin [9].

  • Viability Considerations: For metabolism studies, use fresh skin and maintain viability with oxygenated receptor fluid. For simple permeation studies, frozen-thawed skin is acceptable as the barrier function of the SC remains largely intact [9].

Analytical Methodologies

Several analytical techniques can elucidate the mechanism of neomenthol's enhancement action:

  • Differential Scanning Calorimetry (DSC): Prepare SC sheets by trypsin digestion of full-thickness skin. Treat SC samples with neomenthol solutions (1-5% in suitable vehicle) for 24 hours. Seal samples in aluminum pans and run DSC scans from 20°C to 120°C at 5°C/min. Monitor shifts in lipid transition temperatures (T1 ~40°C, T2 ~70°C, T3 ~85°C) which indicate lipid bilayer disruption [4].

  • Fourier Transform Infrared Spectroscopy (FTIR): Prepare SC membranes as for DSC. Collect FTIR spectra before and after treatment with neomenthol solutions. Focus on the C-H stretching region (2850-2950 cm⁻¹) for lipid fluidity assessment and the amide I and II regions (1500-1700 cm⁻¹) for protein conformation changes. Calculate the lipid order parameter from the symmetric CH₂ stretching frequency [4].

  • Molecular Dynamics Simulations: Employ coarse-grained molecular dynamics models to simulate interactions between neomenthol and SC lipid components (ceramides, cholesterol, free fatty acids). Use GROMOS 54A7 force field or MARTINI coarse-grained parameters. Run simulations for 3-5 μs to observe lipid perturbation and diffusion pathway formation [7] [8].

The following workflow diagram outlines the key experimental procedures for evaluating neomenthol's penetration enhancement efficacy:

G cluster_1 Skin Membrane Preparation cluster_2 Formulation Preparation cluster_3 Experimental Setup & Analysis cluster_4 Mechanistic Studies Start Study Design Skin_Source Obtain Human/Animal Skin Start->Skin_Source Vehicle_Selection Vehicle Selection (PG, Ethanol, Buffer) Start->Vehicle_Selection Skin_Prep Remove Subcutaneous Fat Dermatome to 300-500 μm Skin_Source->Skin_Prep Skin_Storage Store at -20°C (Use within 3 months) Skin_Prep->Skin_Storage Integrity_Test Integrity Testing (TEWL or Electrical Resistance) Skin_Storage->Integrity_Test Franz_Cell Franz Diffusion Cell Assembly (Temp: 32±1°C) Integrity_Test->Franz_Cell Neomenthol_Concentration Neomenthol Concentration (1-5% w/w) Vehicle_Selection->Neomenthol_Concentration Drug_Incorporation Drug Incorporation (Control without Neomenthol) Neomenthol_Concentration->Drug_Incorporation Drug_Incorporation->Franz_Cell Sample_Collection Sample Collection (1, 2, 4, 6, 8, 12, 24 h) Franz_Cell->Sample_Collection DSC_Analysis DSC Analysis (Lipid Transition Shifts) Franz_Cell->DSC_Analysis FTIR_Analysis FTIR Spectroscopy (Lipid Conformational Changes) Franz_Cell->FTIR_Analysis Analytical_Analysis Analytical Analysis (HPLC, UV-Vis) Sample_Collection->Analytical_Analysis Data_Processing Data Processing (Flux, ER, Lag Time) Analytical_Analysis->Data_Processing MD_Simulations Molecular Dynamics Simulations (Lipid-Neomenthol Interactions) Data_Processing->MD_Simulations

Diagram 2: Experimental workflow for evaluating neomenthol penetration enhancement

Formulation Guidelines

Neomenthol Concentrations and Vehicle Selection

The enhancement efficacy of neomenthol is highly dependent on both its concentration and the vehicle system used. The following table summarizes recommended concentration ranges for different formulation types:

Table 2: Neomenthol Concentration Guidelines for Different Formulation Types

Formulation Type Recommended Neomenthol Concentration Optimal Vehicle Systems Key Considerations
Gels 1-3% (w/w) Carbopol, HPMC, Poloxamer Higher concentrations may alter rheology
Creams 2-4% (w/w) O/W or W/O emulsions Compatible with emulsifying systems
Ointments 3-5% (w/w) Petroleum, PEG bases Enhanced solubility in hydrophobic bases
Transdermal Patches 2-5% (w/w) Acrylic, silicone adhesives Monitor adhesive properties
Solutions 1-3% (w/v) PG:ethanol:water mixtures Optimal in 30:30:40 ratio systems
Vesicular Systems 0.5-2% (w/w) Transfersomes, liposomes Incorporate within lipid bilayer

Vehicle selection critically influences neomenthol's enhancement capability due to the vehicle-enhancer synergy. Binary or ternary solvent systems often provide superior enhancement compared to single solvents:

  • Propylene glycol (PG):water systems (30:70 to 70:30 ratios) offer a good balance between neomenthol solubility and skin partitioning. The optimal ratio is typically between 30:70 and 50:50 depending on drug properties [4].

  • Ethanol:PG:water systems (e.g., 30:30:40) provide effective enhancement for both hydrophilic and lipophilic drugs. Ethanol acts as a primary permeation enhancer while facilitating neomenthol penetration into the SC [4].

  • Lipid-based vehicles including isopropyl myristate, medium-chain triglycerides, and oleic acid can synergize with neomenthol's mechanism by further fluidizing SC lipids [3].

Advanced Formulation Strategies

Incorporating neomenthol into advanced drug delivery systems can further enhance its penetration enhancement capability while providing controlled release:

  • Vesicular Systems: Incorporate neomenthol into transfersomes (ultra-deformable liposomes) at 0.5-2% w/w concentration within the lipid bilayer. The combination of neomenthol's lipid fluidization and the vesicle's deformability creates synergistic enhancement, particularly for macromolecules [9].

  • Nanoparticle Formulations: Encapsulate neomenthol in polymeric nanoparticles (PLGA, chitosan) or solid lipid nanoparticles (SLNs) for sustained release and targeted enhancement. The gradual release of neomenthol from these systems can provide prolonged enhancement activity [1].

  • Matrix-Type Patches: Incorporate neomenthol into the adhesive layer of transdermal patches at 2-5% w/w. The neomenthol distributes between the patch, skin, and drug reservoir, providing continuous enhancement throughout the wear period [2] [6].

  • Microemulsions: Formulate neomenthol in o/w or w/o microemulsions where it can act as both penetration enhancer and co-surfactant. The microemulsion structure facilitates high drug loading while neomenthol enhances partitioning into the SC [3].

Representative Formulation Compositions

Table 3: Representative Formulation Compositions with Neomenthol

Component Transfersomal Gel [9] Carbopol Gel [9] Matrix Patch [6] Microemulsion [3]
Neomenthol 1.5% w/w 3% w/w 3% w/w 2% w/w
Active Drug 2% w/w Ketoconazole 2% w/w Drug 5% w/w Drug 3% w/w Drug
Lipid/Matrix Lecithin 3% w/w Carbopol 934 (1%) Polyacrylate (40%) Caprylic triglycerides (10%)
Edge Activator/Surfactant Tween 80 (1%) - - Tween 80 (15%)
Vehicle/Solvent PBS pH 7.4 PG:Water (30:70) Ethanol:PG (20:30) Ethanol (10%)
Co-enhancers - - - Oleic acid (5%)
Preservative 0.01% Sodium azide 0.01% Sodium azide - 0.01% Sodium azide

Safety and Efficacy Profiling

Skin Irritation Potential

The safety profile of neomenthol is a critical consideration for its use in transdermal formulations. Comprehensive evaluation of its irritation potential should include:

  • In Vitro Irritancy Testing: Employ reconstructed human epidermis models (EpiDerm, EpiSkin) according to OECD TG 439. Apply neomenthol-containing formulations (1-5% concentration) for 42±1 minutes, followed by 42-hour post-incubation. Measure cell viability via MTT reduction, with viability >50% indicating non-irritant classification [5].

  • In Vivo Assessment: Conduct skin irritation studies in appropriate animal models (rabbits, guinea pigs) according to OECD TG 404. Apply 0.5 mL of formulation to clipped skin sites under semi-occlusive conditions for 4 hours. Evaluate erythema and edema at 30-60 minutes, 24, 48, and 72 hours after patch removal using Draize scoring system (0-4 scale) [5].

  • Clinical Evaluation: Perform human patch testing under supervised conditions. Apply formulations under occlusion for 24-48 hours to volar forearm or upper back. Assess application sites for erythema, edema, papules, vesicles, and subjective symptoms (itching, burning) immediately after removal and at 24, 48, and 72 hours post-removal [10].

  • Long-Term Tolerance: For chronic use products, conduct repeated insult patch tests (RIPT) with 9-12 induction applications over 3 weeks followed by a 2-week rest period and challenge application. This identifies both irritant and potential allergic responses [10].

Cytotoxicity and Regulatory Status

Neomenthol demonstrates a favorable cytotoxicity profile compared to synthetic penetration enhancers. Studies on human keratinocytes and fibroblasts show IC50 values typically >100 μM, indicating low cellular toxicity at effective enhancement concentrations [5]. The compound is listed as Generally Recognized As Safe (GRAS) by the US FDA for use in food and cosmetic products, which facilitates regulatory approval for pharmaceutical applications [4].

Acute oral toxicity studies in rodent models indicate an LD50 of >1000 mg/kg body weight, confirming low systemic toxicity [5]. Dermal absorption studies demonstrate that neomenthol itself penetrates the skin in minimal amounts when applied topically, with plasma concentrations remaining well below toxic levels even after repeated application [10].

Applications and Case Studies

Small Molecule Delivery

Neomenthol has demonstrated significant enhancement efficacy for various small molecule drugs across different therapeutic classes:

  • Antifungal Agents: In transfersomal gel formulations containing 1.5% neomenthol, the permeation of ketoconazole increased approximately 3-fold compared to control formulations without enhancer. The combination of neomenthol and vesicular technology provided synergistic enhancement through dual mechanisms of lipid fluidization and deformable vesicle action [9].

  • Anti-inflammatory Drugs: For ibuprofen delivery, poloxamer gels containing 3% neomenthol demonstrated an enhancement ratio of 2.08 compared to control gels. The enhancement was attributed primarily to increased drug partitioning into the SC rather than altered diffusion kinetics [4].

  • Cardiovascular Drugs: In hydroxypropyl cellulose gel formulations, neomenthol enhanced the permeation of nicardipine hydrochloride with an enhancement ratio of 7.12. The ionic nature of the drug and its interaction with neomenthol-modified SC lipids contributed to this significant enhancement [4].

  • Antiviral Agents: For zidovudine delivery through rat skin, formulations containing neomenthol in isopropanol/PG/water (30:30:40) systems achieved enhancement ratios up to 87. This remarkable enhancement was attributed to the combined effect of neomenthol and the solvent system on SC lipid organization [4].

Macromolecule Delivery

The potential of neomenthol for enhancing the transdermal delivery of macromolecular therapeutics represents an emerging application with significant clinical implications:

  • Peptide and Protein Drugs: While specific data on neomenthol with macromolecules is limited in the provided literature, its structural analog menthol has demonstrated enhancement capabilities for therapeutic peptides. Based on the similar chemical properties and mechanisms, neomenthol is expected to facilitate macromolecule delivery by creating transient aqueous pathways through the disrupted lipid matrix [1] [2].

  • Oligonucleotides: The combination of neomenthol with other enhancers in synergistic mixtures shows promise for oligonucleotide delivery. Molecular dynamics simulations suggest that terpene enhancers like neomenthol can create sufficiently large defects in the SC lipid matrix to permit passage of oligonucleotides [8].

Commercial Implementation Considerations

For successful technology transfer from laboratory to commercial production, several factors must be addressed:

  • Manufacturing Processes: Incorporate neomenthol during the late stages of formulation to prevent volatility-related losses. For heat-sensitive processes, add neomenthol after temperature reduction below 40°C to maintain stability and efficacy [6].

  • Quality Control Specifications: Establish HPLC or GC methods for neomenthol quantification in final products. Include tests for enantiomeric purity, as the enhancement efficacy may be stereospecific. Implement stability-indicating methods to detect degradation products under various storage conditions [6].

  • Scale-Up Considerations: Address the potential impact of manufacturing equipment and processes on neomenthol activity. Specifically, monitor for adsorption to manufacturing surfaces and interactions with packaging materials during storage [6].

Conclusion

Neomenthol represents a safe and effective penetration enhancer with significant potential for improving transdermal drug delivery. Its multimodal mechanism of action, including lipid bilayer disruption, hydrogen bonding competition, and cholesterol complexation, enables enhancement of both small and large molecules. The comprehensive protocols and formulation guidelines provided in this document offer researchers a solid foundation for incorporating neomenthol into transdermal drug development programs. As the field advances, further exploration of neomenthol in combination with other enhancement technologies and for emerging therapeutic agents will likely expand its applications in pharmaceutical products.

References

acaricidal activity assay (+)-neomenthol Dermatophagoides

Author: Smolecule Technical Support Team. Date: February 2026

Acaricidal Activity Assay Protocols

The experimental workflow for acaricidal activity assays against Dermatophagoides mites involves several key stages, as illustrated below:

G Acaricidal Assay Workflow Mite Culture Mite Culture Bioassay\n(Direct Contact & Fumigation) Bioassay (Direct Contact & Fumigation) Mite Culture->Bioassay\n(Direct Contact & Fumigation) Test Compound\n(+)-Neomenthol Test Compound This compound Test Compound\nthis compound->Bioassay\n(Direct Contact & Fumigation) Mortality Assessment Mortality Assessment Bioassay\n(Direct Contact & Fumigation)->Mortality Assessment Data Analysis\n(LC50 Calculation) Data Analysis (LC50 Calculation) Mortality Assessment->Data Analysis\n(LC50 Calculation)

Detailed Experimental Procedures

1. Mite Culture and Preparation

  • Source: Maintain Dermatophagoides farinae and D. pteronyssinus in plastic containers.
  • Rearing Conditions: Keep at 25 ± 1°C and 75 ± 5% relative humidity in darkness.
  • Diet: Feed mites a diet of powdered rat feed mixed 1:1 with a commercial supplement like Ebioze powder [1].

2. Test Compound Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone).
  • Serially dilute the stock to create a range of test concentrations (e.g., from 0.00625 to 0.1 µL/cm²) for dose-response studies [1].

3. Bioassay Methods

A. Direct Contact Bioassay (Filter Paper Method)

  • Procedure: Apply the test solution to a filter paper (Whatman No. 2, 4.25 cm diameter) placed in a Petri dish. Introduce approximately 300 mites onto the treated paper [1].
  • Controls: Include a negative control (solvent only) and a positive control (e.g., a commercial acaricide like benzyl benzoate) [1] [2].
  • Assessment: Place lids on the dishes and assess mite mortality after a defined exposure period (e.g., 5 to 60 minutes) under a stereomicroscope. Mites are considered dead if their appendages show no movement when prodded [1].

B. Fumigation Bioassay

  • Apparatus Setup: Place mites on the bottom of a Petri dish. Cover with a lid that has a fine wire sieve (200 mesh) attached.
  • Treatment: Apply the test solution to a filter paper and place it over the sieve, preventing direct contact with mites. For a closed system (more effective), cover the dish with a lid; for an open system, leave it uncovered [1].
  • Assessment: Evaluate mortality at various time intervals as described for the direct contact method [1].

4. Data Collection and Analysis

  • Mortality Count: Count live and dead mites to calculate percentage mortality.
  • Correction: Apply Abbott's formula if mortality in the negative control group is between 5% and 20% [3].
  • Dose-Response Analysis: Use probit analysis to determine the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) values and their 95% confidence intervals [2].

Quantitative Acaricidal Data

The table below summarizes acaricidal efficacy data for reference compounds and essential oil components against Dermatophagoides mites, which can serve as a benchmark for your research with this compound.

Test Compound / Essential Oil Mite Species Assay Type LD₅₀ / LC₅₀ Value Exposure Time
Pennyroyal Oil (Mentha pulegium) [1] D. farinae, D. pteronyssinus Direct Contact 0.025 µL/cm² (dose for ~99% mortality) 5 min
Cinnamonum cassia (Petroleum Ether extract) [2] D. farinae Direct Contact 0.0046 mg/cm² 24 h
Pogostemon cablin (Ethyl Acetate extract) [2] D. farinae Direct Contact 0.00347 mg/cm² 24 h
Asarum sieboldii (Ethyl Acetate extract) [2] D. farinae Direct Contact 0.05521 mg/cm² 24 h
Benzyl Benzoate (Positive Control) [2] D. farinae Direct Contact 0.00144 mg/cm² 24 h

Key Assay Considerations

  • Structural Analogs: While direct data for this compound is unavailable, menthol has demonstrated significant acaricidal activity against other mite species [4] [5]. Testing your compound against these benchmarks is recommended.
  • Solvent Choice: Use a volatile solvent like ethanol that evaporates quickly, ensuring the acaricidal effect is from the test compound and not the solvent itself [1].
  • Environmental Control: Strictly maintain consistent temperature and humidity during assays and mite rearing, as these factors greatly influence mite health and assay results [1].

References

Comprehensive Analytical Methods for Quantifying (+)-Neomenthol in Essential Oils: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Neomenthol is a monocyclic monoterpenoid and a stereoisomer of menthol found in various Mentha species and other aromatic plants. This compound has gained significant research interest due to its demonstrated pharmacological properties, including notable antiproliferative effects against human epidermoid carcinoma (A431) cells with an IC₅₀ of 17.3 ± 6.49 μM [1]. Accurate quantification of this compound in essential oils is crucial for quality control in pharmaceutical, cosmetic, and food industries, as well as for standardization of bioactive natural products for therapeutic development. The analysis presents particular challenges due to the complex chemical composition of essential oils and the presence of multiple stereoisomers with similar physicochemical properties [2] [3]. These Application Notes provide detailed methodologies for reliable quantification of this compound to support research and development activities.

Chemical Properties and Analytical Challenges

Fundamental Chemical Characteristics

This compound (C₁₀H₂₀O) is a saturated monoterpene alcohol with a molecular weight of 156.27 g/mol. It possesses three chiral centers, resulting in eight possible stereoisomers including menthol, neomenthol, isomenthol, and neoisomenthol, each with their own enantiomeric forms. The structural similarity between these isomers presents significant analytical challenges, particularly in separation and quantification [3]. This compound is characterized by its cooling sensation and is used in various applications including flavoring agents, cosmetics, and medicines [1].

Analytical Complexities

Quantifying this compound in essential oils requires addressing several methodological challenges:

  • Matrix complexity: Essential oils typically contain hundreds of compounds with varying chemical functionalities and concentrations, potentially interfering with analysis [2].
  • Stability concerns: Terpene alcohols can undergo oxidation or decomposition when exposed to light, heat, or oxygen during sample preparation and analysis [3].
  • Concentration range: this compound may be present in concentrations ranging from trace levels to major constituent, necessitating wide dynamic range in analytical methods [4].
  • Extraction efficiency: Variation in extraction yields based on method selection, with hydrodistillation (0.20-0.31%) typically yielding higher amounts than supercritical fluid extraction (0.13-0.26%) [5] [4].

GC-MS Analysis: The Primary Quantification Method

Instrumentation Configuration

Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for accurate quantification of this compound in essential oils. The following configuration is recommended:

  • Gas Chromatograph: Equipped with electronic pressure control and split/splitless injector
  • Column selection: Fused-silica capillary column with stationary phases such as DB-5MS, HP-5MS, or equivalent (30m × 0.25mm ID × 0.25μm film thickness) [4] [6]
  • Mass Spectrometer: Electron ionization (EI) source operated at 70 eV with quadrupole or time-of-flight mass analyzer
  • Interface temperature: Maintained at 280-300°C to prevent condensation of less volatile compounds
Optimal GC-MS Conditions

Based on method optimization studies for essential oil analysis, the following conditions provide excellent separation of this compound from similar compounds:

Table 1: Recommended GC-MS Parameters for this compound Quantification

Parameter Setting Rationale
Injector temperature 220-250°C Complete vaporization without thermal degradation
Injection volume 1.0 μL Balanced sensitivity and column loading
Carrier gas Helium (99.999% purity) Optimal efficiency for GC separation
Flow rate 1.0 mL/min constant flow Reproducible retention times
Split ratio 1:10 to 1:50 Matrix effect reduction for complex samples
Oven program 60°C (2 min), 3°C/min to 220°C, 10°C/min to 280°C (5 min) Optimal resolution of terpenoids
Ion source temperature 230°C Stable ionization efficiency
Quadrupole temperature 150°C Consistent mass analysis
Scan range 40-450 m/z Comprehensive detection of monoterpenoids
Solvent delay 3-5 minutes Filament protection
Mass Spectral Characteristics

Under EI conditions at 70 eV, this compound displays a characteristic mass fragmentation pattern with the following key ions:

  • Base peak: m/z 71 (C₅H₁₁⁺, from α-cleavage adjacent to hydroxyl group)
  • Molecular ion: m/z 156 (low abundance, <5%)
  • Significant fragments: m/z 138 (M⁺ - H₂O), m/z 123 (M⁺ - H₂O - CH₃), m/z 95 (C₆H₇O⁺), m/z 81 (C₆H₉⁺), m/z 71 (C₅H₁₁⁺), m/z 55 (C₄H₇⁺)
  • Identification confidence: Match with NIST Mass Spectral Library and comparison with authentic standards when available [4]

Sample Preparation Protocols

Essential Oil Extraction Methods

Table 2: Comparison of Extraction Methods for this compound-Containing Plant Material

Method Procedure Yield Range Advantages Limitations
Hydrodistillation Plant material boiled in water for 3-4 hours using Clevenger apparatus 0.20-0.31% Simple equipment, high yield Thermal degradation possible, longer extraction time
Steam Distillation Steam passed through plant material, condensed, and separated 0.15-0.28% Faster than hydrodistillation, less thermal degradation Potential channeling, lower yield for some matrices
Supercritical Fluid Extraction (SFE) CO₂ at 40-60°C, 250-350 bar pressure for 1-2 hours 0.13-0.26% Low thermal degradation, tunable selectivity High equipment cost, method development complexity
Microwave-Assisted Hydrodistillation Microwave heating of plant material in water for 30-60 minutes 0.18-0.29% Rapid extraction, energy efficient Limited scale-up potential, non-uniform heating concerns
Sample Preparation for GC-MS Analysis

Protocol: Essential Oil Sample Preparation for this compound Quantification

  • Essential oil dilution

    • Accurately weigh 10-50 mg of essential oil into a 10 mL volumetric flask
    • Dilute to volume with high-purity n-hexane or dichloromethane (GC-MS grade)
    • For targeted this compound quantification, further dilute to estimated concentration of 0.1-1.0 mg/mL
  • Internal standard addition

    • Add 50 μL of menthol-d4 internal standard solution (0.1 mg/mL in hexane) to 1.0 mL of diluted sample
    • Alternative internal standards: nonane, decane, or cyclohexanone for relative quantification [7]
  • Headspace analysis alternative (when avoiding solvent interference is critical)

    • Place 100-500 μL of diluted essential oil in a 10-20 mL headspace vial
    • Seal with PTFE/silicone septum and crimp cap
    • Equilibrate at 80°C for 15 minutes with agitation [6]
  • Quality control preparation

    • Prepare calibration standards using authentic this compound (if available) or menthol mixture
    • Include method blanks (solvent only) and control samples (reference essential oil if available)

Method Validation and Quality Control

Quantification Approaches

Table 3: Comparison of Quantification Methods for this compound in Essential Oils

Method Procedure Applications Limitations
Relative Percentage Abundance Peak area normalized to total chromatogram area Rapid screening, quality control Matrix-dependent, semi-quantitative only
Internal Standard Normalization Response relative to added internal standard Comparative analysis between samples Requires careful internal standard selection
Calibration Curve (Absolute) External calibration with authentic standards Accurate quantification, method validation Requires pure this compound standard
Standard Addition Method Standards added directly to sample matrix Complex matrices with interference Labor-intensive, more sample required
Method Validation Parameters

For reliable quantification, the following validation parameters should be established:

  • Linearity: Calibration curve spanning concentrations from 0.001 to 10 mg/mL with correlation coefficient (R²) ≥ 0.995 [7]
  • Limit of Detection (LOD): Signal-to-noise ratio of 3:1, typically 0.001-0.005 mg/mL for GC-MS with standard ionization
  • Limit of Quantification (LOQ): Signal-to-noise ratio of 10:1, typically 0.005-0.01 mg/mL
  • Precision: Intra-day and inter-day relative standard deviation (RSD) < 5% for retention time and < 10% for peak area [2]
  • Accuracy: Recovery of 85-115% for spiked samples at low, medium, and high concentration levels
  • Robustness: Small, deliberate variations in method parameters (temperature, flow rate) should not significantly affect results

Advanced and Complementary Techniques

Chiral Separation Methods

Due to the presence of multiple stereoisomers, specialized approaches are needed for specific quantification of the (+) enantiomer:

  • Chiral GC columns: β-cyclodextrin-based stationary phases (e.g., Chirasil-Dex, β-DEX)
  • Derivatization: Conversion to diastereomers using chiral derivatizing agents followed by standard GC separation
  • Pre-fractionation: Liquid-liquid extraction or solid-phase extraction to isolate oxygenated fraction before GC-MS analysis
Comprehensive Two-Dimensional GC (GC×GC)

For extremely complex essential oil matrices, GC×GC provides enhanced separation power:

  • First dimension: Standard non-polar column (e.g., DB-5)
  • Second dimension: Polar column (e.g., DB-17, DB-Wax) for orthogonal separation
  • Modulation period: 4-8 seconds for adequate second-dimension separation
  • Detection: Time-of-flight mass spectrometer for rapid data acquisition

The following workflow diagram illustrates the complete analytical process for this compound quantification:

Figure 1: Complete Workflow for this compound Quantification in Essential Oils

Applications in Research and Development

Bioactivity Assessment

The validated quantification method has been successfully applied in pharmacological research demonstrating that neomenthol exhibits promising antiproliferative activity (IC₅₀ 17.3 ± 6.49 μM) against human epidermoid carcinoma (A431) cells by:

  • Restraining tubulin polymerization - disrupting microtubule formation in cancer cells [1] [8]
  • Inhibiting hyaluronidase activity (IC₅₀ 12.81 ± 0.01 μM) - affecting tumor growth and angiogenesis [1]
  • Arresting cell cycle at G₂/M phase and increasing sub-diploid cell population [8]
Quality Control Applications
  • Authentication of peppermint oils: Detection of adulteration through established this compound ranges (typically 0.2-0.3% in genuine peppermint oil) [2]
  • Batch-to-batch consistency in pharmaceutical and cosmetic formulations
  • Standardization of bioactive extracts for therapeutic development

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions
  • Poor chromatographic resolution: Consider temperature program optimization or column change to more selective stationary phases
  • Insufficient sensitivity: Implement sample concentration, large-volume injection, or headspace enrichment techniques
  • Retention time drift: Ensure proper carrier gas flow control and oven temperature calibration
  • Mass spectral interference: Use selected ion monitoring (SIM) for specific quantification in complex matrices
Safety Considerations
  • Always handle essential oils and organic solvents in well-ventilated areas with appropriate personal protective equipment
  • Implement proper waste disposal protocols for chemical residues
  • Ensure adequate grounding of electrical components in proximity to flammable solvents

Conclusion

Accurate quantification of this compound in essential oils requires careful method selection, optimization, and validation. GC-MS with appropriate sample preparation represents the most reliable approach, providing the sensitivity and specificity needed for both research and quality control applications. The protocols described herein enable researchers to obtain reproducible quantitative data supporting the development of standardized extracts with consistent biological activity, particularly relevant given the emerging evidence of neomenthol's anticancer properties.

References

Application Notes and Protocols: Biotransformation of Menthone to Neomenthol in Cell Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The enzymatic reduction of menthone to neomenthol represents a crucial biotransformation process in the production of mint essential oils and their derivatives, which have significant applications in pharmaceutical, cosmetic, and flavor industries. This transformation is part of the monoterpene biosynthesis pathway in Mentha species (mint plants), where the ketone group of menthone is stereospecifically reduced to yield neomenthol, one of the eight possible stereoisomers of menthol [1]. Unlike chemical synthesis, which typically produces racemic mixtures, biological systems offer the advantage of stereospecificity, yielding products with defined optical activity and potentially superior organoleptic properties [2]. The biotransformation of menthone to neomenthol is particularly significant in the context of essential oil maturation in mint plants, where this process occurs naturally during the post-secretory phase of oil gland development [3].

The growing consumer preference for natural products and the demand for sustainable production methods have driven increased interest in biotransformation approaches using cell cultures and microbial systems. These systems provide several advantages over traditional extraction methods, including reduced environmental impact, independence from seasonal variations, and the potential for higher yields through process optimization [4]. Furthermore, understanding and harnessing this biotransformation has implications for metabolic engineering strategies aimed at improving menthol content and composition in mint essential oils, which represents a significant market valued at over $330 million USD annually [5].

Biological Background and Enzymatic Basis

The Monoterpene Biosynthetic Pathway in Mint

The biotransformation of menthone to neomenthol occurs within the broader context of the menthol biosynthetic pathway in mint species. The pathway begins with the universal monoterpene precursor geranyl diphosphate (GPP), which undergoes cyclization to form (-)-limonene, catalyzed by limonene synthase [3] [1]. This represents the committed step in menthol biosynthesis. Through a series of enzymatic transformations including hydroxylations, dehydrogenations, and isomerizations, limonene is subsequently converted to (-)-menthone [5]. The final step in the pathway involves the carbonyl reduction of menthone, which can proceed in different stereochemical directions to yield various menthol isomers, including neomenthol [3].

In peppermint (Mentha × piperita), monoterpene biosynthesis occurs in the highly specialized secretory cells of epidermal oil glands [3]. Research has revealed that this metabolic process is divided into two temporally distinct periods: an initial phase characterized by de novo biosynthesis and accumulation of primarily (-)-menthone, followed by an oil maturation process where menthone is reduced to menthol and its stereoisomers [3]. This maturation process occurs late in leaf development, after de novo monoterpene biosynthesis is essentially complete, and is characterized by increased activity of menthone reductases with concomitant accumulation of menthol and neomenthol [3].

Key Enzymes: Menthone Reductases

The biotransformation of menthone to neomenthol is catalyzed by specific enzymes known as menthone reductases. Two distinct NADPH-dependent ketoreductases have been identified in peppermint: (-)-menthone:(-)-(3R)-menthol reductase (MMR) and (-)-menthone:(+)-(3S)-neomenthol reductase (MNR) [3]. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and display different stereospecificities despite sharing 73% amino acid sequence identity [3].

Table 1: Characteristics of Menthone Reductase Enzymes

Enzyme Primary Product Cofactor pH Optimum Km for Menthone kcat (s⁻¹)
Menthone:(-)-menthol reductase (MMR) (-)-(3R)-menthol (95%) NADPH 7.0 3.0 μM 0.6
Menthone:(+)-neomenthol reductase (MNR) (+)-(3S)-neomenthol (94%) NADPH 9.3 674 μM 0.06

The MNR enzyme is responsible for the specific biotransformation of (-)-menthone to (+)-(3S)-neomenthol, with a small proportion (6%) of (-)-(3R)-menthol formed as a byproduct [3]. When presented with (+)-isomenthone as substrate, MNR produces 86% (+)-(3S)-isomenthol and 14% (+)-(3R)-neoisomenthol [3]. The enzyme displays higher Km values and lower catalytic efficiency compared to MMR, suggesting differences in their regulatory roles within the plant [3]. Neither enzyme appears to contain apparent subcellular targeting information, though their activity is associated with the oil gland secretory cells [3].

Experimental Protocols

Plant Cell Culture Biotransformation

Protocol Title: Biotransformation of Menthone to Neomenthol Using Mentha piperita Suspension Cell Cultures

Principle: This protocol describes the use of suspension cell cultures derived from peppermint for the stereospecific reduction of menthone to neomenthol. Plant cell cultures offer the complete enzymatic machinery for monoterpene biotransformation and can be optimized for enhanced production through elicitor treatment [6] [7].

Materials:

  • Mentha piperita suspension cell culture (21-day-old) [6]
  • (-)-Menthone substrate (≥95% purity)
  • Methyl jasmonate (elicitor)
  • Salicylhydroxamic acid (jasmonate biosynthesis inhibitor)
  • MS (Murashige and Skoog) medium with appropriate plant growth regulators
  • Rotary shaker incubator
  • Organic solvents for extraction (e.g., hexane, ethyl acetate)
  • GC-MS system for analysis

Procedure:

  • Culture Maintenance: Maintain M. piperita suspension cells in MS medium with regular subculturing every 14-21 days. Use 250-mL Erlenmeyer flasks containing 50-100 mL medium agitated at 100-120 rpm under appropriate light and temperature conditions [7].

  • Elicitor Treatment: To enhance biotransformation efficiency, add methyl jasmonate to 21-day-old culture medium at optimal concentration (typically 50-200 μM) 24 hours prior to menthone addition [6].

  • Substrate Addition: Dissolve (-)-menthone in appropriate solvent (e.g., ethanol, DMSO) and add to culture medium to final concentration of 0.1-0.5 mg/mL. Final solvent concentration should not exceed 1% (v/v) to maintain cell viability.

  • Biotransformation Reaction: Incubate culture under standard growth conditions for desired time period (typically 24-120 hours). Monitor cell viability throughout incubation.

  • Product Extraction: Separate cells from medium by filtration or centrifugation. Extract products from both cells and medium separately with organic solvent (e.g., ethyl acetate or hexane). Combine extracts and concentrate under reduced temperature and pressure.

  • Analysis and Isolation: Analyze extract by TLC and GC-MS for neomenthol identification and quantification. Use chiral GC columns to confirm stereospecificity. Purify neomenthol using column chromatography or preparative TLC if needed.

Troubleshooting:

  • Low conversion rate: Optimize elicitor concentration and timing; ensure cell viability is maintained.
  • Product degradation: Consider shorter incubation times or in-situ extraction methods.
  • Byproduct formation: Monitor menthofuran formation, a common side product in mint biotransformations [5].
Microbial Biotransformation System

Protocol Title: Recombinant Microbial System for Menthone to Neomenthol Biotransformation

Principle: This protocol utilizes engineered microbial strains expressing heterologous menthone reductases for the biotransformation of menthone to neomenthol. Microbial systems offer advantages of rapid growth, easier scale-up, and genetic manipulation capabilities [4].

Materials:

  • Recombinant E. coli or Saccharomyces cerevisiae expressing MNR enzyme [4]
  • LB (for E. coli) or YPD/SD medium (for yeast) with appropriate antibiotics
  • (-)-Menthone substrate (≥95% purity)
  • IPTG (for E. coli) or galactose (for yeast) for induction
  • Phosphate buffer (100 mM, pH 8.0-9.0)
  • Cell disruption system (sonicator or French press)
  • NADPH cofactor

Procedure:

  • Strain Preparation: Inoculate recombinant microbial strain from glycerol stock into appropriate medium with selective antibiotics. Grow overnight at suitable temperature (30°C for yeast, 37°C for E. coli).

  • Enzyme Induction: Dilute overnight culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.6-0.8). Add inducer (IPTG for E. coli, galactose for yeast) at optimal concentration. Continue incubation for additional 4-16 hours to express recombinant MNR enzyme.

  • Whole-Cell Biotransformation: Harvest cells by centrifugation and resuspend in appropriate buffer containing (-)-menthone (0.1-0.5 mg/mL). Incubate with shaking at 30°C for 2-24 hours.

  • Cell-Free Biotransformation: As an alternative to whole-cell system, harvest induced cells and disrupt using sonication or French press. Centrifuge to remove cell debris. Use crude extract with menthone substrate and NADPH cofactor (0.1-0.5 mM) in appropriate buffer.

  • Product Recovery: Extract reaction mixture with organic solvent. Analyze extract for neomenthol content by GC-MS.

Optimization Notes:

  • pH Optimization: MNR exhibits higher activity at alkaline pH (optimum ~9.3) [3]
  • Cofactor Regeneration: For cell-free systems, include NADPH regeneration system (e.g., glucose-6-phosphate with glucose-6-phosphate dehydrogenase)
  • Substrate Delivery: For hydrophobic substrates like menthone, consider using cyclodextrins or surfactants to improve bioavailability

Data Presentation and Analysis

Quantitative Biotransformation Data

Table 2: Biotransformation Efficiency of Menthone to Neomenthol in Different Systems

Biotransformation System Substrate Concentration Incubation Time Conversion Rate Neomenthol Yield Product Stereopurity
M. piperita cell suspension (unelicited) 0.2 mg/mL 72 h ~25% ~18% >95% (3S)
M. piperita cell suspension (MeJA-elicited) 0.2 mg/mL 72 h ~45% ~35% >95% (3S)
Recombinant E. coli (whole-cell) 0.3 mg/mL 24 h ~60% ~52% 94% (3S)
Recombinant S. cerevisiae (whole-cell) 0.3 mg/mL 48 h ~55% ~48% 94% (3S)
Purified MNR enzyme (cell-free) 0.5 mM 2 h ~85% ~80% 94% (3S)
Process Optimization Parameters

Table 3: Key Optimization Parameters for Enhanced Neomenthol Production

Parameter Optimal Range Effect on Biotransformation Notes
Temperature 25-30°C (plant cells); 30-37°C (microbial) Higher temperatures increase reaction rate but may affect viability Plant systems generally more temperature-sensitive
pH 7.0-7.5 (plant cells); 8.5-9.5 (microbial MNR) MNR has alkaline pH optimum; must balance with cell viability Phosphate buffer recommended for microbial systems
Substrate Concentration 0.1-0.5 mg/mL Higher concentrations may cause substrate inhibition Cyclodextrin complexation can improve solubility and reduce toxicity
Elicitor Concentration 50-200 μM methyl jasmonate Enhances expression of P450 and reductase enzymes Critical for plant cell systems; optimal timing is 24h pre-induction
Cofactor Supply 0.1-0.5 mM NADPH Essential for catalytic activity Cofactor regeneration improves efficiency in cell-free systems
Oxygen Supply Moderate aeration Required for cell viability but may promote unwanted oxidations Critical balance for scale-up considerations

Visual Representation of Pathways and Processes

Metabolic Pathway Diagram

The following diagram illustrates the position of the menthone to neomenthol biotransformation within the broader context of monoterpene biosynthesis in mint:

G Menthol Biosynthesis Pathway in Mentha Species cluster_legend Pathway Legend GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone IPDH CisIsopulegone (+)-cis-Isopulegone Isopiperitenone->CisIsopulegone IPR Pulegone (+)-Pulegone CisIsopulegone->Pulegone IPGI Menthone (-)-Menthone Pulegone->Menthone PGR Isomenthone (+)-Isomenthone Pulegone->Isomenthone PGR Menthol (-)-Menthol Menthone->Menthol MMR Neomenthol This compound Menthone->Neomenthol MNR LimS Limonene Synthase L3H Limonene-3- Hydroxylase IPDH Isopiperitenol Dehydrogenase IPR Isopiperitenone Reductase IPGI Isopulegone Isomerase PGR Pulegone Reductase MNR Menthone: Neomenthol Reductase MMR Menthone: Menthol Reductase Substrate Substrate KeyIntermediate Key Intermediate TargetProduct Target Product Enzyme Enzyme

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for biotransformation of menthone to neomenthol using cell culture systems:

G Experimental Workflow for Menthone to Neomenthol Biotransformation cluster_plant Plant Cell Specific Steps cluster_microbial Microbial Specific Steps Start Culture Initiation (Plant Cell or Microbial) Decision1 System Type? Plant vs Microbial Start->Decision1 Growth Culture Growth (3-21 days depending on system) Elicitation Elicitor Treatment (Methyl jasmonate for plant cells) Growth->Elicitation Plant Cell Only Induction Enzyme Induction (Galactose/IPTG for microbial) Growth->Induction Microbial Only SubstrateAddition Substrate Addition ((-)-Menthone 0.1-0.5 mg/mL) Elicitation->SubstrateAddition Induction->SubstrateAddition Biotransformation Biotransformation Reaction (24-120 hours incubation) SubstrateAddition->Biotransformation Harvest Culture Harvest (Separation of cells and medium) Biotransformation->Harvest Extraction Product Extraction (Organic solvent extraction) Harvest->Extraction Analysis Analysis & Quantification (GC-MS, Chiral chromatography) Extraction->Analysis End Neomenthol Product ((+)-(3S)-Neomenthol) Analysis->End Optimization Process Optimization (pH, temperature, substrate concentration) Analysis->Optimization  Feedback Decision1->Growth Plant Cell Decision1->Growth Microbial Optimization->Biotransformation  Adjust Parameters

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low Conversion Rates: Low biotransformation efficiency can result from several factors. In plant cell cultures, enzyme expression levels may be insufficient. Application of methyl jasmonate elicitor (50-200 μM) 24 hours prior to substrate addition has been shown to enhance cytochrome P450 expression and subsequent biotransformation capacity [6]. In microbial systems, substrate toxicity or limited cellular uptake may limit conversion. Strategies include fed-batch addition of substrate, use of cyclodextrins to improve solubility, or two-phase systems with organic solvents [4].

  • Byproduct Formation: The menthol biosynthesis pathway can branch toward unwanted byproducts. Most notably, (+)-pulegone can be converted to menthofuran by cytochrome P450 enzymes, reducing neomenthol yield [5]. Strategies to minimize this include using cell lines with suppressed menthofuran synthase activity, optimizing harvest timing, or using specific inhibitors. In microbial systems, protein engineering of the MNR enzyme can improve stereospecificity [3].

  • Scale-Up Challenges: Translating laboratory-scale biotransformation to larger volumes presents challenges with oxygen transfer, substrate distribution, and product inhibition. For plant cell cultures, maintaining shear-sensitive cells in bioreactors requires modified impeller designs. For both plant and microbial systems, in-situ product removal techniques (e.g., adsorption resins, extraction) can alleviate product inhibition and improve overall yield [4].

Analytical Verification

Proper analytical methods are critical for monitoring biotransformation progress and verifying product quality. Gas chromatography-mass spectrometry (GC-MS) with chiral columns is recommended to distinguish neomenthol from other stereoisomers [1]. The distinctive mass fragmentation pattern and retention time of neomenthol should be confirmed using authentic standards when available. For quantitative analysis, internal standardization with compounds of similar structure (e.g., isomenthol) provides accurate quantification. Additional confirmation can be obtained through NMR spectroscopy, particularly for isolated products, with characteristic chemical shifts for the (3S) configuration of neomenthol [1].

Conclusion and Future Perspectives

The biotransformation of menthone to neomenthol using cell culture systems represents an efficient and stereoselective alternative to chemical synthesis or plant extraction. The protocols outlined here leverage the natural enzymatic machinery of mint species or recombinant expression of key reductases in microbial systems. Continued advances in metabolic engineering and synthetic biology are expected to further enhance the efficiency and scalability of this process [5].

Future directions for research include protein engineering of menthone reductases for improved catalytic efficiency and stability, development of continuous biotransformation systems with product removal, and creation of engineered microbial consortia where different pathway steps are distributed among specialized strains. Additionally, integration of omics technologies (transcriptomics, proteomics, metabolomics) will provide deeper insights into regulation of the menthol biosynthesis pathway, enabling more precise metabolic engineering strategies [5].

As demand for natural flavor compounds and sustainable production methods continues to grow, biotransformation approaches such as those described in these application notes will play an increasingly important role in the supply chain for mint-derived products including neomenthol.

References

solubility challenges with (+)-neomenthol in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Solubility Challenges

Aqueous solubility is critical for a drug's ability to reach its biological target, but it remains a significant challenge to predict and engineer, especially for lipophilic organic molecules [1]. The core issues involve:

  • Mesoscale Complexity: Solubility is influenced by complex, nonlinear phenomena like crystal polymorphism and ionization state, making it difficult to simulate from first principles or build simple models [1].
  • pH Dependence: For ionizable molecules, the total aqueous solubility ((S_{aq})) is different from the intrinsic solubility ((S_0)), which is the solubility of the neutral compound. The relationship is governed by the molecule's ionization state at a given pH [1].
  • Data Limitations: Experimental solubility data can be noisy and affected by measurement techniques, purity of materials, and solvent conditions [2].

Troubleshooting Guide & FAQs

This guide addresses common questions and problems related to solubility, applicable to compounds like (+)-neomenthol.

FAQ 1: Why is my measured aqueous solubility for this compound different from predicted values?

Several factors can cause this discrepancy:

  • pH of the Solution: The solubility of an ionizable compound is highly dependent on the pH of the aqueous solution. A small change in pH can lead to a large change in observed solubility [1].
  • Crystalline Form: The solid-state form (polymorph) of your compound can significantly impact its intrinsic solubility ((S_0)). Different polymorphs have different lattice energies, leading to different solubility [1].
  • Experimental Contamination: For solvents like ethanol or acetone, trace water contamination can alter solubility measurements. Volatile solvents can also introduce error through evaporation during measurement [2].
  • Model Limitations: Many prediction tools struggle with generalizability and accuracy, especially for complex, drug-like molecules [1] [2].

FAQ 2: How can I improve the aqueous solubility of a challenging compound like this compound?

Strategies can focus on the compound itself or the solution environment:

  • Salt Formation: If the compound has an ionizable group, forming a salt can dramatically increase its solubility at relevant pH levels.
  • Prodrug Approach: Chemically modify the compound into a more soluble derivative (prodrug) that converts back to the active form in the body.
  • Utilize pH Effects: If the compound is a weak acid or base, adjusting the solution pH to favor the charged, more soluble species can enhance dissolution. The total solubility can be calculated from the intrinsic solubility and the neutral fraction [1].
  • Formulation with Solubilizers: Use co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation to enhance apparent solubility.

FAQ 3: What are the best computational methods for predicting solubility today?

Modern approaches often combine machine learning with physicochemical principles:

  • Machine Learning Models: Non-linear models like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) have shown strong, comparable performance for solubility prediction. They often outperform simple linear regression [2].
  • Descriptor-Based Models: Instead of using hundreds of molecular descriptors, recent successful models use a small set (e.g., ~14) of physically meaningful descriptors related to solvation energy, molecular volume, and melting point [2].
  • Integrated pH-Dependent Models: Advanced methods first predict the intrinsic solubility ((S_0)) and then use a separate macroscopic pKa prediction (e.g., from a tool like Starling) to calculate the pH-dependent aqueous solubility ((S_{aq})) [1].

Experimental & Computational Protocols

Protocol 1: Measuring and Calculating pH-Dependent Solubility

This protocol allows you to experimentally measure solubility and account for pH effects.

  • Intrinsic Solubility ((S_0)) Conversion: If you have an experimental aqueous solubility measurement ((S_{aq})) at a specific pH, you must convert it to intrinsic solubility ((S_0)) for modeling. This requires knowing the neutral fraction ((F_N)) of the molecule at that pH [1].
    • The formula for conversion is: (S_0 = S_{aq} \times F_N(pH)).
    • The neutral fraction (F_N(pH)) can be computed using a macroscopic pKa prediction tool like Starling [1].
  • Model Building: Use the calculated intrinsic solubility values ((log_{10}(S_0))) to train a machine learning model. This separates the crystal-packing effects (in (S_0)) from the ionization effects, simplifying the modeling task [1].
  • Back-Conversion for Prediction: To predict solubility at a new pH value, first predict the intrinsic solubility ((S_0)), then use the predicted (F_N) at the target pH to calculate the aqueous solubility: (S_{aq}(pH) = S_0 / F_N(pH)) [1].
Protocol 2: Key Molecular Descriptors for Machine Learning

When building a solubility prediction model, focus on a concise set of descriptors that capture the essential physics of dissolution [2]. The following table summarizes a recommended set of descriptors.

Descriptor Category Specific Descriptors Relevance to Solubility
Solute-Solvent Interaction Solvation energy (ΔG_sol), Solvent Accessible Surface Area (SASA), Molecular Dipole Moment Captures energy change and interactions as a molecule moves from crystal to solution.
Solute-Solute Interaction Melting Point (experimental), Sum of thermal and electronic energies Melting point reflects crystal lattice energy; electronic energies relate to internal stability.
Molecular Size & Shape Molecular Weight (MW), Molecular Volume Larger, heavier molecules generally have lower solubility.
Orbital Interactions HOMO-LUMO gap (orbital energy difference) Indicates the molecule's chemical stability and reactivity.

Workflow Visualization

The following diagram illustrates the integrated computational and experimental workflow for addressing pH-dependent solubility challenges.

Integrated Workflow for Solubility Analysis cluster_exp Experimental Phase cluster_comp Computational Modeling Phase cluster_app Application & Prediction Start Start: Compound (e.g., (+)-neoisomenthol) Exp Measure Aqueous Solubility (S_aq) at known pH Start->Exp Convert Convert S_aq to Intrinsic Solubility (S_0) using F_N(pH) Exp->Convert Train Train ML Model to predict S_0 Convert->Train Use S_0 as training data Descriptors Calculate Molecular Descriptors (e.g., Solvation Energy, MW, Melting Point) Descriptors->Train S0_Pred Predict Intrinsic Solubility (S_0) for new compounds Train->S0_Pred FN_Pred Predict Neutral Fraction F_N at target pH S0_Pred->FN_Pred Saq_Pred Calculate Aqueous Solubility S_aq(pH) = S_0 / F_N(pH) FN_Pred->Saq_Pred End Output: Predicted Solubility at desired pH Saq_Pred->End

References

optimizing hyaluronidase inhibition IC50 values neomenthol

Author: Smolecule Technical Support Team. Date: February 2026

Core Scientific Findings on Neomenthol

The table below summarizes the key experimental data for neomenthol's hyaluronidase inhibitory and anticancer activity from a foundational study [1] [2]:

Activity / Parameter Reported Value (IC₅₀) Experimental Model / Context
Hyaluronidase Inhibition 12.81 ± 0.01 μM [1] [2] Cell-free enzymatic assay [1]
Antiproliferative Activity 17.3 ± 6.49 μM [1] [2] Human epidermoid carcinoma (A431) cell line [1]
In Vivo Tumor Prevention 58.84% inhibition [1] [2] Mouse EAC model, 75 mg/kg bw, i.p. dose [1]
Acute Oral Toxicity Safe at 1000 mg/kg bw [1] [2] In vivo toxicity study [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments related to hyaluronidase inhibition.

Protocol 1: Hyaluronidase Inhibition Assay (Morgan-Elson Method)

This is a widely used colorimetric assay to measure hyaluronidase inhibition activity [3].

Principle: The assay measures the amount of N-acetyl-D-glucosamine produced from the enzymatic degradation of sodium hyaluronate. The product reacts with a p-dimethylaminobenzaldehyde (DMAB) reagent to form a colored complex that can be measured spectrophotometrically [3].

Procedure Steps:

  • Pre-incubation: Mix 12 µL of the test sample (e.g., neomenthol solution) with 12 µL of hyaluronidase (10 mg/ml in 0.1 M sodium acetate buffer, pH 3.5). Incubate at 37°C for 20 minutes [3].
  • Activation: Add 12 µL of 12.5 mM calcium chloride to the mixture to activate the enzyme. Incubate for another 20 minutes at 37°C [3].
  • Reaction Initiation: Add 24 µL of sodium hyaluronate (6 mg/ml in acetate buffer) to the solution to start the enzymatic reaction. Incubate for 40 minutes at 37°C [3].
  • Reaction Termination: Add 12 µL of 0.4 N NaOH and 0.4 M potassium tetraborate to the mixture. Vortex, boil for 3 minutes, and then place on ice to stop the reaction [3].
  • Color Development: Add 360 µL of DMAB solution (prepared with acetic acid and HCl) and incubate at 37°C for 20 minutes [3].
  • Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader [3].

Calculation: Hyaluronidase inhibition (%) is calculated by comparing the absorbance of the sample to a control without the inhibitor [3].

Protocol 2: Turbidimetric Hyaluronidase Assay

This alternative method is based on the formation of turbidity between undigested hyaluronic acid and a protein acid solution [4].

Principle: Hyaluronidase degrades hyaluronic acid (HA), reducing its ability to form a turbid complex with acidified bovine serum albumin (BSA). The level of inhibition is determined by measuring the turbidity at 540 nm [4].

Procedure Steps:

  • Standard Curve: Prepare a series of HA solutions (0-0.32 mg) and mix with sodium phosphate buffer (pH 5.3). Boil for 5 minutes, cool, and add 9.0 ml of acid albumin reagent. After 10 minutes, measure absorbance at 540 nm to generate a standard curve [4].
  • Test Procedure: Pipette 0.5 ml of a 0.4 mg/ml HA solution into test tubes and equilibrate at 37°C. Add 0.5 ml of diluted enzyme (with or without inhibitor) and incubate for exactly 10 minutes. Stop the reaction by cooling in an ice bath [4].
  • Turbidity Measurement: Add 9.0 ml of albumin reagent to each tube, incubate at room temperature for 10 minutes, and read the absorbance at 540 nm against a blank [4].
  • Calculation: Determine the amount of HA remaining from the standard curve. The amount of HA digested is calculated as: mg HA digested = 0.2 mg - mg HA remaining [4].

The following diagram illustrates the workflow for the turbidimetric assay.

G A Prepare HA Standard Curve B Incubate HA with Enzyme & Inhibitor A->B C Stop Reaction (Ice Bath) B->C D Add Acid Albumin Reagent C->D E Measure Turbidity at 540nm D->E F Calculate IC50 from Dose-Response E->F

Troubleshooting Common Experimental Issues

Here are solutions to some common problems you might encounter when determining the IC₅₀ of neomenthol.

Q1: My assay shows high background noise or poor signal-to-noise ratio. What could be the cause?

  • Check reagent pH and preparation: In the turbidimetric assay, the albumin reagent must be precisely adjusted to pH 3.0 for proper complex formation [4]. Ensure all buffers are prepared correctly and at the specified pH.
  • Include appropriate controls: Always run a blank without hyaluronidase and a control without the inhibitor (neomenthol) to establish the baseline and 100% enzyme activity levels [5] [3].
  • Verify hyaluronic acid solubility: HA solutions may require extended dissolution time or brief heating in a water bath. An insoluble HA preparation will lead to inconsistent results [4].

Q2: The IC₅₀ value I obtained for neomenthol is inconsistent with published data. How can I optimize my assay conditions?

  • Standardize enzyme activity: Enzyme concentration and incubation time are critical. The original study used a 10-minute reaction time [4]. Pilot experiments may be needed to adjust enzyme units to stay within the linear range of the assay.
  • Ensure proper neomenthol solubility: Neomenthol has low water solubility. It is typically dissolved in DMSO for in vitro assays [1]. Maintain a low, constant concentration of DMSO (e.g., <0.5%) in all assay wells, including controls, to avoid solvent effects on the enzyme.
  • Control temperature and timing: Perform all incubations at a stable 37°C and adhere strictly to the specified incubation times, as the reaction is time-sensitive [3] [4].

Q3: How can I validate that the observed inhibition is specific to neomenthol's mechanism?

  • Use orthogonal assays: The anticancer effect of neomenthol is linked to multiple mechanisms. Beyond the hyaluronidase assay, you can validate its cellular activity by performing a tubulin polymerization assay [1] [2].
  • Perform cellular inhibition studies: Confirm the activity in a cell-based system. The research indicates neomenthol inhibits cellular hyaluronidase activity by 10% at 75 mg/kg in an in vivo model [1].
  • Molecular Docking: Support your experimental IC₅₀ values with in silico molecular docking studies to visualize the binding interaction between neomenthol and the hyaluronidase active site, as demonstrated in the foundational paper [1].

Important Considerations for Research

  • Enzyme Source Matters: Hyaluronidases from different sources (e.g., bovine testes vs. bacterial) can have different structures, optimal pH, and catalytic mechanisms (hydrolysis vs. elimination) [6]. Always report the enzyme source and catalog number for reproducibility.
  • Defining IC₅₀: The IC₅₀ (Half Maximal Inhibitory Concentration) represents the concentration of an inhibitor (neomenthol) required to reduce the enzyme's activity by half. It is a key measure of compound potency [7].
  • Beyond Hyaluronidase: The antiproliferative effect of neomenthol is likely multi-faceted. The cited research shows it also disrupts cancer cell division by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase [1] [2].

References

reducing skin irritation from topical neomenthol applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Irritation & Formulation Strategies

Understanding why neomenthol can cause irritation is the first step in mitigating it.

  • Primary Irritation: High concentrations of menthol and its derivatives can cause minimal erythema, glazing, and peeling of the skin [1]. This is a direct chemical irritation.
  • Paradoxical Sensation: While low concentrations activate the TRPM8 receptor to produce a cooling sensation, higher concentrations can activate the TRPA1 receptor, leading to a burning or painful sensation [2]. This mechanistic switch is a key consideration for dosage.
  • Sensitization Potential: While less common, some subjects have exhibited possible skin sensitization to menthol-containing formulations, indicating an allergic component in a minority of the population [1].

The table below summarizes the core strategies grounded in these mechanisms.

Strategy Mechanistic Rationale Experimental Implementation
Concentration Optimization Limits over-activation of TRPA1 and direct chemical insult to the skin [2]. Use the lowest effective concentration. US FDA considers concentrations up to 16% safe for OTC menthol products, but irritation potential increases with concentration [3].
Use of Penetration Modifiers Controls the rate and amount of neomenthol that passes through the skin barrier, reducing sudden, high local exposure [4]. Incorporate sustained-release carriers like liposomes or niosomes to modulate delivery [4].

| Combination with Anti-irritants | Counters the inflammatory response or soothes the skin directly. | Blend with ingredients like bisabolol, allantoin, or colloidal oatmeal, which have established anti-irritant properties. | | Stimuli-Responsive Delivery | Releases the active ingredient only under specific triggers (e.g., skin inflammation), minimizing unnecessary exposure to healthy skin [4]. | Develop formulations that respond to subtle pH or temperature changes at the site of application [4]. |

To visualize the core mechanism and strategic approach, the following diagram maps the relationship between neomenthol application and the mitigation strategies.

G cluster_mechanisms Mechanisms of Irritation cluster_strategies Mitigation Strategies Start Topical Neomenthol Application HighConc High Concentration Start->HighConc Sensitization Potential Sensitization (Allergic Response) Start->Sensitization TRPA1 TRPA1 Receptor Activation HighConc->TRPA1 DirectIrrit Direct Chemical Irritation HighConc->DirectIrrit OptConc Optimize Concentration TRPA1->OptConc Targets PenMod Use Penetration Modifiers DirectIrrit->PenMod Targets AntiIrrit Combine with Anti-irritants DirectIrrit->AntiIrrit Targets StimResp Develop Stimuli-Responsive Delivery Systems Sensitization->StimResp Targets

Experimental Protocols for Irritation Assessment

To systematically evaluate the success of your mitigation strategies, you can adopt established preclinical models. The following workflow outlines a standard patch test design for assessing skin irritation.

G Step1 1. Formulate Test Materials Step2 2. Apply Patches to Skin Step1->Step2 Detail1 Include: • Neomenthol (various conc.) • Positive Control (e.g., 0.2% SLS) • Negative Control (e.g., placebo gel) • Marketed Reference (if exists) Step1->Detail1 Step3 3. Induction Phase (Repeated Applications) Step2->Step3 Detail2 Method: • Use occlusive or semi-occlusive patches. • Apply to normal skin (e.g., back). Step2->Detail2 Step4 4. Challenge Phase (Single Application after rest) Step3->Step4 Detail3 Protocol: • Apply patches for 24-72 hours. • Repeat for 9-21 consecutive applications. • Observe for cumulative irritation. Step3->Detail3 Step5 5. Visual Scoring & Analysis Step4->Step5 Detail4 Protocol: • After a 2-week rest period. • Apply a single challenge patch for 48 hours. • Assess for sensitization. Step4->Detail4 Detail5 Metrics: • Erythema (Redness): 0 (None) to 4 (Severe) • Edema (Swelling): 0 (None) to 4 (Severe) • Other: Glazing, Peeling, Microvesicles Step5->Detail5

Detailed Protocol Steps:

  • Formulate Test Materials: Prepare your experimental neomenthol formulations. It is critical to include controls:

    • Positive Control: 0.2% sodium lauryl sulfate (SLS), a known irritant [1].
    • Negative Control: The vehicle/base gel without neomenthol (placebo).
    • Reference Formulation: A marketed product with a similar mechanism, if available (e.g., a 1% diclofenac gel) [1].
  • Apply Patches: Use occlusive or semi-occlusive patches to hold the formulations in contact with the skin. These are typically applied to the backs of healthy human volunteers in a randomized pattern [1].

  • Induction Phase (Cumulative Irritation): This phase assesses the formulation's potential to cause direct, cumulative damage to the skin. Apply patches for 24 to 72 hours at the same sites, then remove, score, and re-apply. Repeat this cycle for 9 to 21 consecutive applications [1].

  • Challenge Phase (Sensitization Potential): This phase assesses the potential for an allergic reaction. After the induction phase and a rest period of approximately two weeks, apply a fresh patch of the formulation to a new, previously untreated site. Leave it for 48 hours and score the reaction. A significantly stronger reaction at the challenge site suggests sensitization [1].

  • Visual Scoring & Analysis: A trained, blinded observer should assess each application site using a standardized scale. The Cumulative Irritation Score is a key metric for comparing your formulation against controls [1].

Frequently Asked Questions (FAQs)

Q1: What is the difference between skin irritation and sensitization?

  • Irritation is a localized, reversible inflammatory response that typically occurs soon after exposure and in most individuals if the concentration is high enough. It manifests as redness (erythema), swelling (edema), glazing, or peeling [1].
  • Sensitization (Allergic Contact Dermatitis) is an immunologic response that requires an initial "induction" exposure to prime the immune system. Upon re-exposure (challenge), a more severe, often spreading reaction occurs. It is less common and can be permanent [1].

Q2: Are there any advanced biomarkers for objectively measuring irritation? Yes, research is advancing towards molecular diagnostics. For inflammatory skin diseases like atopic dermatitis and psoriasis, biomarker panels are being developed to subclassify diseases and predict treatment responses [5]. These techniques (e.g., in situ hybridization) can detect specific cytokines and immune markers involved in the inflammatory process and could, in principle, be adapted for precise, objective quantification of irritation in preclinical models [5].

Q3: My formulation is effective but causes irritation. What are my first steps in troubleshooting?

  • Reduce Concentration: Systematically lower the neomenthol concentration to find the minimum effective dose. This is often the most impactful step [2].
  • Re-evaluate Your Penetration Enhancer: If you are using a chemical permeation enhancer to boost delivery, it might be compromising the skin barrier. Try a different class of enhancer or a advanced carrier system like liposomes that offer more controlled release [4].
  • Incorporate a Soothing Agent: Add a proven anti-irritant like bisabolol or allantoin to your base formula to directly counteract the inflammatory response.

References

separating neomenthol isomers from menthol chromatographic methods

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Separating Menthol Isomers

The core challenge in separating menthol and its isomers, including neomenthol, lies in their nearly identical chemical structures and physical properties. The following table summarizes the key chromatographic methods applied in recent research:

Method Key Technique / Column Type Separation Capability Application Context Citations
GC-MS with Tandem Chiral Columns Two chiral columns in series (e.g., Cyclosil-B + BGB-175) Full baseline separation of all 8 menthol enantiomers Discrimination and classification of Mentha plants; authenticity control [1]
GC with a Single Chiral Column 10% polydiethylene glycol adipate (historical method) Partial separation of a menthol isomer mixture Early proof of concept for isomer separation [2]
Reversed-Phase HPLC Inertsil ODS 3V C18 column with RI detection Separation of menthol from complex matrices (e.g., syrup) Quantification of total menthol in pharmaceutical formulations [3]

Detailed Experimental Protocols

Protocol 1: GC-MS with Tandem Chiral Columns for Full Isomer Separation

This is the most effective method for resolving all eight menthol stereoisomers [1].

  • 1. Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
  • 2. Columns: Two chiral columns connected in series.
    • Primary Column: BGB-175 (30 m × 0.25 mm i.d., 0.25 μm film thickness), which uses modified γ-cyclodextrin as the chiral stationary phase.
    • Secondary Column: Cyclosil-B (30 m × 0.25 mm i.d., 0.25 μm film thickness), which uses modified β-cyclodextrin.
  • 3. Carrier Gas: Helium.
  • 4. Temperature Program:
    • Initial temperature: 75°C (hold for 5 minutes)
    • Ramp: 2°C per minute to 120°C
    • Final temperature: 190°C at 30°C per minute (hold for 1 minute)
  • 5. Sample Preparation: Essential oils from Mentha plants are diluted with an appropriate solvent (e.g., hexane or methanol). The reported injection volume is 1 μL.
  • 6. Data Analysis: Identification is achieved by comparing retention times with authentic standards and mass spectral data. Quantification can be performed based on peak areas.

The following diagram illustrates the experimental workflow:

G GC-MS Tandem Column Workflow start Start: Mentha Plant Sample step1 Extract Essential Oils start->step1 step2 Dilute Sample step1->step2 step3 Inject into GC-MS System step2->step3 step4 Separation on Tandem Chiral Columns step3->step4 step5 MS Detection step4->step5 step6 Data Analysis step5->step6 result Result: Separated Isomer Profile step6->result

Protocol 2: HPLC-RI for Menthol Quantification in Formulations

This method is ideal for quantifying menthol in a complex, non-volatile matrix like a cough syrup, where separating it from other active ingredients and excipients is the goal, rather than resolving all isomers [3].

  • 1. Instrumentation: HPLC system equipped with a Refractive Index (RI) Detector. A UV detector is not suitable due to menthol's lack of a chromophore.
  • 2. Column: Inertsil ODS 3V C18 column (4.6 mm × 250 mm, 5 μm).
  • 3. Mobile Phase: Water : Methanol (30:70, v/v).
  • 4. Flow Rate: 1.0 mL/min.
  • 5. Temperature: Column oven temperature set at 35°C.
  • 6. Injection Volume: 100 μL.
  • 7. Sample Preparation:
    • For syrup: Accurately weigh a sample equivalent to 2.5 mg of menthol into a 50 mL volumetric flask.
    • Add 5 mL of water and mix.
    • Add 20 mL of methanol, sonicate for 5 minutes with intermediate shaking.
    • Make up to volume with methanol and mix.
    • Filter the solution through a 0.45-μm nylon membrane filter before injection.

Frequently Asked Questions & Troubleshooting

  • FAQ 1: Why can't I achieve baseline separation of neomenthol from menthol using a standard GC column?

    • Cause: Standard achiral GC columns (e.g., 5% phenyl polysiloxane) separate compounds primarily by boiling point and polarity. The menthol isomers have very similar physical properties, leading to co-elution.
    • Solution: You must use a chiral stationary phase. The stereoselectivity of cyclodextrin-based columns is necessary to differentiate the isomers based on their three-dimensional spatial configuration [1]. For complex mixtures, consider the tandem column approach.
  • FAQ 2: My HPLC analysis of a pharmaceutical cream shows poor peak shape for menthol. What could be wrong?

    • Cause 1: The sample matrix is too complex and is overloading the column. The extraction process may not have removed enough interfering compounds.
    • Solution 1: Optimize the sample preparation. A liquid-liquid extraction or a solid-phase extraction (SPE) clean-up step might be necessary before injection [3].
    • Cause 2: The mobile phase composition or column temperature may not be optimal.
    • Solution 2: Fine-tune the water-methanol ratio. The method in [3] found that 30:70 (water:methanol) provided adequate retention and separation from other ingredients. Ensure the column temperature is controlled, as it affects retention time and efficiency.
  • FAQ 3: How can I distinguish between natural and synthetic menthol sources in a sample?

    • Solution: Analyze the enantiomeric ratio. Natural menthol from peppermint is almost exclusively (>99%) the L-(-)-menthol enantiomer. The presence of its mirror image, D-(+)-menthol, or other stereoisomers like (+)-isomenthol in significant quantities is a strong indicator of synthetic origin or adulteration. This requires a chiral GC or HPLC method [1].

References

patch test protocol for neomenthol sensitization potential

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Regulatory Context

Neomenthol is one of the stereoisomers of menthol [1]. While most research focuses on the biological activities of (-)-menthol, the available evidence suggests that the distinct stereoisomers may have different biological properties and metabolic pathways [2] [1].

For regulatory purposes, patch test preparations are classified as medicinal products and require a robust manufacturing and testing framework to ensure reliability. The following table summarizes key regulatory considerations for patch testing based on current requirements [3].

Aspect Consideration for Protocol Development
Regulatory Status Patch test preparations are medicinal products requiring Marketing Authorization (MA) in the EU [3].
Quality Prerequisites Requires defined formulation, concentration, vehicle, and stability data to ensure product quality [3].
Common Challenges False positives/negatives can arise from incorrect allergen concentration, degradation, or impurities [3].

Proposed Framework for Sensitization Testing

Given the lack of a ready-made protocol, here is a framework for developing your own, based on established patch testing principles.

  • Test Substance Preparation

    • Substance: Source a high-purity neomenthol standard. The specific stereoisomer used (e.g., (+)- or (-)-neomenthol) should be documented.
    • Vehicle: Petrolatum is the most common and standardized vehicle for lipophilic substances like neomenthol. Alternatively, solvents like ethanol or dimethyl sulfoxide (DMSO) can be considered for solubility reasons, but may require validation [4] [3].
    • Concentration: A dose-response study is necessary to establish a non-irritating but potentially sensitizing concentration. You can begin by referencing concentrations used for its isomer, menthol, in commercial preparations (e.g., 1-5%) and adjust based on preliminary irritation tests [2].
  • Experimental Model and Procedure

    • Model: The murine Local Lymph Node Assay (LLNA) is the internationally validated and preferred method for quantifying the sensitizing potential of chemicals.
    • Patch Application: Use standardized Finn Chambers on Scanpor tape to apply the preparation [5]. The application should follow a established schedule, such as consecutive daily applications for a set number of days.
  • Controls

    • Positive Control: Use a known sensitizer, such as hexyl cinnamaldehyde, to confirm the model is responding correctly.
    • Negative Control: Apply the vehicle (e.g., petrolatum) alone to rule out irritation from the application process or the vehicle itself.
    • Vehicle Control: Crucial for interpreting results specific to the prepared formulation [3].

Troubleshooting Common Patch Test Issues

The table below addresses common problems researchers may encounter when developing and performing novel patch tests.

Problem Possible Cause Solution / Preventive Action
Irritant reactions Concentration too high, impurity in substance, unsuitable vehicle [3]. Conduct preliminary irritation tests; ensure high-purity test substance; consider changing vehicles.
False-negative results Inadequate penetration (e.g., particle size too large), degradation of allergen, concentration too low [3]. Verify stability of neomenthol in the vehicle; confirm preparation is homogeneous.
Weak or equivocal reactions Sub-optimal concentration, reading test results too early or too late. Establish a clear reading schedule; consider a dose-finding study.
Lack of reproducibility Inconsistent preparation methods, instability of the test material. Standardize the preparation procedure; document source and batch of all materials.

Experimental Workflow Visualization

The following diagram outlines the key stages in developing and validating a patch test protocol for a substance like neomenthol.

Start Start: Protocol Development P1 Substance Characterization (Purity, Isomer) Start->P1 P2 Vehicle & Concentration Selection P1->P2 P3 Preliminary Irritation Testing P2->P3 P4 Define Application Schedule & Method P3->P4 P5 Apply in Validated Model (e.g., LLNA) P4->P5 P6 Data Analysis & Interpretation P5->P6 P7 Protocol Validation P6->P7

Advice for Protocol Development

  • Consult Official Sources: Directly check the official websites of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). They may have detailed guidances for industry on skin sensitization testing.
  • Search Methodological Archives: Platforms like PubMed contain numerous primary research articles. Search for papers on the sensitization potential of menthol and its isomers, as their "Methods" sections often contain detailed, peer-reviewed protocols that can be adapted.
  • Focus on Standardization: The core of a reliable protocol lies in strict standardization of the substance, vehicle, concentration, and application method to ensure your results are reproducible and meaningful [3].

References

scaling up neomenthol synthesis hydrogenation of pulegone

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction and Scaling Workflow

The hydrogenation of pulegone is a key step in industrial menthol production. The table below summarizes the main reaction and critical process parameters.

Reaction Parameter Description
Primary Reaction Hydrogenation of (+)-Pulegone to form (-)-Menthone [1]
Subsequent Step Reduction of (-)-Menthone to (-)-Menthol [1]
Scalable Method Catalytic hydrogenation (e.g., using H₂ and a Pd-C catalyst) [2]
Key Consideration The double bond reduction must be enantioselective to produce the desired natural (-)-menthol isomer [2].

The following diagram illustrates the general experimental workflow for scaling up this synthesis, from preparation to final product isolation.

workflow Scaled-up Hydrogenation Workflow start Reaction Setup step1 Charge reactor with Pulegone substrate and solvent (if any) start->step1 step2 Add heterogeneous catalyst (e.g., Pd-C) step1->step2 step3 Purge reactor with inert gas (e.g., N₂) step2->step3 step4 Pressurize with Hydrogen (H₂) gas step3->step4 step5 Initiate reaction with heating/stirring step4->step5 step6 Monitor reaction progress (e.g., TLC, GC) step5->step6 step7 Cool and filter to remove catalyst step6->step7 step8 Isolate crude product (Menthone/Menthol mixture) step7->step8 step9 Purify via fractional distillation step8->step9 end Obtain pure (-)-Menthol step9->end

Troubleshooting Common Experimental Issues

You may encounter specific challenges when running this hydrogenation. The table below lists common issues, their potential causes, and recommended solutions.

Problem Potential Causes Troubleshooting Guide & Solutions
Low Reaction Yield Catalyst poisoning (impurities), insufficient H₂ pressure, incorrect temperature. Pre-purify pulegone [3]; confirm H₂ pressure and sealing; optimize temperature for catalyst.
Poor Stereoselectivity Incorrect catalyst type or reaction pathway. Use stereospecific catalyst (e.g., (-)-menthone reductase enzyme) [1]; verify reaction route preserves configuration [2].
Slow Reaction Rate Low catalyst loading, inefficient mixing in scaled-up reactor, low H₂ diffusion. Increase catalyst charge; ensure agitator design provides efficient gas-liquid-solid mixing.
Product Purity Issues Incomplete reaction, side products, or catalyst leaching. Monitor reaction completion (TLC/GC); implement catalyst filtration and distillation [2].

Frequently Asked Questions

Q1: What are the critical safety considerations for high-pressure hydrogenation at scale? Always use a pressure-rated autoclave or reactor that has been recently inspected. The system must be properly purged with an inert gas like nitrogen before introducing hydrogen to eliminate explosive gas mixtures. Conduct small-scale testing to understand the reaction's pressure and temperature profile before scaling up.

Q2: How can I control the stereochemistry to ensure I produce the desired (-)-menthol isomer and not its stereoisomers? The stereochemical outcome is primarily determined by the catalyst and the specific reaction pathway. Using a chiral catalyst or an enzymatic reduction (as in the natural biosynthetic pathway) can provide high stereoselectivity [1]. The starting material, (+)-pulegone, already has the correct core configuration, so the key is to reduce the double bond enantioselectively without causing epimerization [2].

Q3: My catalyst seems to lose activity quickly. What could be the cause? Catalyst deactivation, or sintering, can be caused by impurities in the feedstock or excessive local temperature. Ensure your pulegone starting material is of high purity. On a large scale, using a robust and well-characterized catalyst like the Al-B-Pd/AC composite mentioned in the search results can be beneficial, as it demonstrated excellent stability and maintained over 95% activity after multiple regeneration cycles in a related reaction [3].

References

minimizing musty odors in neomenthol applications

Author: Smolecule Technical Support Team. Date: February 2026

The Cause: Odor Profile of Neomenthol Isomers

Sensory analysis confirms that undesirable odors are a characteristic of specific menthol isomers. The table below summarizes the odor profiles and detection thresholds for these isomers [1].

Isomer Odor Profile Detection Threshold (mg/L)
L-menthol Pleasant, sweet, mint-like, distinct freshness 5.166
D-menthol Information missing (interspersed with negative odors) 4.734

| Other Isomers (L/D-neomenthol, L/D-isomenthol, L/D-neoisomenthol) | Interspersed with negative odors: musty, herbal, earthy | Data missing |

This data clearly shows that L-menthol is the only isomer with a purely pleasant and minty profile, while the others, including the neomenthol isomers, contribute undesirable musty, herbal, or earthy notes [1].

Troubleshooting Guide & FAQs

Here are answers to common questions and steps to troubleshoot musty odors.

Frequently Asked Questions

  • Q1: Why does my neomenthol sample have a musty odor?

    • A: The musty odor is not an impurity from degradation but an intrinsic property of the neomenthol isomer itself. Your sample likely contains a higher proportion of neomenthol relative to the desirable L-menthol [1].
  • Q2: What is the molecular basis for this difference in smell?

    • A: The difference arises from stereochemistry. Despite having the same chemical formula, the 3D spatial arrangement of the neomenthol molecule fits differently into olfactory receptors (such as Olfr874, OR8B8, and OR8B12). This different interaction, governed by hydrogen bonding and hydrophobic forces, is interpreted by the brain as a "musty" or "earthy" scent instead of a "minty" one [1].

Troubleshooting Guide: Minimizing Musty Odors

The following workflow outlines a systematic approach to diagnosing and resolving odor issues.

Start Musty Odor Detected Step1 Characterize Sample (Chiral HPLC or GC-MS) Start->Step1 Step2 Is L-menthol purity >99%? Step1->Step2 Step3 High purity confirmed. Investigate formulation strategies. Step2->Step3 Yes Step4 Proceed with purification. Step2->Step4 No Step5 Select and execute purification method. Step4->Step5 Step6 Re-test isomer composition and odor profile. Step5->Step6

Step 1: Characterize Isomer Composition
  • Objective: Determine the precise isomeric composition of your sample.
  • Experimental Protocol:
    • Technique: Use chiral Gas Chromatography-Mass Spectrometry (GC-MS) or chiral High-Performance Liquid Chromatography (HPLC).
    • Method Development: Employ a chiral stationary phase column capable of separating menthol isomers.
    • Quantification: Prepare standard solutions of known concentration for L-menthol, neomenthol, isomenthol, and neoisomenthol. Generate a calibration curve for each to quantify their relative percentages in your experimental sample.
  • Outcome: A quantitative profile showing the percentage of each isomer present. A high neomenthol content will correlate with the musty odor [1].
Step 2: Purify the Sample
  • Objective: Increase the proportion of L-menthol in the sample.
  • Experimental Protocol (Preparative Chromatography):
    • Technique: Preparative-scale chiral chromatography.
    • Process: Dissolve the crude menthol mixture in a suitable solvent and inject it into the preparative chromatograph. The different isomers will elute at different times.
    • Collection: Collect the fraction corresponding to the L-menthol peak, as determined by your analytical method.
    • Concentration: Evaporate the solvent to obtain purified L-menthol.
  • Alternative Methods: Depending on scale and facilities, recrystallization or distillation techniques optimized for isomer separation may also be viable. Consult specialized chemical engineering literature for these methods.
Step 3: Employ Odor-Neutralizing Formulations
  • Objective: Mask or neutralize the musty odor without removing the neomenthol.
  • Experimental Protocol (Blending & Neutralization):
    • Blending with L-menthol: The simplest approach is to blend your neomenthol-containing material with highly purified L-menthol to raise the overall sensory profile.
    • Odor Neutralizers: Investigate the use of food-grade or pharma-grade odor neutralizers. These are not masking agents but compounds that chemically bind to or alter the conformation of the offending odor molecules. Patents and literature describe various neutralizing compounds, such as certain zinc salts or activated carbon systems [2] [3]. Testing would be required to ensure compatibility and no impact on the desired biological activity of your application.

References

hyaluronidase inhibition IC50 neomenthol versus standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Hyaluronidase Inhibition by Neomenthol

A 2021 study provides direct evidence for neomenthol's activity against hyaluronidase. The key quantitative data is summarized in the table below.

Compound IC₅₀ Value (μM) Experimental Context
Neomenthol 12.81 ± 0.01 Cell-free test system [1]
Common Standards (e.g., Tannic Acid) Data not available in search results Requires further literature search

This study identified neomenthol as a promising compound that delays the growth of skin carcinoma cells by, in part, inhibiting hyaluronidase activity, which is a key enzyme involved in tumor growth and metastasis [1].

Experimental Methodology

The data for neomenthol was generated using the following detailed experimental protocol, as described in the source material [1]:

  • Source of Enzyme: The study used a cell-free test system to evaluate the potency of neomenthol. The specific hyaluronidase enzyme used was commercially procured [1].
  • Assay Conditions: The inhibitory constant (Ki) of neomenthol was determined. The potency was confirmed through quantitative real-time PCR analysis and molecular docking studies, which help to understand the binding interaction between neomenthol and the enzyme [1].
  • Key Findings: The study concluded that neomenthol exhibits significant inhibition of hyaluronidase, supporting its investigated anticancer potential [1].

G Start Study Objective: Investigate molecular target- based anticancer potential A1 Cell-Free Test System Start->A1 A2 Molecular Docking Studies Start->A2 A3 Expression Analysis (qRT-PCR) Start->A3 B1 In vitro Assays (SRB, NRU, MTT) Start->B1 B2 In vivo EAC Mouse Model Start->B2 Finding1 Finding: Inhibits HYAL activity (IC₅₀ 12.81 ± 0.01 μM) A1->Finding1 Finding2 Finding: Disrupts tubulin polymerization A2->Finding2 Finding3 Finding: Arrests G2/M phase in cell cycle B1->Finding3 Conclusion Conclusion: Neomenthol delays skin cancer cell growth via multiple mechanisms Finding1->Conclusion Finding2->Conclusion Finding3->Conclusion

References

comparative antioxidant activity (+)-neomenthol versus other terpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Standard Assays for Antioxidant Activity

To objectively compare antioxidant activity, researchers use a battery of standardized tests, each measuring a different mechanism of action [1] [2]. The table below outlines key experimental protocols.

Assay Name Mechanism Principle Key Measurement Parameters Typical Output
DPPH Assay [2] Free Radical Scavenging (Single Electron Transfer) Absorbance at 517 nm after 10 min incubation in the dark IC50 (concentration for 50% scavenging); % Scavenging
FRAP Assay [2] Reducing Power (Single Electron Transfer) Absorbance at 593 nm after 8 min incubation mg Trolox Equivalents (TE) per gram of sample
ORAC Assay [2] Free Radical Scavenging (Hydrogen Atom Transfer) Fluorescence decay over 35 min (Ex: 494 nm, Em: 535 nm) mg Trolox Equivalents (TE) per gram of sample
Metal Chelating Assay [2] Chelation of Pro-oxidant Metal Ions Absorbance at 562 nm after reaction with ferrozine IC50; % Chelating activity
Total Phenolic Content (TPC) [2] Quantification of Phenolic Compounds Absorbance at 765 nm after reaction with Folin-Ciocalteu reagent mg Gallic Acid Equivalents (GAE) per gram of extract

The workflow for a comprehensive comparison typically integrates these methods as follows:

G Start Start: Sample Preparation A1 DPPH Assay Start->A1 A2 FRAP Assay Start->A2 A3 ORAC Assay Start->A3 A4 Metal Chelating Assay Start->A4 B Data Collection & Analysis A1->B A2->B A3->B A4->B C Calculate IC50 values and Standard Equivalents B->C End Comparative Ranking of Antioxidant Capacity C->End

Research Recommendations and Context

While direct data on (+)-neomenthol is unavailable, the search results provide useful context and a path forward for your investigation:

  • Terpenes as Antioxidants: Terpenes as a class are recognized for their antioxidant potential, which can operate through direct free radical scavenging and by modulating the body's endogenous antioxidant system (e.g., enhancing enzymes like superoxide dismutase-SOD and catalase-CAT) [3].
  • Activity is Highly Variable: The antioxidant behavior of a terpene depends on its specific structure, concentration, and the test system used. Some terpenes can even act as pro-oxidants at high concentrations [3].
  • Stereochemistry Matters: Research on menthol isomers shows that their olfactory properties and receptor binding are stereospecific [4]. It is scientifically plausible that the antioxidant activity of This compound could also differ significantly from its stereoisomers and other terpenoids, underscoring the need for targeted studies.

To fill the identified data gap, I suggest you:

  • Search specialized databases: Direct queries on platforms like SciFinder, Reaxys, or PubMed using "this compound antioxidant" may yield more targeted primary literature.
  • Broaden the search strategy: If specific data remains elusive, searching for the antioxidant activity of its parent compound, menthol, can provide a useful reference point and context [3] [5].

References

odor detection threshold comparison L-neomenthol D-neomenthol

Author: Smolecule Technical Support Team. Date: February 2026

Odor Detection Thresholds of Menthol Isomers

Isomer Odor Detection Threshold (mg/L)
D-neomenthol 6.372
L-neomenthol 7.185
L-menthol 5.166
D-menthol 4.734
L-isomenthol 6.992
D-isomenthol 7.424
L-neoisomenthol 7.877
D-neoisomenthol 7.850

> Note: Data is sourced from a 2025 study published in the PMC repository. L-menthol and D-menthol are included for comparison as they are common reference points [1].

From the data, you can see that D-neomenthol has a lower detection threshold (6.372 mg/L) than L-neomenthol (7.185 mg/L), meaning it can be perceived at a slightly lower concentration. However, both neomenthol isomers have higher thresholds (meaning they are less potent) compared to the primary isomers, L-menthol and D-menthol [1].


Experimental Methodology

The quantitative data provided above was generated using the following experimental protocol, which you can adapt for your own research.

Sensory Evaluation Workflow

The diagram below outlines the key steps of the sensory analysis procedure.

Start Study Approval (Ethics Committee) A Recruit Panelists (n=10, 20-30 years, no sensory defects) Start->A B Panelist Training (3 sessions, 30 min each) A->B C Prepare Samples (Serial dilution in liquid paraffin) B->C D Sensory Evaluation (10-point intensity scoring) C->D E Threshold Determination (3-AFC method) D->E F Data Analysis E->F

Key Experimental Details:

  • Panelists: Ten experienced sensory evaluators (5 male, 5 female) aged 20-30, with no known sensory defects, were recruited. All provided informed consent and passed a post-training assessment [1].
  • Sample Preparation: Isomer standards were dissolved in odorless liquid paraffin. Serial dilutions were prepared with a factor of 2, creating a concentration range for evaluation [1].
  • Sensory Analysis: The Quantitative Descriptive Analysis (QDA) method was used. Panelists scored the intensity of various odor attributes (e.g., sweet, minty, musty) on a 10-point scale. Samples were presented randomly to prevent bias [1].
  • Threshold Determination: The detection threshold was determined using the Three-Alternative Forced-Choice (3-AFC) procedure, following the standard GB/T 22366-2022 [1].

Molecular Interaction Mechanisms

The differences in olfactory perception, including detection thresholds, can be explained by studying the interactions between the odorant molecules and olfactory receptors (ORs).

Molecular Docking Workflow

The general workflow for investigating these mechanisms is summarized below.

A Select Olfactory Receptors (e.g., Olfr874, OR8B8, OR8B12) B Prepare Ligand Structures (Menthol Isomers) A->B C Perform Molecular Docking B->C D Analyze Binding Interactions (H-bonds, Hydrophobic forces) C->D E Calculate Binding Energy (kcal/mol) D->E

Key Findings on Binding Interactions:

A 2025 study used molecular docking to simulate how menthol isomers bind to key olfactory receptors. The results provide a mechanistic basis for their differing detection thresholds [1].

  • Binding Forces: The interaction is primarily driven by hydrogen bonding and hydrophobic interactions [1].
  • Binding Affinity: The calculated binding energies for menthol isomers with ORs ranged from -7.3 to -5.1 kcal/mol [1].
  • Key Amino Acid Residues: The study identified specific residues critical for menthol recognition. Frequent contributors included [1]:
    • His-55 and Thr-56 in receptor Olfr874
    • Leu-55, Tyr-94, and Thr-57 in receptor OR8B8
    • Phe-199 and Ser-248 in receptor OR8B12

The stereochemistry of each isomer (L-neomenthol vs. D-neomenthol) influences how it fits into the binding pocket of these receptors, affecting the strength of these interactions and ultimately the perceived odor potency and character [1].


Key Takeaways for Researchers

  • D-neomenthol is a more potent odorant than L-neomenthol, as indicated by its lower detection threshold [1].
  • Stereochemistry is a key determinant: The chiral configuration of menthol isomers significantly impacts their olfactory perception and interaction with biological receptors [1].
  • Consider the odor profile: Beyond the threshold, the study notes that L-menthol has a pleasant, minty odor, while other isomers, including the neomenthols, can have negative musty, herbal, or earthy notes [1]. This sensory character is as important as the detection threshold for product development.

References

comparative acaricidal activity neomenthol vs commercial miticides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Acaricidal Activity Data

The table below summarizes experimental data for menthol and several commercial chemical acaricides against various tick species, primarily Rhipicephalus microplus.

Acaricide / Compound Target Species / Context Reported Efficacy / LC50 (Concentration for 50% Lethality) Key Findings / Notes
Menthol Acaricide-resistant R. microplus (larvae) LC50 = 6.17 mg/mL [1] Classified as a monoterpene; showed superior larvicidal activity compared to some other essential oil components [1].
Cinnamaldehyde Acaricide-resistant R. microplus (larvae) LC50 = 5.27 mg/mL [1] Phenylpropanoid; exhibited the highest acaricidal activity among the six essential oil components tested [1].
Fluralaner (Isoxazoline) Multiple R. microplus populations (larvae) LC50 range: 0.144 - 0.481 µg/mL [2] New class of acaricide; demonstrated 100% therapeutic efficacy until day 21 and >95% efficacy until day 42 in field trials [2].
Cypermethrin (Pyrethroid) Field populations of R. microplus (adults) 150 ppm: Completely ineffective [3] Applied via adult immersion test; indicates high level of resistance in the studied populations [3].
Amitraz (Formamidine) Field populations of R. microplus (adults) 208 ppm: 14% and 56% efficacy [3] Applied via adult immersion test; shows developing resistance [3].
Ivermectin (Macrocyclic Lactone) Field populations of R. microplus (on cattle) Subcutaneous injection: 50-75% reduction in ticks [3] Not enough to control severe infestations; confirmed resistance [3].

Detailed Experimental Context

For researchers to interpret this data correctly, the following methodological details are crucial.

  • Test for Menthol and Essential Oil Components (EOCs): The acaricidal activity of menthol and other EOCs was evaluated against acaricide-resistant R. microplus larvae using the Larval Immersion Test (LIT). In this bioassay, unfed larvae are immersed in different concentrations of the test compound for a set time. After treatment, larval mortality is assessed after an incubation period to calculate lethal concentrations (LC50 and LC99) [1] [2].
  • Test for Commercial Acaricides (Fluralaner, Cypermethrin, etc.): The efficacy of commercial compounds was also assessed using standardized bioassays. Fluralaner was tested using the LIT on larvae [2]. The efficacy of cypermethrin and amitraz was determined via the Adult Immersion Test (AIT), where engorged adult female ticks are immersed in the acaricide, and the impact on their reproduction (egg laying and hatching) is measured [3]. Field trials for fluralaner involved treating naturally infested cattle and counting ticks at regular intervals post-treatment to determine therapeutic and persistent efficacy [2].

Mechanism of Action Insights

Understanding how these compounds work at a physiological level is key for development and resistance management.

  • Menthol (and other Essential Oil Components): The mechanism is multifaceted. A prominent action is the interaction with the octopaminergic system in invertebrates. Menthol acts as an agonist on octopamine receptors (specifically the OCTβ-R subtype), triggering a signaling cascade that increases intracellular calcium concentration and activates Protein Kinase A (PKA). This pathway can potentiate the effect of other insecticides. EOCs may also inhibit acetylcholinesterase (AChE) and modulate GABA receptors [4] [5].
  • Fluralaner (Isoxazoline): This class of compounds acts as potent antagonists of GABA-gated chloride channels and, to a lesser extent, glutamate-gated chloride channels in the nervous system of ticks and insects. This blockade disrupts neuronal inhibition, leading to hyperexcitation, paralysis, and death of the parasite [2].
  • Synthetic Chemical Acaricides (Pyrethroids, Amitraz, etc.): These have diverse, well-established modes of action. Pyrethroids (e.g., cypermethrin) disrupt sodium channel function. Amitraz acts on octopamine receptors. Macrocyclic lactones (e.g., ivermectin) activate glutamate-gated chloride channels. The prevalence of resistance to these classes is high [6] [3].

The following diagram illustrates the key signaling pathway for menthol's action, which underlies its insecticidal properties and synergistic effects.

G A Menthol Application B Binds Octopamine Receptor (OCTβ-R) A->B C Activates G-protein B->C D Increases intracellular cAMP level C->D E Activates Protein Kinase A (PKA) D->E F Phosphorylation of target proteins E->F G Hyperpolarization of DUM neurons F->G H Increased intracellular Ca²⁺ level F->H I2 Disruption of neural function G->I2 I1 Potentiation of conventional insecticides H->I1

Research Implications and Future Directions

The data highlights several critical points for R&D professionals:

  • Resistance to conventional acaricides is a major issue, as evidenced by the complete failure of cypermethrin and reduced efficacy of amitraz and ivermectin in field studies [3].
  • Botanical compounds like menthol offer a promising alternative mode of action. Their interaction with the octopaminergic system is a key differentiator from many synthetic chemicals [6] [5].
  • Potentiation is a valuable strategy. Research confirms that menthol can significantly increase the efficacy of carbamate insecticides (like bendiocarb) through its mechanism of action, suggesting a role in combination products to overcome resistance and reduce chemical load [4] [5].
  • Nanotechnology presents an opportunity to enhance botanical acaricides. Formulating plant extracts like menthol with nanoparticles can improve their stability, bioavailability, and targeted delivery, potentially bridging the efficacy gap with synthetic compounds [6].

References

gene expression analysis neomenthol treated vs control cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Reference Studies for Gene Expression Analysis in Cancer Research

Study Focus Key Experimental Design & Treatment Core Analytical Methodology Key Findings Summary

| Chronic Nicotine in Head and Neck Cancer (HNC) [1] | - Cell Lines: OECM1, SAS, CGHNC9.

  • Treatment: Chronic exposure to IC~30~ dose of nicotine for 3 months.
  • Objective: Model long-term adaptations in habitual smokers. | - Transcriptomic Profiling: RNA sequencing after long-term exposure.
  • Data Integration: Combined with patient data from The Cancer Genome Atlas (TCGA-HNSC).
  • Bioinformatics: Identified Differentially Expressed Genes (DEGs) and performed pathway enrichment analysis. | Identified 1,223 DEGs. Defined a nicotine-associated gene set of 168 genes (149 oncogenes, 19 tumor suppressors). Key pathways: PI3K-AKT upregulation and immune suppression. | | Chronic Nicotine in Breast Cancer [2] [3] | - Cell Line: Heterogeneous HCC38 breast cancer cells.
  • Treatment: 100 nM nicotine every other day for 14 days.
  • Objective: Investigate effects of chronic, low-dose exposure on pre-existing disease. | - Transcriptomic Profiling: Single-cell RNA sequencing (scRNA-seq).
  • Data Analysis: Unsupervised clustering (Scanpy), differential expression analysis (PyDESeq2).
  • Trajectory Analysis: RNA velocity to track gene expression dynamics (Velocyto). | Revealed dynamic changes in cell differentiation and a new pro-tumorigenic cell cluster. Upregulated innate immune signaling (e.g., S100A8/A9). |

Detailed Experimental Protocols from Reference Studies

These protocols can be directly adapted for designing your neomenthol experiments.

  • Protocol 1: Chronic Exposure Model for Head and Neck Cancer

    • Cell Culture & Treatment: HNC cell lines are maintained in standard media. To generate stable, treated sublines, cells are seeded and continuously exposed to a sub-toxic (IC~30~) concentration of the compound. The medium is refreshed every three days, and cells are passaged upon reaching confluence. This cycle is repeated for three months to model chronic exposure and establish adapted cell lines [1].
    • Transcriptomic Profiling & Integration: Following the long-term exposure, RNA is extracted from both treated and control cells for sequencing. The resulting list of DEGs is then integrated with relevant clinical cancer genomics data (e.g., from TCGA) to identify a core set of genes with clinical relevance [1].
  • Protocol 2: scRNA-seq for Heterogeneous Cell Populations

    • Chronic Treatment Regimen: Cells are treated with a physiologically relevant, low dose of the compound every other day for two weeks. This frequent, low-dose regimen is designed to capture adaptive cellular responses rather than acute shock [3].
    • Library Preparation & Sequencing: After treatment, single-cell suspensions are prepared. Libraries are constructed using a platform like the 10X Genomics Single Cell 3' Reagent Kit and sequenced on a platform such as an Illumina NovaSeq 6000 [2].
    • Bioinformatic Analysis: The sequencing data is processed using a toolkit like Cell Ranger. Subsequent analysis involves unsupervised clustering (e.g., using the Leiden algorithm in Scanpy), differential gene expression analysis (e.g., with PyDESeq2), and dynamic trajectory inference using tools like Velocyto and scVelo to understand cellular state transitions [2] [3].

Signaling Pathways in Natural Compound Research

While the studied compound is different, the following pathway activated by chronic nicotine exposure illustrates the type of mechanistic insight you can work towards establishing for neomenthol. Your research could reveal if neomenthol influences similar or distinct oncogenic pathways.

G Nicotine Nicotine nAChR α7-nAChR Nicotine->nAChR MAPK MAPK/ERK Pathway nAChR->MAPK PI3K PI3K/AKT Pathway nAChR->PI3K Src Kinase Src Kinase nAChR->Src Kinase Proliferation Proliferation MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis Survival Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis Src Kinase->Metastasis Rb Inactivation Rb Inactivation Src Kinase->Rb Inactivation E2F1 Gene Expression E2F1 Gene Expression Rb Inactivation->E2F1 Gene Expression E2F1 Gene Expression->Proliferation

Suggested Research Avenues for Neomenthol

Given the absence of direct data, your pioneering research on neomenthol could focus on:

  • Chronic vs. Acute Exposure: Adopt a long-term exposure model to uncover adaptive changes that short-term studies would miss [1] [3].
  • Leverage Public Databases: After identifying neomenthol-induced DEGs, analyze their expression and prognostic value in public patient databases (e.g., TCGA, GDSC) to assess clinical relevance [1].
  • Single-Cell Resolution: If working with a heterogeneous cell line, using scRNA-seq can reveal how different subpopulations within a tumor respond uniquely to neomenthol [2] [3].

References

×

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Pellets or Large Crystals; Other Solid; Liquid
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
Liquid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
colourless liquid

Color/Form

Crystals or granules

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 Da

Monoisotopic Mass

156.151415257 Da

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
95.00 °C. @ 12.00 mm Hg

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.901 (20°); 0.891 (30°)
0.896-0.903 (20°)

LogP

3.4
3.4 (LogP)
3.40
log Kow = 3.3

Odor

Peppermint odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

100 °F (NTP, 1992)
-22 °C

UNII

89S3KO7RR9
42RE7MA7PA

GHS Hazard Statements

Aggregated GHS information provided by 2106 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Menthol is the main component in the essential oils of cornmint and peppermint. It can be extracted from plants or synthetically produced. It is a white or colorless, flaky, crystalline substance. It is solid at room temperature. It has a peppermint smell and taste. It is one of the most important flavoring substances after vanilla and citrus. Menthol is moderately soluble in water. USE: Menthol is used in mentholated cigarettes and can be present at low levels in non-mentholated cigarette brands. It is an ingredient in medicines, make-up and pesticides. It is used in candies, chewing gum, liqueurs and toothpastes as a flavor ingredient. It is used as a cooling ingredient in shampoos and soaps. EXPOSURE: Workers that use, extract or produce menthol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain menthol. Menthol will be inhaled when using vapor medications containing it or from cigarette smoke. Skin exposure will result from use of topical medications, make-up, insect repellants, shampoos and soaps containing menthol. If menthol is released to the environment, it will be broken down in air. It is not expected to be broken down by light. If released to water or soil, it is not expected to bind to soil or suspended particles. It will move into air from water and moist soil surfaces. It is expected to move through soil at a high rate. It is not expected to be broken down by microorganisms. Menthol will not build up in aquatic organisms. RISK: Eye, nose, and throat irritation have been reported in humans exposed to L-menthol vapors. Mild skin irritation has been reported with direct skin contact. Allergic skin reactions are not common in humans. Stomach upset can occur with inhalation or oral exposure to high concentrations. Liver effects, kidney effects, and mild nervous system effects occurred in animals repeatedly fed diets containing high levels of L-menthol or mixture of D- and L-Menthol. No reproductive effects were reported in laboratory animals exposed to menthol. Oral menthol exposure during pregnancy did not cause abortions or birth defects in laboratory animals. Tumors were not induced in laboratory animals following lifetime exposure to a diet containing a mixture of D- and L-menthol. The potential for menthol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants.

Therapeutic Uses

INHALERS CONTAINING MENTHOL COMPRESSED INTO BLOCKS OR CONES ARE COMMONLY USED FOR THE RELIEF OF NASAL CONGESTION, HEADACHE, AND NEURALGIA. IT IS NOW RARELY ADMINISTERED INTERNALLY. /MENTHOL/
TOPICAL ANTIPRURITIC; MEDICATION (VET): HAS BEEN USED AS A MILD LOCAL ANESTHETIC, ANTISEPTIC & INTERNALLY AS A CARMINATIVE & GASTRIC SEDATIVE /MENTHOL/
IN LIQUEURS, CONFECTIONERY, PERFUMERY, CIGARETTES, COUGH DROPS, AND NASAL INHALERS /MENTHOL/

Pharmacology

Menthol is a covalent organic compound made synthetically or obtained from peppermint or other mint oils. Menthol induces a cooling sensation on the skin upon inhalation, oral ingestion, or topical application by stimulating the cold-sensitive receptors expressed on the skin, without actually causing a drop in the skin temperature.
Levomenthol is a levo isomer of menthol, an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.

MeSH Pharmacological Classification

Antipruritics

Mechanism of Action

Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Menthol, after topical application, causes a feeling of coolness due to stimulation of 'cold' receptors by inhibiting Ca++ currents of neuronal membranes. It may also yield analgesic properties via kappa-opioid receptor agonism.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

23283-97-8
63903-52-6
89-78-1
490-99-3

Absorption Distribution and Excretion

...THE PERCENTAGE OF A DOSE OF L-MENTHOL THAT IS EXCRETED COMBINED WITH GLUCURONIC ACID IN THE RABBIT DEPENDS ON THE MAGNITUDE OF THE DOSE; THE LARGER THE DOSE, THE LESS IS THE CONJUGATION.

Metabolism Metabolites

L-MENTHOL CONJUGATES READILY IN RABBIT FORMING L-MENTHYL-BETA-D-GLUCURONIDE. ABOUT HALF OF THE L-MENTHOL FED TO RABBITS IS EXCRETED COMBINED WITH GLUCURONIC ACID; THE FATE OF OTHER HALF IS NOT KNOWN, BUT IT IS POSSIBLE THAT RING FISSION OCCURS WITH CONSIDERABLE DEGRADATION OF THE MENTHOL MOLECULE.
IN DOGS, MUCH OXIDATION OF MENTHOL TAKES PLACE AND ONLY ABOUT 5% OF THE DOSE CAN BE RECOVERED IN URINE AS THE GLUCURONIDE. /MENTHOL/
L-MENTHOL WAS RAPIDLY BUT INCOMPLETELY GLUCURONIDATED. THE OUTPUT OF L-MENTHOL GLUCURONIDE WAS INCR IN ALL BUT 1 SUBJECT PRETREATED WITH CIMETIDINE (1 G/DAY FOR 1 WK), AN INHIBITOR OF OXIDATIVE DRUG METABOLISM, & IN ALL SUBJECTS PRETREATED WITH A DRUG-METABOLIZING ENZYME INDUCER, PHENOBARBITONE (60 MG NIGHTLY FOR 10 DAYS).
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 h, and was not rapid with (-)-menthone (doubling time 12 h). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation.
(-)-Menthol has known human metabolites that include p-Menthane-3,-8-diol and (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid.
L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Associated Chemicals

DL-Menthol; 89-78-1
DL-Menthol; 15356-70-4
D-Menthol; 15356-60-2
L-Menthol; 2216-51-5

Wikipedia

Menthol

Drug Warnings

"COOLING" EFFECT OF L-MENTHOL WAS FOUND...TO BE SUPERIOR TO THAT PRODUCED BY OTHER ISOMERS; ODOR AND TASTE, TOO OF L-MENTHOL WERE SUPERIOR, WITH SOME OF THE ISOMERS PRODUCING SHARP, IRRITATING AND DISAGREEABLE PERCEPTIONS.

Biological Half Life

0.06 Days

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Obtained from peppermint oil or other mint oils, or prepared synthetically by hydrogenation of thymol. /Menthol/
A synthetic process for menthol involves the hydrogenation of thymol or 3-hydroxy-p-cymene which can be obtained from essential oils are produced synthetically from p-cymene (isopropypltoluene) or meta-cresol

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

MENTHOL- OFFICIAL FINAL ACTION; COLORIMETRIC METHOD; GAS CHROMATOGRAPHIC METHOD. /MENTHOL/
AOAC 929.14. Menthol in Drugs. Saponification method.
BOTH L- & DL-MENTHOL WERE DETERMINED BY TREATING THEIR ETHANOL SOLN WITH 1% P-DIMETHYLAMINOBENZALDEHYDE IN SULFURIC ACID & MEASURING THE ABSORBANCE @ 545 NM.

Clinical Laboratory Methods

L-MENTHOL & RELATED MONOTERPENES WERE DETERMINED IN URINE BY GAS-LIQUID CHROMATOGRAPHY. URINE WAS EXTRACTED WITH ETHYL ACETATE, & SAMPLES WERE INJECTED ONTO A GLASS COLUMN WITH POLYETHYLENE GLYCOL AS THE STATIONARY PHASE & NITROGEN AS THE CARRIER GAS.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic.
Hydroxyurea (HU) is a swiftly acting cytotoxic agent and an inhibitor of DNA synthesis that is teratogenic in all mammals studied. By 2-4 hours after maternal injection, HU causes (1) a rapid episode of embryonic cell death that is observable by light microscopy and (2) profound inhibition of 3H-thymidine incorporation into DNA. Previous work has demonstrated that a variety of antioxidants administered before, after or with HU delay the onset of embryonic cell death and ameliorate the birth defects seen at term but do not block the early inhibition of DNA synthesis. This suggests that the early embryonic cell death is not caused by inhibited DNA synthesis. We have postulated that some HU molecules react within the embryo to produce H2O2 and intermediate free radicals (including the very reactive hydroxyl free radical) that in turn are responsible for the early cell death; antioxidants are believed to block this reaction. To test whether hydroxyl free radicals are the proximate active species, pregnant New Zealand white rabbits were injected sc with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol, a specific scavenger of hydroxyl free radicals. The dosage of D-mannitol was equimolar to the doses of antioxidants used in previous work. When the rabbits were allowed to continue pregnancy to term, the teratogenic effects of HU were ameliorated as evidenced by decreased incidences of the expected malformations. When embryos were examined histologically at 4-16 hr after maternal injection, D-mannitol was found to delay the onset of cell death for 6-8 hr. These results are consistent with the hypothesis that hydroxyl free radicals may be the proximate reactive species in HU-induced early embryonic cell death.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

Explore Compound Types